6-Chloro-3-formylchromone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGLNCRTMDRUAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332754 | |
| Record name | 6-Chloro-3-formylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42248-31-7 | |
| Record name | 6-Chloro-3-formylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-3-formylchromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-3-formylchromone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 6-Chloro-3-formylchromone, a valuable heterocyclic compound with applications in medicinal chemistry and organic synthesis. This document details the prevalent synthetic methodology, experimental protocols, and in-depth characterization data.
Introduction
This compound (CAS No: 42248-31-7) is a chromone derivative distinguished by a chlorine substituent at the 6-position and a formyl group at the 3-position.[1] The chromone scaffold is a common feature in a variety of natural products and pharmacologically active molecules. The presence of the electrophilic aldehyde and the chlorinated aromatic ring makes this compound a versatile intermediate for the synthesis of more complex heterocyclic systems and potential drug candidates.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[2] This reaction involves the formylation of an activated aromatic compound, in this case, 5'-chloro-2'-hydroxyacetophenone, using the Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3][4]
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt), which then attacks the electron-rich aromatic ring of the 2-hydroxyacetophenone.[4] A subsequent intramolecular cyclization and dehydration lead to the formation of the chromone ring with the formyl group at the 3-position.[3]
Experimental Protocol: Vilsmeier-Haack Synthesis
This protocol is a generalized procedure adapted from established methods for the synthesis of substituted 3-formylchromones.[2][3]
Reagents and Materials:
-
5'-chloro-2'-hydroxyacetophenone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
Procedure:
-
Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, approx. 6.0 mL) in an ice-water bath with continuous stirring.
-
Slowly add phosphorus oxychloride (POCl₃, approx. 2.0 mL, 0.025 mol) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, stir the mixture at room temperature for approximately 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: To the prepared Vilsmeier reagent, add 5'-chloro-2'-hydroxyacetophenone (approx. 0.01 mol) portion-wise while stirring vigorously.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The mixture will typically become a thick, colored mass.
-
Work-up and Isolation: Carefully and slowly pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring to decompose the reaction complex. A solid precipitate will form.
-
Continue stirring for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Dry the crude product. Recrystallize the solid from ethanol to obtain pure this compound.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods and physical constant determination.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₅ClO₃ | [1] |
| Molecular Weight | 208.60 g/mol | [1] |
| Appearance | Light orange to yellow powder/crystal | [5] |
| Melting Point | 166-168 °C | [5] |
| Solubility | Soluble in Chloroform | [5] |
| Yield | ~71% | [2] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the expected signals are:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | s | 1H | Aldehyde proton (-CHO) |
| ~8.7 | s | 1H | H-2 |
| ~8.2 | d | 1H | H-5 |
| ~7.8 | dd | 1H | H-7 |
| ~7.6 | d | 1H | H-8 |
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and the NMR spectrometer's field strength. The data presented is a typical representation.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~188 | Aldehyde Carbonyl (CHO) |
| ~176 | Chromone Carbonyl (C-4) |
| ~160 | C-2 |
| ~154 | C-8a |
| ~136 | C-7 |
| ~133 | C-6 |
| ~126 | C-5 |
| ~125 | C-4a |
| ~120 | C-8 |
| ~118 | C-3 |
Note: This is a representative peak list. Actual chemical shifts can vary.
IR (Infrared) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~2900-2800 | Aldehyde C-H stretch |
| ~1680-1660 | Aldehyde C=O stretch |
| ~1650-1630 | Chromone C=O stretch |
| ~1600, 1480 | Aromatic C=C stretch |
| ~850-800 | C-Cl stretch |
MS (Mass Spectrometry)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Assignment |
| 208/210 | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 180/182 | [M-CO]⁺ |
| 152/154 | [M-CO-CO]⁺ |
| 117 | [M-CO-CO-Cl]⁺ |
Characterization Workflow
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide has outlined the synthesis and characterization of this compound. The Vilsmeier-Haack reaction provides a reliable route for its synthesis from readily available starting materials. The structural confirmation is achieved through a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry, along with melting point determination. This well-characterized compound serves as a key building block for the development of novel heterocyclic compounds with potential applications in the pharmaceutical and materials science industries.
References
physicochemical properties of 6-Chloro-3-formylchromone
An In-Depth Technical Guide to 6-Chloro-3-formylchromone
Abstract
This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, including the chromone core, a reactive formyl group, and a chlorine substituent, make it a valuable precursor for the synthesis of a wide array of more complex molecules and potential pharmaceutical agents. This document provides a comprehensive overview of its physicochemical properties, established synthetic protocols, and key applications, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
This compound is a solid, crystalline compound. The chlorine atom at the 6-position of the benzopyran ring is known to enhance the biological activities of many organic compounds.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 6-chloro-4-oxochromene-3-carbaldehyde[2] |
| Synonyms | 6-Chlorochromone-3-carboxaldehyde, 6-Chloro-4-oxo-4H-1-benzopyran-3-carboxaldehyde[3] |
| CAS Number | 42248-31-7[2] |
| Molecular Formula | C₁₀H₅ClO₃[2] |
| Molecular Weight | 208.60 g/mol [2] |
| InChI Key | LIGLNCRTMDRUAO-UHFFFAOYSA-N[2] |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=O[2] |
Physicochemical Properties
The are critical for its handling, storage, and application in various chemical reactions.
Table 2: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Appearance | Light cream colored solid; Wheat color shining powder | [4][5] |
| Melting Point | 166-168 °C | [4][6] |
| Boiling Point | 351.9 ± 42.0 °C (Predicted) | |
| Density | 1.561 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in Chloroform, Ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF) | [4][7] |
| Storage Conditions | Store in a cool, dry place at 0-8 °C | [5] |
| Purity | ≥ 99% (HPLC), >99% | [4][5] |
Experimental Protocols
Synthesis via Vilsmeier-Haack Reaction
The most common and efficient method for synthesizing 3-formylchromones is the Vilsmeier-Haack reaction.[1][8][9] This one-step process utilizes a substituted 2-hydroxyacetophenone as the starting material and a Vilsmeier reagent, which is formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9][10] The reaction proceeds through a double formylation followed by intramolecular cyclization and dehydration.[9]
Detailed Methodology:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and protected from moisture, N,N-dimethylformamide (approx. 6.0 mL) is cooled in an ice-water bath. Phosphorus oxychloride (approx. 2.0 mL) is added dropwise with vigorous stirring, maintaining a low temperature.[8][9]
-
Reaction with Substrate: The corresponding 2-hydroxy-5-chloroacetophenone (approx. 0.01 mol) is added to the freshly prepared Vilsmeier reagent.[8]
-
Reaction Progression: The ice bath is removed, and the mixture is stirred overnight at room temperature, during which it typically thickens into a mass.[8][9]
-
Workup and Isolation: The reaction mixture is carefully poured into crushed ice with vigorous stirring to decompose the intermediate complex.[8][9] The resulting solid precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by crystallization from a suitable solvent, such as ethanol, to yield this compound.[8]
Caption: Vilsmeier-Haack synthesis of this compound.
Analytical Characterization
The identity and purity of this compound are confirmed using standard analytical techniques:
-
Spectroscopy: 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry are used to confirm the molecular structure.[1][11] The FT-IR spectrum shows characteristic strong absorption bands for the aldehyde C=O (approx. 1690-1715 cm⁻¹) and the γ-pyrone C=O (approx. 1635-1660 cm⁻¹), as well as C-O-C and C-Cl stretches.[1]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the compound, which is typically ≥99%.[5]
-
Melting Point Analysis: The melting point is a key indicator of purity and is determined using a standard melting point apparatus.[8]
Reactivity and Synthetic Applications
This compound is a highly valuable building block in organic synthesis due to its multiple reactive sites.[12][13] The electrophilic nature of the formyl carbon, as well as carbons C-2 and C-4 of the pyrone ring, allows for a wide range of chemical transformations.[1][12]
Key reaction types include:
-
Condensation Reactions: The formyl group readily undergoes condensation with various carbon and nitrogen nucleophiles, such as active methylene compounds (e.g., malononitrile) and amines.[1][12]
-
Nucleophilic Additions: The compound is susceptible to nucleophilic attack, leading to the formation of diverse heterocyclic systems like pyrazoles, pyridines, and pyrimidines.[1]
-
Multicomponent Reactions: It serves as a key substrate in efficient one-pot multicomponent reactions to generate molecular diversity for biological screening.[14][15]
The reactivity makes it a precursor for synthesizing compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.[5]
Caption: General reactivity pathways of this compound.
Safety and Handling
This compound is classified with the following hazards according to the Globally Harmonized System (GHS).
Table 3: GHS Hazard Information
| Hazard Class | Code | Statement |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[2][16] |
Precautionary Measures: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[16] Handling should occur in a well-ventilated area or fume hood to avoid inhalation.[2]
Conclusion
This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its well-defined physicochemical properties and straightforward synthesis via the Vilsmeier-Haack reaction make it readily accessible. The compound's versatile reactivity opens doors to the creation of novel and complex heterocyclic structures, underscoring its importance in the ongoing search for new therapeutic agents and advanced materials.[5]
References
- 1. This compound | 42248-31-7 | Benchchem [benchchem.com]
- 2. This compound | C10H5ClO3 | CID 463777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 42248-31-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | 42248-31-7 | INDOFINE Chemical Company [indofinechemical.com]
- 5. chemimpex.com [chemimpex.com]
- 6. spectrabase.com [spectrabase.com]
- 7. chembk.com [chembk.com]
- 8. asianpubs.org [asianpubs.org]
- 9. benchchem.com [benchchem.com]
- 10. sciforum.net [sciforum.net]
- 11. This compound(42248-31-7) 1H NMR [m.chemicalbook.com]
- 12. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thieme-connect.de [thieme-connect.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 6-Chloro-3-formyl-7-methylchromone 98 64481-12-5 [sigmaaldrich.com]
In-Depth Technical Guide: 6-Chloro-3-formylchromone (CAS: 42248-31-7)
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
6-Chloro-3-formylchromone is a substituted chromone derivative that has garnered significant interest in medicinal chemistry and organic synthesis. Its unique chemical structure, featuring a chlorine atom at the 6-position and a formyl group at the 3-position of the chromone scaffold, makes it a versatile building block for the synthesis of a wide array of heterocyclic compounds.[1] This technical guide provides a detailed summary of the chemical properties, synthesis, biological activities, and experimental protocols related to this compound, serving as a valuable resource for researchers in drug discovery and development.
Physicochemical Properties
This compound is a yellow crystalline powder.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 42248-31-7 | [2][3] |
| Molecular Formula | C₁₀H₅ClO₃ | [2][4] |
| Molecular Weight | 208.60 g/mol | [2][4] |
| Appearance | Yellow crystalline powder | [2] |
| Melting Point | 166-168 °C | [2] |
| Boiling Point | 351.9 °C at 760 mmHg | [2] |
| Density | 1.561 g/cm³ | [2] |
| InChI Key | LIGLNCRTMDRUAO-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=O | [2] |
Synthesis
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic precursor.[3][5]
Synthetic Pathway: Vilsmeier-Haack Reaction
The synthesis starts from 5-chloro-2-hydroxyacetophenone, which undergoes formylation using the Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][6]
Caption: Synthesis of this compound via Vilsmeier-Haack reaction.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of substituted 3-formylchromones.[6]
-
Preparation of Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, ~6.0 mL) in an ice-water bath with continuous stirring.
-
Slowly add phosphorus oxychloride (POCl₃, ~2.0 mL, ~0.025 mol) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, stir the resulting mixture at approximately 50°C for 1 hour to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with Substrate: To the freshly prepared Vilsmeier reagent, add 5-chloro-2-hydroxyacetophenone (~0.01 mol) dissolved in a minimal amount of DMF. The addition should be done portion-wise or dropwise with vigorous stirring.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The mixture will typically become a thick mass.
-
Workup and Isolation: Carefully pour the reaction mixture into a beaker containing crushed ice (~200 g) with vigorous stirring to decompose the complex.
-
The solid product that precipitates is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.
Biological Activities
This compound has demonstrated a range of biological activities, including anticancer, antiproliferative, and antibiofilm properties.
Anticancer and Antiproliferative Activity
Studies have shown that this compound exhibits cytotoxic effects against various human tumor cell lines. The 50% cytotoxic concentration (CC₅₀) values for this compound (referred to as FC7 in the cited study) are summarized in Table 2. Notably, the compound displayed a degree of selectivity towards tumor cells compared to normal human cells.[3]
Table 2: Cytotoxic Activity (CC₅₀, µM) of this compound
| Cell Line | Cell Type | CC₅₀ (µM) | Reference |
| HSC-2 | Human oral squamous cell carcinoma | >200 | [3] |
| HSC-3 | Human oral squamous cell carcinoma | >200 | [3] |
| HSC-4 | Human oral squamous cell carcinoma | >200 | [3] |
| HL-60 | Human promyelocytic leukemia | 176 | [3] |
| HGF | Human gingival fibroblast | >200 | [3] |
| HPC | Human pulp cell | >200 | [3] |
| Ca9-22 | Human gingival carcinoma | >200 | [3] |
While the parent compound shows moderate activity, derivatives of this compound have been synthesized and evaluated as potential topoisomerase inhibitors with promising anticancer activity against Ehrlich ascites carcinoma (EAC) cells.[3] It has been suggested that 3-formylchromone derivatives may act as inhibitors of p56lck tyrosine kinase, which could contribute to their cytotoxic effects by disrupting cell proliferation and survival signaling pathways.[3] However, specific inhibitory activity of this compound on this kinase requires further investigation.
Antibiofilm Activity
This compound has been reported to possess significant antibiofilm activity against several pathogenic bacteria.
This compound, referred to as 6C3FC in the study, exhibited a Minimum Inhibitory Concentration (MIC) of 20 µg/mL for planktonic cell growth of both V. parahaemolyticus and V. harveyi. It also dose-dependently inhibited biofilm formation.[3]
Table 3: Antibiofilm Activity of this compound against Vibrio species
| Organism | MIC (µg/mL) | Biofilm Inhibition | Reference |
| V. parahaemolyticus | 20 | Dose-dependent | [3] |
| V. harveyi | 20 | Dose-dependent | [3] |
Against UPEC, this compound demonstrated an MIC of 20 µg/mL and inhibited biofilm formation by 72-96% at a concentration of 20 µg/mL.
Table 4: Antibiofilm Activity of this compound against Uropathogenic E. coli
| Organism | MIC (µg/mL) | Biofilm Inhibition (at 20 µg/mL) | Reference |
| Uropathogenic E. coli | 20 | 72-96% | [3] |
Experimental Protocols for Biological Assays
Cytotoxicity Assay (MTT Assay)
The following is a general protocol for determining the cytotoxic activity of a compound using the MTT assay.
Caption: General workflow for an MTT-based cytotoxicity assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a series of dilutions). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ or CC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Antibiofilm Assay (Crystal Violet Method)
The following protocol outlines a common method for assessing antibiofilm activity.
Caption: Workflow for the crystal violet antibiofilm assay.
-
Bacterial Culture and Treatment: In a 96-well plate, add a diluted overnight bacterial culture to fresh growth medium containing various concentrations of this compound. Include a vehicle control and a positive control for biofilm inhibition.
-
Static Incubation: Incubate the plate under static conditions for a period that allows for robust biofilm formation (e.g., 24-48 hours) at the optimal growth temperature for the bacterium.
-
Removal of Planktonic Cells: Carefully discard the supernatant and wash the wells gently with a buffer (e.g., phosphate-buffered saline, PBS) to remove non-adherent, planktonic cells.
-
Biofilm Staining: Add a solution of crystal violet (e.g., 0.1% w/v) to each well and incubate at room temperature to stain the biofilm.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Stain Solubilization: Add a solvent (e.g., 30% acetic acid or ethanol) to each well to solubilize the crystal violet that has been taken up by the biofilm.
-
Absorbance Measurement: Measure the absorbance of the solubilized stain at a specific wavelength (typically around 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of biofilm inhibition compared to the vehicle control.
Mechanism of Action
The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated.
Potential Kinase Inhibition
As a class of compounds, 3-formylchromones have been suggested to inhibit p56lck tyrosine kinase.[3] This kinase is a member of the Src family of protein tyrosine kinases and plays a critical role in T-cell signaling. Its inhibition can disrupt downstream pathways involved in cell proliferation and survival, providing a plausible explanation for the observed anticancer effects. However, direct experimental evidence for the inhibition of p56lck by this compound is currently lacking.
Caption: Hypothesized inhibition of p56lck tyrosine kinase by this compound.
Conclusion
This compound is a valuable synthetic intermediate with demonstrated biological activities. Its efficacy against bacterial biofilms and moderate cytotoxicity towards certain cancer cell lines highlight its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action, particularly its potential as a kinase inhibitor, and to explore the structure-activity relationships of its derivatives to optimize their therapeutic potential. This technical guide provides a solid foundation of the current knowledge on this compound to facilitate future research endeavors.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. This compound | 42248-31-7 | Benchchem [benchchem.com]
- 4. This compound | C10H5ClO3 | CID 463777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
Spectroscopic and Synthetic Profile of 6-Chloro-3-formylchromone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data and synthesis of 6-Chloro-3-formylchromone, a halogenated derivative of the versatile chromone scaffold. This document is intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery by consolidating key spectroscopic information and outlining detailed experimental protocols.
Core Spectral Data
The structural characterization of this compound is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following data are reported for this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Specific peak assignments and coupling constants for this compound were not available in the public domain search results. The tables are provided as a template for data presentation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the following absorption bands.
Table 3: FT-IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3084 | Weak | Aromatic C-H stretch |
| ~1655 | Strong | C=O stretch (γ-pyrone) |
| ~1690-1710 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1450 | Medium | C=C aromatic ring stretch |
| ~1245 | Medium | C-O-C stretch (ether) |
| ~770 | Strong | C-Cl stretch |
Note: The exact peak positions can vary slightly depending on the sample preparation method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic isotopic pattern for a chlorine-containing compound are expected.
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 208/210 | ~3:1 ratio | [M]⁺ / [M+2]⁺ |
| Further fragmentation data not available in search results |
The presence of the M and M+2 peaks in an approximate 3:1 ratio is a distinctive indicator of a molecule containing one chlorine atom.
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis: Vilsmeier-Haack Reaction
This compound is commonly synthesized from the corresponding substituted 2-hydroxyacetophenone via the Vilsmeier-Haack reaction.[1]
Materials:
-
5-Chloro-2-hydroxyacetophenone
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, ~6.0 mL) in an ice-water bath with continuous stirring.
-
Slowly add phosphorus oxychloride (POCl₃, ~2.0 mL) dropwise to the cooled DMF, maintaining the temperature below 5 °C.[2]
-
After the addition is complete, stir the mixture at approximately 50°C for 1 hour to ensure the complete formation of the Vilsmeier reagent.[2]
-
Dissolve 5-chloro-2-hydroxyacetophenone (~0.01 mol) in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent with vigorous stirring.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The mixture will typically become a thick mass.[1]
-
Carefully pour the reaction mixture into a beaker containing crushed ice (~200 g) with vigorous stirring to decompose the complex. A solid precipitate will form.[2]
-
Continue stirring for approximately 1-2 hours.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[2]
-
Dry the crude product and recrystallize it from ethanol to obtain pure this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
IR Spectroscopy (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a solid sample with minimal preparation.
Procedure:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid this compound powder onto the ATR crystal.
-
Use the pressure arm to press the sample firmly and evenly against the crystal.
-
Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.
-
After the measurement, clean the ATR crystal thoroughly.
Mass Spectrometry (Electron Ionization)
Electron Ionization (EI) is a common technique for the mass analysis of organic molecules.
Sample Introduction:
-
The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: Typically 70 eV.[3]
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or other suitable mass analyzer.
-
Scan Range: A range appropriate to detect the molecular ion and expected fragments (e.g., m/z 40-400).
Visualized Workflows
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Synthesis and Spectroscopic Analysis Workflow.
This guide serves as a comprehensive starting point for researchers working with this compound. For more detailed information, it is recommended to consult the primary literature and spectral databases.
References
Navigating the Solubility Landscape of 6-Chloro-3-formylchromone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 6-Chloro-3-formylchromone, a key intermediate in medicinal chemistry and organic synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide presents a framework for its determination, including detailed experimental protocols and illustrative data.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and efficacy in drug development. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For chromone derivatives like this compound, solubility in various organic solvents is essential for designing purification methods, reaction conditions, and formulations.
Illustrative Solubility Data
| Solvent | Polarity Index | Qualitative Solubility (Predicted) | Illustrative Quantitative Solubility ( g/100 mL at 25°C) |
| Chloroform | 4.1 | Soluble | > 5.0 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble | > 10.0 |
| Dimethylformamide (DMF) | 6.4 | Highly Soluble | > 10.0 |
| Acetone | 5.1 | Soluble | 1.0 - 5.0 |
| Ethanol | 5.2 | Moderately Soluble | 0.5 - 1.0 |
| Methanol | 6.6 | Sparingly Soluble | 0.1 - 0.5 |
| Toluene | 2.4 | Sparingly Soluble | < 0.1 |
| Hexane | 0.1 | Insoluble | < 0.01 |
Note: The quantitative solubility values are hypothetical and for illustrative purposes only. Experimental determination is required for precise measurements.
Experimental Protocols for Solubility Determination
To obtain accurate quantitative solubility data for this compound, several established experimental methods can be employed. The choice of method often depends on the properties of the compound, the required accuracy, and the available equipment.
Gravimetric Method (Shake-Flask)
This is a traditional and reliable method for determining thermodynamic solubility.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed flask or vial.
-
Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.
-
Separation of Solid and Liquid Phases: The saturated solution is carefully filtered (using a syringe filter, e.g., 0.45 µm PTFE) or centrifuged to remove all undissolved solid particles.
-
Solvent Evaporation: A precisely measured volume of the clear, saturated filtrate is transferred to a pre-weighed, dry container. The solvent is then evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the compound.
-
Mass Determination: The container with the dried solid residue is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container.
-
Calculation: The solubility is calculated in terms of g/100 mL or mol/L.
UV-Visible Spectrophotometry
This method is suitable if this compound has a distinct chromophore and follows the Beer-Lambert law in the chosen solvent.
Methodology:
-
Preparation of a Calibration Curve:
-
A series of standard solutions of this compound of known concentrations are prepared in the chosen solvent.
-
The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax).
-
A calibration curve of absorbance versus concentration is plotted.
-
-
Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).
-
Sample Preparation and Analysis:
-
After filtration or centrifugation, a small, accurately measured volume of the saturated solution is taken and diluted with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
The absorbance of the diluted solution is measured at λmax.
-
-
Calculation: The concentration of the diluted solution is determined from the calibration curve. The original concentration in the saturated solution (i.e., the solubility) is then calculated by taking the dilution factor into account.
High-Performance Liquid Chromatography (HPLC)
The shake-flask method followed by HPLC analysis is a highly accurate and widely used technique for solubility determination, especially for complex mixtures or when high sensitivity is required.
Methodology:
-
Preparation of a Calibration Curve:
-
Standard solutions of this compound of known concentrations are prepared in the mobile phase or a solvent compatible with the HPLC method.
-
Each standard is injected into the HPLC system, and the peak area is recorded.
-
A calibration curve of peak area versus concentration is constructed.
-
-
Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).
-
Sample Preparation and Analysis:
-
The saturated solution is filtered through a syringe filter (e.g., 0.22 µm PTFE).
-
The filtrate is appropriately diluted with the mobile phase.
-
The diluted sample is injected into the HPLC system, and the peak area corresponding to this compound is determined.
-
-
Calculation: The concentration of the diluted sample is calculated using the calibration curve. The solubility in the original saturated solution is then determined by applying the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of solubility.
Caption: General experimental workflow for determining the solubility of a compound.
References
The Biological Versatility of 6-Chloro-3-formylchromone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chromone scaffold, a privileged structure in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. Among its numerous derivatives, 6-Chloro-3-formylchromone has emerged as a particularly versatile precursor for the synthesis of compounds with a wide spectrum of biological activities. The presence of the electron-withdrawing chloro group at the 6-position and the reactive formyl group at the 3-position of the chromone ring provides a unique electronic and steric profile, making it a key building block for creating diverse molecular architectures with significant pharmacological potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis of this compound Derivatives
The primary synthetic route to this compound is the Vilsmeier-Haack reaction. This method involves the formylation of the corresponding 2-hydroxyacetophenone. The formyl group at the C-3 position serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.
Antimicrobial Activity
This compound (6C3FC) has demonstrated notable antimicrobial and antibiofilm activities, particularly against Gram-negative bacteria such as Vibrio parahaemolyticus and Vibrio harveyi.[1][2][3] These pathogens are often associated with foodborne illnesses.
Quantitative Antimicrobial Data
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound (6C3FC) | Vibrio parahaemolyticus | 20 | [1][2] |
| This compound (6C3FC) | Vibrio harveyi | 20 | [1][2] |
In addition to inhibiting planktonic cell growth, 6C3FC has been shown to dose-dependently inhibit biofilm formation and reduce various virulence factors, including swimming motility, protease activity, and indole production at a concentration of 20 µg/mL.[1][2]
Anticancer Activity
Derivatives of this compound have been investigated for their potential as anticancer agents. Studies have shown that 6-substituted 3-formylchromones, including those with a chloro substituent, exhibit cytotoxicity against various human tumor cell lines.[4] One of the proposed mechanisms of action for these compounds is the inhibition of topoisomerases, enzymes that are crucial for DNA replication and repair in cancer cells.[1]
Anti-inflammatory Activity
The chromone nucleus is a well-known scaffold for the development of anti-inflammatory agents. While specific data for this compound is limited, research on other chromone derivatives suggests potential mechanisms of action, including the inhibition of key inflammatory signaling pathways. A plausible target for chromone derivatives is the p38 MAPK pathway, which plays a pivotal role in the production of pro-inflammatory cytokines.
Structure-activity relationship studies on other chromone derivatives have indicated that the nature of the substituent at the 6-position can influence anti-inflammatory activity. While electron-donating groups at this position have been shown to enhance activity, the effect of an electron-withdrawing group like chlorine warrants further investigation.
Experimental Protocols
Synthesis of this compound (Vilsmeier-Haack Reaction)
Materials:
-
5-Chloro-2-hydroxyacetophenone
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Crushed ice
-
Ethanol for recrystallization
Procedure:
-
In a flask, cool anhydrous DMF in an ice bath.
-
To the cooled DMF, add 5-Chloro-2-hydroxyacetophenone with constant stirring.
-
Slowly add phosphorus oxychloride (POCl₃) to the mixture while maintaining the low temperature.
-
After the addition is complete, stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture onto crushed ice to decompose the Vilsmeier reagent.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (V. parahaemolyticus, V. harveyi)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a serial dilution of this compound in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the growth of the bacteria (e.g., 37°C) for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound derivatives
-
Griess reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of the chromone derivatives for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce nitric oxide (NO) production. Include a control group with LPS only and an untreated control group.
-
After incubation, collect the cell culture supernatant.
-
Add Griess reagent Part A and then Part B to the supernatant and incubate in the dark at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production by the test compounds.
Conclusion
This compound and its derivatives represent a promising class of compounds with diverse biological activities. Their demonstrated antimicrobial efficacy, coupled with the potential for development as anticancer and anti-inflammatory agents, underscores their importance in medicinal chemistry. The synthetic accessibility of the core scaffold and the versatility of the 3-formyl group for further chemical modifications provide a robust platform for the generation of novel therapeutic leads. Further in-depth studies are warranted to elucidate the precise mechanisms of action and to optimize the pharmacological profiles of these compounds for potential clinical applications.
References
- 1. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, topoisomerase I inhibitory and cytotoxic activities of chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Studies of 6-Chloro-3-formylchromone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-3-formylchromone is a synthetic organic compound belonging to the chromone class of heterocyclic compounds. The presence of a chlorine atom at the 6-position and a formyl group at the 3-position of the chromone ring are key structural features that contribute to its chemical reactivity and biological activity. This document provides a comprehensive overview of the in vitro studies conducted on this compound, focusing on its synthesis, and its potential as an anticancer and antimicrobial agent. The information presented herein is intended to serve as a technical guide for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1] This reaction involves the formylation of an activated aromatic compound, in this case, a substituted 2-hydroxyacetophenone, using a Vilsmeier reagent.[1]
Experimental Protocol: Vilsmeier-Haack Reaction
Materials:
-
5-chloro-2-hydroxyacetophenone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Crushed ice
-
Sodium bicarbonate solution (5%)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 5-chloro-2-hydroxyacetophenone in N,N-dimethylformamide (DMF).
-
Cool the mixture in an ice bath with constant stirring.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution, maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by thin-layer chromatography).
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the resulting solution with a 5% sodium bicarbonate solution until a precipitate is formed.
-
Filter the precipitate, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
In Vitro Biological Activities
Anticancer Activity
While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, studies on its derivatives strongly suggest its potential as an anticancer agent. Derivatives of this compound have been synthesized and evaluated as potential topoisomerase inhibitors, a class of enzymes crucial for DNA replication and a key target in cancer therapy.[2]
One study on the closely related compound, 6-fluoro-3-formylchromone (FCC), demonstrated a dose- and time-dependent inhibition of the SMMC-7721 human hepatocellular carcinoma cell line.[3] This study provides a strong rationale for investigating the anticancer effects of this compound. The proposed mechanisms of action for this class of compounds include the induction of apoptosis and cell cycle arrest.[3]
Table 1: Anticancer Activity Data for a Related Chromone Derivative
| Compound | Cell Line | Assay | Results | Reference |
| 6-Fluoro-3-formylchromone (FCC) | SMMC-7721 | MTT Assay | Dose- and time-dependent inhibition | [3] |
| Flow Cytometry | Induced apoptosis and G0/G1 cell cycle arrest | [3] | ||
| Western Blot | Suppressed PCNA and Bcl-2 expression, increased Bax expression | [3] |
Antimicrobial Activity
This compound has demonstrated notable in vitro activity against pathogenic Vibrio species. This suggests its potential application as an antimicrobial agent, particularly in addressing infections caused by these bacteria.
Table 2: Antimicrobial Activity of this compound
| Organism | Assay | Result |
| Vibrio parahaemolyticus | Minimum Inhibitory Concentration (MIC) | 20 µg/mL |
| Vibrio harveyi | Minimum Inhibitory Concentration (MIC) | 20 µg/mL |
Key Experimental Protocols for In Vitro Evaluation
The following are detailed methodologies for key experiments commonly used to evaluate the in vitro activity of compounds like this compound.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, etc.)
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Analysis (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on their fluorescence signals.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as the Bcl-2 family proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine relative protein expression levels.
Visualizations
Synthesis Workflow
Caption: Synthesis of this compound via the Vilsmeier-Haack reaction.
Proposed Apoptotic Signaling Pathway
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Topoisomerase II Inhibition Workflow
Caption: Proposed mechanism of topoisomerase IIα inhibition by this compound derivatives.
Conclusion
This compound is a versatile scaffold with demonstrated in vitro antimicrobial activity and significant potential as a lead compound for the development of novel anticancer agents. The established synthetic route via the Vilsmeier-Haack reaction allows for its efficient production and further derivatization. While comprehensive quantitative data on its cytotoxicity against a broad panel of cancer cell lines is still needed, preliminary studies on related compounds highlight apoptosis induction and topoisomerase inhibition as key mechanisms of action. This technical guide provides a foundation of the current knowledge and detailed experimental protocols to facilitate further research into the therapeutic potential of this compound. Future in vitro and in vivo studies are warranted to fully elucidate its pharmacological profile and establish its efficacy and safety.
References
- 1. This compound | 42248-31-7 | Benchchem [benchchem.com]
- 2. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth inhibition and apoptosis induced by 6-fluoro-3-formylchromone in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Chloro-3-formylchromone: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-3-formylchromone is a synthetic heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. As a derivative of the chromone scaffold, a privileged structure in numerous biologically active compounds, this compound serves as a versatile precursor for the synthesis of a wide array of novel molecules with potential therapeutic applications. Its halogenated nature often enhances its biological efficacy. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and known biological activities of this compound, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development.
Introduction and Historical Context
The chromone (4H-1-benzopyran-4-one) nucleus is a fundamental structural motif found in a variety of natural products, most notably flavonoids. The journey of chromones in science began with the study of these natural compounds, which exhibited a broad spectrum of biological activities. Over time, synthetic chromone derivatives have been developed to explore and enhance these properties.
The introduction of a formyl group at the C-3 position of the chromone ring system creates a highly reactive and versatile intermediate, 3-formylchromone. This compound has become a valuable building block in organic synthesis due to its multiple electrophilic sites. The addition of a chlorine atom at the 6-position, yielding this compound, is of particular interest as halogenation is a common strategy in medicinal chemistry to improve the pharmacological profile of a molecule. While the precise first synthesis of this compound is not well-documented in readily available historical records, its preparation falls under the well-established Vilsmeier-Haack reaction, a method developed in the early 20th century for the formylation of electron-rich aromatic compounds.[1][2][3]
Physicochemical Properties
This compound is a solid at room temperature with the following properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₅ClO₃ | [3] |
| Molecular Weight | 208.60 g/mol | [3] |
| Appearance | Light cream to yellow crystalline powder | |
| Melting Point | 165-169 °C | |
| CAS Number | 42248-31-7 | [3] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, starting from the corresponding 2-hydroxyacetophenone.[4]
Reaction Scheme
Caption: General synthesis of this compound.
Experimental Protocol: Vilsmeier-Haack Synthesis
This protocol is a generalized procedure based on the synthesis of substituted 3-formylchromones.
Materials:
-
2-Hydroxy-5-chloroacetophenone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, add 2-hydroxy-5-chloroacetophenone to the reaction mixture.
-
Allow the reaction mixture to stir at room temperature overnight. The mixture will typically become a thick mass.
-
Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring to decompose the complex and precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Mechanism of the Vilsmeier-Haack Reaction:
Caption: Vilsmeier-Haack reaction mechanism.
Biological Activities and Mechanism of Action
This compound and its derivatives have been investigated for a range of biological activities. The presence of the α,β-unsaturated aldehyde moiety makes it a reactive species, capable of interacting with biological nucleophiles, which is often attributed to its bioactivity.
Anticancer Activity
Derivatives of 3-formylchromone have demonstrated cytotoxic effects against various cancer cell lines. While specific IC₅₀ values for this compound are not consistently reported across a wide panel of cell lines in the readily available literature, studies on related compounds suggest that the chromone scaffold is a promising starting point for the development of anticancer agents.
Mechanism of Action: The anticancer activity of 3-formylchromone derivatives is believed to be multifactorial.
-
Topoisomerase Inhibition: Some derivatives of this compound have been synthesized and evaluated as potential topoisomerase inhibitors, suggesting that they may interfere with DNA replication and repair in cancer cells.[4]
-
STAT3 Signaling Pathway Inhibition: 3-Formylchromone has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in hepatocellular carcinoma cells.[5] It downregulates the phosphorylation of STAT3 and its upstream kinases JAK1 and JAK2, and upregulates the expression of the protein tyrosine phosphatase SHP-2, which in turn dephosphorylates STAT3.[5] This leads to the suppression of STAT3 target genes involved in cell proliferation, survival, and angiogenesis.
Caption: Postulated STAT3 inhibition by this compound.
Anti-inflammatory Activity
Mechanism of Action: The anti-inflammatory effects of chromone derivatives are often linked to their ability to modulate inflammatory signaling pathways such as the NF-κB and MAPK pathways. These pathways regulate the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.
Antimicrobial Activity
This compound has demonstrated notable antibacterial and antibiofilm activity against certain pathogenic bacteria.
| Organism | Activity | Concentration | Reference(s) |
| Vibrio parahaemolyticus | Minimum Inhibitory Concentration (MIC) | 20 µg/mL | [7][8] |
| Vibrio harveyi | Minimum Inhibitory Concentration (MIC) | 20 µg/mL | [7][8] |
Mechanism of Action: The antimicrobial mechanism of halogenated chromones is not fully elucidated but is thought to involve disruption of the bacterial cell membrane and inhibition of key cellular processes. In a study on Vibrio parahaemolyticus, a related compound, 6-bromo-3-formylchromone, was found to inhibit the expression of genes associated with quorum sensing, biofilm formation, pathogenicity, and membrane integrity.[7][8]
Experimental Protocols for Biological Assays
Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO.
-
Replace the medium in the wells with the prepared dilutions of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Caption: MTT assay experimental workflow.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacteria.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
This compound
-
DMSO
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that shows no visible bacterial growth.
Conclusion and Future Directions
This compound is a valuable synthetic intermediate with demonstrated biological activities. Its straightforward synthesis via the Vilsmeier-Haack reaction makes it an accessible scaffold for further chemical modifications. The existing data on its antimicrobial and the broader anti-inflammatory and anticancer potential of the 3-formylchromone class highlight its promise for drug discovery.
Future research should focus on a more comprehensive evaluation of its biological activities, including determining its IC₅₀ values against a wider range of cancer cell lines and its effects on the production of various inflammatory mediators. Elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial for understanding its mechanism of action and for the rational design of more potent and selective derivatives. The development of novel compounds derived from this versatile scaffold holds significant potential for the discovery of new therapeutic agents.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Formylchromone Counteracts STAT3 Signaling Pathway by Elevating SHP-2 Expression in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Chloro-3-formylchromone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, conformation, and key analytical characteristics of 6-Chloro-3-formylchromone. The information presented is intended to support research and development activities by providing detailed structural data and standardized experimental protocols.
Introduction
This compound, a member of the benzopyran class of compounds, is a significant synthetic intermediate in medicinal chemistry and materials science.[1] Its structure features a chromone core, which is a privileged scaffold in numerous biologically active molecules, combined with a reactive formyl group and a chlorine substituent.[1] The presence of these functional groups makes it a versatile precursor for the synthesis of more complex heterocyclic systems, such as pyrazoles, pyridines, and pyrimidines.[1] Halogenated organic compounds often exhibit enhanced biological activities, making the 6-chloro substitution a point of particular interest for drug development.[1]
Molecular Structure and Conformation
The molecular structure of this compound is defined by a bicyclic system where a benzene ring is fused to a γ-pyrone ring. A chlorine atom is substituted at the C6 position of the benzene ring, and a formyl (aldehyde) group is attached to the C3 position of the pyrone ring.
Systematic IUPAC Name: 6-chloro-4-oxo-4H-chromene-3-carbaldehyde[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₅ClO₃ | PubChem[2] |
| Molecular Weight | 208.60 g/mol | PubChem[2] |
| CAS Number | 42248-31-7 | INDOFINE[3] |
| Appearance | Light cream / Wheat color solid | INDOFINE[3] |
| Melting Point | 166-168 °C | INDOFINE[3] |
| Solubility | Soluble in Chloroform | INDOFINE[3] |
Crystal Structure
The definitive three-dimensional arrangement of atoms in the solid state has been determined by single-crystal X-ray diffraction. The study confirms that the non-hydrogen atoms of the molecule are essentially coplanar, with a root-mean-square deviation of 0.0456 Å from the least-squares plane.[4] This planarity is a key feature of the chromone system. In the crystal lattice, molecules are linked through stacking interactions.[4]
Table 2: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Triclinic | Ishikawa, 2014[4] |
| Space Group | P-1 | Ishikawa, 2014[4] |
| a | 6.5838 (16) Å | Ishikawa, 2014[4] |
| b | 6.9579 (17) Å | Ishikawa, 2014[4] |
| c | 10.265 (3) Å | Ishikawa, 2014[4] |
| α | 71.22 (3)° | Ishikawa, 2014[4] |
| β | 85.64 (2)° | Ishikawa, 2014[4] |
| γ | 69.29 (3)° | Ishikawa, 2014[4] |
| Volume | 416.0 (2) ų | Ishikawa, 2014[4] |
| Z | 2 | Ishikawa, 2014[4] |
| Temperature | 100 K | Ishikawa, 2014[4] |
| CCDC Number | 994454 | PubChem[2] |
Note: Detailed bond lengths and angles are available within the full crystallographic information file (CIF) deposited with the Cambridge Crystallographic Data Centre (CCDC).
Figure 1: 2D Molecular Structure of this compound.
Conformational Analysis
The primary conformational flexibility in this compound arises from the rotation of the formyl group around the C3-C9 bond (refer to Figure 1 for numbering). Theoretical calculations on related 3-formylchromone derivatives suggest that two planar conformers, s-cis and s-trans, are possible. The s-cis conformer, where the formyl oxygen (O2) is oriented towards the pyrone oxygen (O3), is energetically preferred over the s-trans conformer. The overall molecule maintains a high degree of planarity, as confirmed by crystallographic data.[4]
Figure 2: Conformational relationship of the formyl group.
Spectroscopic and Analytical Data
The structure of this compound is routinely confirmed using a combination of spectroscopic techniques. Below are tables summarizing the expected analytical data based on the known structure and data from related compounds.
Table 3: Predicted ¹H NMR Spectroscopic Data (CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~8.4 | Singlet | - |
| H5 | ~8.1 | Doublet | ~2.5 |
| H7 | ~7.6 | Doublet of Doublets | ~8.8, 2.5 |
| H8 | ~7.5 | Doublet | ~8.8 |
| CHO | ~10.3 | Singlet | - |
Table 4: Predicted ¹³C NMR Spectroscopic Data (CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C2 | ~158 |
| C3 | ~120 |
| C4 (C=O) | ~176 |
| C4a | ~124 |
| C5 | ~126 |
| C6 | ~132 |
| C7 | ~125 |
| C8 | ~119 |
| C8a | ~154 |
| CHO | ~188 |
Table 5: Representative FT-IR Spectroscopic Data (ATR)
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3080 | C-H stretch | Aromatic C-H |
| ~2850, ~2750 | C-H stretch | Aldehyde C-H |
| ~1690 | C=O stretch | Aldehyde C=O |
| ~1650 | C=O stretch | γ-Pyrone C=O |
| ~1600, ~1470 | C=C stretch | Aromatic C=C |
| ~1240 | C-O-C stretch | Ether |
| ~770 | C-Cl stretch | Aryl-Cl |
Experimental Protocols
Synthesis via Vilsmeier-Haack Reaction
The most common and efficient method for synthesizing 3-formylchromones is the Vilsmeier-Haack reaction, which involves the formylation of a corresponding 2-hydroxyacetophenone.[1]
Materials:
-
5-Chloro-2-hydroxyacetophenone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ethanol (for recrystallization)
Protocol:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and protected from moisture, cool N,N-dimethylformamide (DMF) in an ice-water bath with stirring.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture for approximately 1 hour to ensure the complete formation of the electrophilic chloroiminium ion (Vilsmeier reagent).[1]
-
Reaction with Substrate: Add 5-chloro-2-hydroxyacetophenone to the freshly prepared Vilsmeier reagent with vigorous stirring.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The mixture will typically thicken into a mass.
-
Workup and Isolation: Carefully pour the reaction mixture into a beaker containing crushed ice to decompose the reaction complex, which results in the precipitation of the solid product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purification: Dry the crude solid and recrystallize from a suitable solvent, such as ethanol, to yield pure this compound.
Figure 3: Workflow for the Vilsmeier-Haack synthesis.
Analytical Characterization Protocols
-
X-ray Crystallography:
-
Single crystals suitable for diffraction are grown, typically by slow evaporation from a solvent like ethanol or chloroform.
-
A crystal is mounted on a goniometer and cooled (e.g., to 100 K) in a stream of nitrogen gas.[4]
-
Data is collected using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).[4]
-
The collected diffraction data is processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.[1]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
The sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the unambiguous assignment of all proton and carbon signals.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
The spectrum of the solid sample is obtained using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
The spectrum is recorded over a typical range (e.g., 4000-400 cm⁻¹).
-
Key vibrational bands corresponding to the molecule's functional groups (carbonyls, aromatic rings, C-Cl bond) are identified.
-
References
- 1. Acta Crystallographica Section E: Crystallographic Communications (International Union of Crystallography) | 4571 Publications | 7158 Citations | Top authors | Related journals [scispace.com]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Blueprint of 6-Chloro-3-formylchromone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the quantum chemical calculations performed on 6-Chloro-3-formylchromone, a molecule of significant interest in medicinal chemistry. By leveraging computational methodologies, we can elucidate its structural, electronic, and vibrational properties, offering crucial insights for drug design and development. The data and protocols presented herein are synthesized from contemporary research, primarily focusing on density functional theory (DFT) as the core computational approach.
Core Computational Methodology
The primary method for investigating the properties of this compound is Density Functional Theory (DFT). This approach offers a favorable balance between computational cost and accuracy for molecules of this size.
Experimental Protocols: Computational Details
The quantum chemical calculations are predominantly carried out using the Gaussian suite of programs. The typical computational protocol involves the following steps:
-
Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. This is achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[1] The choice of basis set is critical for accuracy, with studies on similar chromone derivatives employing various options, including 6-31G(d,p), 6-311G(d,p), and 6-311++G(d,p).[1] The larger basis sets, particularly those with diffuse functions (indicated by "+"), are generally preferred for a more accurate description of electron distribution.
-
Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This step serves two key purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[1]
-
Electronic Property Calculations: Once a stable geometry is confirmed, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.[1] Natural Bond Orbital (NBO) analysis is also often performed to investigate intramolecular interactions, charge delocalization, and hyperconjugative effects.
Computational Workflow
The logical flow of a typical quantum chemical analysis of this compound is depicted in the following diagram.
Data Presentation: Calculated Properties
Optimized Geometrical Parameters
Detailed optimized geometrical parameters such as bond lengths and bond angles for this compound are not explicitly tabulated in the primary literature found. However, studies on similar compounds indicate that the B3LYP method with basis sets like 6-311++G(d,p) provides geometries that are in good agreement with experimental X-ray diffraction data where available.
Vibrational Frequencies
The vibrational spectra of 3-formylchromone derivatives have been calculated to assign the characteristic infrared (IR) bands.[1] The calculated frequencies are often scaled by a factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to better match experimental data.[1] Key vibrational modes for the parent 3-formylchromone are summarized below as a reference.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (B3LYP/6-31G(d,p)) | Experimental Wavenumber (cm⁻¹) |
| C=O stretching (chromone) | 1690–1630 | ~1652 |
| C–C stretching (skeletal) | 1665–1458 | ~1652 to ~1464 |
| C–C stretching (from C–CHO) | ~1380 to ~1329 | ~1360 to ~1340 |
Table 1: Comparison of calculated and experimental vibrational frequencies for key modes in 3-formylchromone derivatives.[1]
Electronic Properties
The electronic properties of 6-substituted 3-formylchromones, including the 6-chloro derivative, have been investigated to understand their reactivity and stability.[1] The energies of the frontier molecular orbitals (HOMO and LUMO) and the resulting energy gap are particularly important.
| Compound (Substituent at C6) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| H | -6.892 | -2.683 | 4.209 |
| Cl | -7.051 | -2.909 | 4.142 |
| Br | -6.991 | -2.871 | 4.120 |
| F | -6.999 | -2.765 | 4.234 |
| CH₃ | -6.711 | -2.593 | 4.118 |
| OCH₃ | -6.441 | -2.441 | 4.000 |
| NO₂ | -7.742 | -3.784 | 3.958 |
Table 2: Calculated HOMO energies, LUMO energies, and HOMO-LUMO energy gaps for a series of 6-substituted 3-formylchromones at the B3LYP/6-31G(d,p) level of theory. Data extracted and synthesized from a broader study.[1]
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.[1] The chloro-substituent, being electron-withdrawing, lowers both the HOMO and LUMO energy levels compared to the unsubstituted parent compound.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map for a related molecule, 2-amino-6-bromo-3-formylchromone, reveals that the most negative potential is located around the oxygen atoms of the carbonyl and formyl groups, indicating these are the most likely sites for electrophilic attack. The regions of positive potential are generally found around the hydrogen atoms. A similar charge distribution is expected for this compound.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into the intramolecular bonding and charge transfer interactions. For chromone derivatives, NBO analysis typically reveals strong hyperconjugative interactions, which contribute to the overall stability of the molecule. These interactions involve the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied anti-bonding orbitals. While specific NBO data for this compound is not detailed in the available literature, studies on similar systems highlight the importance of these interactions in understanding their electronic structure.
Conclusion
Quantum chemical calculations, particularly using DFT with the B3LYP functional, provide a robust framework for understanding the molecular properties of this compound. The computational protocols outlined in this guide allow for the reliable prediction of its geometry, vibrational spectra, and electronic characteristics. The analysis of frontier molecular orbitals and related electronic parameters offers valuable information for predicting the reactivity and potential biological activity of this compound and its analogues, thereby aiding in the rational design of new therapeutic agents. Further dedicated computational studies on this compound would be beneficial to provide a more exhaustive dataset of its quantum chemical properties.
References
An In-depth Technical Guide on the Toxicological Profile of 6-Chloro-3-formylchromone
Disclaimer: Specific toxicological studies on 6-Chloro-3-formylchromone are not extensively available in the public domain. This guide provides a comprehensive overview based on available safety data for the compound and extrapolates potential toxicological characteristics from studies on structurally related chromone derivatives. This information is intended for researchers, scientists, and drug development professionals as a reference for preliminary safety assessment and to guide future toxicological evaluations.
Executive Summary
This compound is a synthetic organic compound belonging to the chromone class of heterocyclic compounds.[1][2] While it serves as a versatile intermediate in the synthesis of various bioactive molecules, including potential anti-inflammatory and anticancer agents, a complete toxicological profile has not been established.[3][4] Available data from safety data sheets (SDS) indicate that this compound is a skin and eye irritant and may cause respiratory irritation.[5] The broader class of chromone derivatives has been shown to exhibit a range of biological activities, including cytotoxicity against various cancer cell lines.[6][7] This guide summarizes the known hazards of this compound and provides a comparative analysis of the toxicology of related chromone derivatives to infer a potential toxicological profile. Detailed experimental protocols for key toxicological assays are also provided to facilitate future research.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 42248-31-7 | [2] |
| Molecular Formula | C₁₀H₅ClO₃ | [2] |
| Molecular Weight | 208.60 g/mol | [2][5] |
| Appearance | Light orange to yellow to green powder/crystal | [1] |
| Melting Point | 166-168 °C | [2] |
| Purity | >99% | [2] |
| Synonyms | 6-Chlorochromone-3-carboxaldehyde, 6-Chloro-4-oxo-4H-1-benzopyran-3-carboxaldehyde | [1] |
Known Hazards and GHS Classification
Based on aggregated data from multiple suppliers, this compound has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | pictogram | Warning |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | pictogram | Warning |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | pictogram | Warning |
| Data sourced from PubChem CID 463777.[5] |
Inferred Toxicological Profile from Related Chromone Derivatives
While specific data for this compound is lacking, studies on other chromone derivatives provide insights into the potential biological activities and toxicological properties of this chemical class.
Numerous studies have demonstrated the cytotoxic effects of various chromone derivatives against a range of human cancer cell lines.[6][8] The mechanism of action often involves the induction of apoptosis.[8][9] The tables below summarize the 50% inhibitory concentration (IC₅₀) values for several chromone derivatives, illustrating the structure-activity relationships that influence cytotoxic potency.
Table 4.1.1: Cytotoxicity of Chromanone Derivatives [8]
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Normal Cell Line (SV-HUC-1) IC₅₀ (µM) | Selectivity Index (SI) |
| Group A Derivative 1 | MCF-7 | Similar to normal cells | - | Low |
| Group A Derivative 2 | DU-145 | Similar to normal cells | - | Low |
| Group B Derivative 1 | MCF-7 | Significantly Lower | Higher than cancer cells | High |
| Group B Derivative 2 | A549 | Potent | Reduced Efficacy | High |
| Group B Derivative 2 | MCF-7 | Less Potent | Reduced Efficacy | Moderate |
| Group B Derivative 2 | DU-145 | Less Potent | Reduced Efficacy | Moderate |
Table 4.1.2: Cytotoxicity of Chromenopyridone Derivatives [6]
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| 6b | MCF-7 (Breast) | 10.7 |
| 6c | MCF-7 (Breast) | 11.0 |
| 6d | MCF-7 (Breast) | 14.6 |
| 3h | MCF-7 (Breast) | 15.5 |
| 6b | IMR-32 (CNS) | 13.2 |
| 6d | IMR-32 (CNS) | 16.3 |
| 6b | Hela (Cervix) | 7.0 |
| 6b | Hep-G2 (Liver) | 16.3 |
Genotoxicity assessment is a critical component of a comprehensive toxicological profile. Standard assays are used to detect various types of genetic damage, such as point mutations, chromosome breakage, and DNA adducts.[10] While no specific genotoxicity data exists for this compound, the following section outlines the standard battery of tests that would be required to evaluate its genotoxic potential.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for a thorough toxicological evaluation of this compound.
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Plate cells (e.g., human cancer cell lines and a normal cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
This assay is widely used to assess the mutagenic potential of a chemical.
-
Strain Selection: Use several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella).
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be mutagenic.[10]
-
Exposure: Expose the bacterial strains to various concentrations of this compound on a minimal agar plate.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).
-
Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.
This test detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.[11]
-
Cell Culture: Use mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes).
-
Treatment: Expose the cells to at least three concentrations of this compound, with and without metabolic activation, for a suitable duration.
-
Cytochalasin B Block: Add cytochalasin B to block cytokinesis, leading to the accumulation of binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A significant, dose-related increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Visualizations
The following diagrams illustrate a general workflow for cytotoxicity assessment and a proposed signaling pathway for chromone-induced apoptosis.
Caption: General workflow for assessing the cytotoxicity of chromone derivatives.
Caption: A proposed pathway for chromone derivative-induced apoptosis.[8]
Conclusion and Future Directions
While this compound is a valuable synthetic intermediate, a significant data gap exists regarding its comprehensive toxicological profile.[3][4] The available information indicates that it should be handled with care, avoiding skin and eye contact, and inhalation.[5] Based on the broader class of chromone derivatives, it is plausible that this compound may exhibit biological activity, including cytotoxicity.[6]
Future research should prioritize a systematic toxicological evaluation of this compound, including:
-
Acute Toxicity Studies: Determination of LD₅₀ values through oral, dermal, and inhalation routes.
-
Genotoxicity Battery: A comprehensive assessment including the Ames test, in vitro micronucleus assay, and a chromosomal aberration test.
-
In-depth Cytotoxicity Screening: Evaluation against a panel of cancer and normal cell lines to determine potency and selectivity.
-
Mechanism of Action Studies: Investigation into the specific cellular pathways affected by the compound.
A thorough understanding of the toxicology of this compound is essential for ensuring the safety of researchers and for the responsible development of any potential therapeutic agents derived from it.
References
- 1. This compound | 42248-31-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. This compound | 42248-31-7 | INDOFINE Chemical Company [indofinechemical.com]
- 3. This compound | 42248-31-7 | Benchchem [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C10H5ClO3 | CID 463777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and In Vitro Cytotoxic Activity of Chromenopyridones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, topoisomerase I inhibitory and cytotoxic activities of chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Methodological & Application
Application Notes and Protocols: 6-Chloro-3-formylchromone as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-3-formylchromone is a highly versatile and valuable building block in the field of organic synthesis. Its unique chemical architecture, featuring a chromone core substituted with a reactive aldehyde group and a chlorine atom, makes it an ideal precursor for the synthesis of a diverse array of heterocyclic compounds.[1] The presence of the chlorine atom often enhances the biological activity of the resulting molecules.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various heterocyclic systems with potential applications in medicinal chemistry and materials science.
Key Applications
This compound serves as a pivotal intermediate in the development of novel compounds with a wide range of biological activities and practical applications:
-
Medicinal Chemistry: It is extensively used in the synthesis of compounds with potential anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] The chromone scaffold itself is a recognized pharmacophore present in many bioactive natural products.
-
Heterocyclic Synthesis: The aldehyde group and the electrophilic C2 position of the pyrone ring allow for a variety of chemical transformations, including condensations and cycloaddition reactions, to form fused and substituted heterocycles like pyrazoles, pyrimidines, and isoxazoles.[4][5][6]
-
Fluorescent Probes and Materials Science: The chromone moiety is known for its fluorescent properties, making its derivatives useful in the development of fluorescent probes for biological imaging. Additionally, these compounds are explored in the creation of advanced materials with specific optical and electronic properties.[1]
Data Presentation
Table 1: Synthesis of this compound via Vilsmeier-Haack Reaction
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 5-Chloro-2-hydroxyacetophenone | POCl₃, DMF | DMF | Overnight | Room Temp. | 71 | [7] |
Table 2: Synthesis of Heterocyclic Derivatives from this compound
| Product Type | Reactants | Solvent | Catalyst/Conditions | Yield (%) | Reference |
| Pyrazole derivative | This compound monothiocarbohydrazone, Ethyl 2-chloroacetoacetate | DMF | - | Not specified | [4] |
| Pyrimidine derivative | This compound, 1,3-Bis-dimethylaminomethylene-thiourea | Toluene | Reflux | High | [3] |
| Isoxazole derivative | This compound, Hydroxylamine hydrochloride | DMSO | Piperidine, Microwave (2 min) | Not specified | [8] |
| Knoevenagel adduct | This compound, Malononitrile | Water/Ethanol | Various catalysts | 85-95 (general) | [2] |
Table 3: Biological Activity of this compound and its Derivatives
| Compound | Activity | Organism/Cell Line | Measurement | Value | Reference |
| This compound | Antibacterial | Vibrio parahaemolyticus | MIC | 20 µg/mL | [9] |
| This compound | Antibacterial | Vibrio harveyi | MIC | 20 µg/mL | [9] |
| Pyrimidine derivative from this compound | Antifungal | Geotrichum candidum | MIC | 15 µM | [3] |
| Pyrazole derivative (TOSIND) | Anticancer | MDA-MB-231 (Breast Cancer) | IC₅₀ (72h) | 17.7 ± 2.7 μM | [7] |
| Pyrazole derivative (PYRIND) | Anticancer | MCF7 (Breast Cancer) | IC₅₀ (72h) | 39.7 ± 5.8 μM | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Vilsmeier-Haack Reaction)[4][7]
Materials:
-
5-Chloro-2-hydroxyacetophenone
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice-cold water
-
Ethanol for crystallization
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, ~6.0 mL) in an ice-water bath with continuous stirring.
-
Slowly add phosphorus oxychloride (POCl₃, ~2.0 mL) dropwise to the cooled DMF, ensuring the temperature is maintained below 5°C.
-
After the addition is complete, add 5-chloro-2-hydroxyacetophenone (0.01 mol) portion-wise to the Vilsmeier reagent with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Decompose the resulting thick mass by pouring it into ice-cold water.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain pure this compound.
Protocol 2: Synthesis of Pyrazole Derivatives[4]
Materials:
-
This compound
-
Hydrazine hydrate or substituted hydrazines
-
Appropriate solvent (e.g., DMF, Ethanol)
-
Catalyst (if required, e.g., piperidine)
Procedure:
-
Synthesize the corresponding hydrazone by reacting this compound with hydrazine hydrate in a suitable solvent.
-
To the solution of the hydrazone (or in a one-pot reaction), add the second reactant (e.g., a compound with an active methylene group like malononitrile or a β-ketoester).
-
If necessary, add a catalytic amount of a base like piperidine.
-
Heat the reaction mixture under reflux for the time specified in the relevant literature (typically a few hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent.
Protocol 3: Synthesis of Pyrimidine Derivatives[3]
Materials:
-
This compound
-
Amidines, urea, or thiourea derivatives (e.g., 1,3-bis-dimethylaminomethylene-thiourea)
-
Toluene
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the N-C-N fragment provider (e.g., 1,3-bis-dimethylaminomethylene-thiourea, 1 equivalent) in toluene.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography or recrystallization to yield the desired pyrimidine derivative.
Protocol 4: Synthesis of Isoxazole Derivatives (Microwave-Assisted)[8]
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Piperidine
Procedure:
-
In a microwave-safe reaction vessel, prepare a mixture of this compound (0.01 M) and hydroxylamine hydrochloride in DMSO (20 mL).
-
Add a catalytic amount of piperidine (0.5 mL).
-
Irradiate the mixture in a microwave oven for 2 minutes.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration and recrystallize from methanol to obtain the pure isoxazole derivative.
Protocol 5: Knoevenagel Condensation[2]
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Solvent (e.g., water, ethanol)
-
Base catalyst (e.g., piperidine, sodium acetate)
Procedure:
-
Dissolve this compound (1 equivalent) and the active methylene compound (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add a catalytic amount of the base.
-
Stir the reaction mixture at room temperature or under reflux, as required, monitoring by TLC.
-
Upon completion, cool the reaction mixture and precipitate the product by adding cold water.
-
Filter the solid, wash with water, and recrystallize from an appropriate solvent to obtain the pure Knoevenagel condensation product.
Visualizations
References
- 1. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unusual transformation of substituted-3-formylchromones to pyrimidine analogues: synthesis and antimicrobial activities of 5-(o-hydroxyaroyl)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: Vilsmeier-Haack Reaction for the Synthesis of 6-Chloro-3-formylchromone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds. A significant application of this reaction is the one-step synthesis of 3-formylchromones from substituted 2-hydroxyacetophenones. 6-Chloro-3-formylchromone is a valuable synthetic intermediate, serving as a precursor for a wide array of heterocyclic compounds with potential applications in medicinal chemistry and drug development. The presence of the chloro substituent can influence the biological activity of the resulting molecules. This document provides detailed protocols and data for the synthesis of this compound via the Vilsmeier-Haack reaction.
Reaction and Mechanism
The synthesis of this compound is achieved by treating 5-chloro-2-hydroxyacetophenone with the Vilsmeier reagent, which is prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction proceeds through the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which then attacks the electron-rich aromatic ring of the acetophenone. Subsequent intramolecular cyclization and hydrolysis yield the final product.
Data Presentation
| Parameter | Value | Reference |
| Product Name | This compound | |
| Starting Material | 5-chloro-2-hydroxyacetophenone | [1] |
| Reagents | DMF, POCl₃ | [1] |
| Yield | 71% | [1] |
| Melting Point | 168 °C | [1] |
| Molecular Formula | C₁₀H₅ClO₃ | |
| Molecular Weight | 208.60 g/mol |
Experimental Protocols
Materials and Reagents:
-
5-chloro-2-hydroxyacetophenone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ethanol
-
Ice
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Beakers
-
Büchner funnel and flask
-
Filtration paper
Procedure:
Part 1: Preparation of the Vilsmeier Reagent
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, add 6.0 mL of N,N-dimethylformamide (DMF).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 2.0 mL (0.025 mol) of phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
Part 2: Synthesis of this compound
-
To the freshly prepared Vilsmeier reagent, add 0.01 mol of 5-chloro-2-hydroxyacetophenone in small portions with vigorous stirring.
-
After the addition of the acetophenone, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring the reaction mixture at room temperature overnight. The mixture will typically become a thick, viscous mass.
Part 3: Work-up and Purification
-
Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice (approximately 200 g) with vigorous stirring to decompose the reaction complex.
-
A solid precipitate of this compound will form.
-
Continue stirring the mixture for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any remaining impurities.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product and record the yield and melting point.
Visualizations
Caption: Vilsmeier-Haack reaction mechanism for this compound synthesis.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Derivatization of 6-Chloro-3-formylchromone at the Formyl Group
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of the formyl group of 6-Chloro-3-formylchromone. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the reactivity of its formyl group, which allows for the synthesis of a diverse library of derivatives with potential biological activities.[1][2] The protocols outlined below cover key reaction types, including condensation reactions with active methylene compounds, reactions with nitrogen nucleophiles, and multicomponent reactions.
Overview of Derivatization Strategies
The formyl group at the C-3 position of the this compound scaffold is a primary site for synthetic modification. Its electrophilic nature allows for a variety of transformations, enabling the exploration of structure-activity relationships crucial for drug development. Common derivatization strategies include:
-
Condensation Reactions: Particularly the Knoevenagel condensation, which involves the reaction of the formyl group with active methylene compounds to extend the molecular framework.[3][4]
-
Reactions with Nitrogen Nucleophiles: Formation of imines (Schiff bases) and related derivatives by reaction with primary and secondary amines. These reactions can sometimes be followed by intramolecular cyclization or rearrangement.[3]
-
Multicomponent Reactions: One-pot syntheses involving three or more reactants to generate complex molecules with high efficiency. The formyl group is a key reactive component in such reactions.[5]
Experimental Protocols
The following section details experimental procedures for key derivatization reactions of this compound.
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of (E)-2-((6-chloro-4-oxo-4H-chromen-3-yl)methylene)malononitrile, a common derivative resulting from the Knoevenagel condensation.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of ethanol.
-
Add 1.1 mmol of malononitrile to the solution.
-
Add 2-3 drops of piperidine as a catalyst.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a solid precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at 60°C.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR).
Expected Outcome:
The reaction is expected to yield the desired product in good to excellent yields (typically >80%).
Protocol 2: Synthesis of a Schiff Base Derivative with Aniline
This protocol details the formation of a Schiff base (imine) by reacting this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Glacial Acetic Acid (catalyst)
-
Toluene (solvent)
-
Dean-Stark apparatus
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1.0 mmol of this compound and 50 mL of toluene.
-
Add 1.1 mmol of aniline to the mixture.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Heat the mixture to reflux and continue refluxing for 4-6 hours, azeotropically removing water using the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified product and characterize it by spectroscopic methods.
Protocol 3: Three-Component Kabachnik-Fields Reaction
This protocol is adapted from a similar reaction with 3-formyl-6-methylchromone and outlines a catalyst-free synthesis of an α-aminophosphine oxide derivative.[5]
Materials:
-
This compound
-
A primary amine (e.g., butylamine or aniline)
-
Diphenylphosphine oxide (DPPO)
-
Acetonitrile (solvent)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask, combine 1.0 mmol of this compound, 1.0 mmol of the primary amine, and 1.0 mmol of diphenylphosphine oxide.
-
Add 20 mL of acetonitrile as the solvent.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by ³¹P NMR spectroscopy.[5]
-
For aniline, the reaction is typically complete within 30 minutes. For aliphatic amines like butylamine, the reaction may require heating at 80°C for 1 hour.[5]
-
After completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Characterize the final product using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
Data Presentation
The following tables summarize representative quantitative data for derivatization reactions of 3-formylchromones.
Table 1: Knoevenagel Condensation of 3-Formylchromones with Active Methylene Compounds
| 3-Formylchromone Derivative | Active Methylene Compound | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| 3-Formylchromone | Malononitrile | Pyridine | - | 10 min (heating) | 72 | [4] |
| 6-Ethyl-3-formylchromone | Cyanoacetamide | Pyridine | Pyridine | 5 min (reflux) | 42 | [4] |
| 3-Formylchromone | Barbituric acid | Pyridine | Pyridine | 10 min (reflux) | 94 | [4] |
Table 2: Three-Component Reaction of 3-Formyl-6-methylchromone, Amines, and Diphenylphosphine Oxide[5]
| Amine | Temperature (°C) | Time (h) | Conversion (%) | Product(s) and Selectivity (%) |
| Butylamine | 80 | 1 | 96 | α-aminophosphine oxide (69), enamine (27) |
| Aniline | Room Temp. | 0.5 | 82 | α-aminophosphine oxide (100) |
| p-Methoxyaniline | Room Temp. | 0.5 | 92 | α-aminophosphine oxide (100) |
| p-Chloroaniline | Room Temp. | 0.5 | 78 | α-aminophosphine oxide (100) |
Visualizations
The following diagrams illustrate the key reaction pathways and experimental workflows.
Caption: Knoevenagel condensation workflow.
Caption: Schiff base synthesis workflow.
Caption: Kabachnik-Fields reaction pathways.[5]
References
Application Note: Synthesis of Chromene-Pyrazole Hybrids from 6-Chloro-3-formylchromone as Potential Anticancer Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chromone scaffolds are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties. The functionalization of the chromone ring system offers a versatile platform for the development of novel therapeutic agents. 6-Chloro-3-formylchromone is a key starting material, featuring a reactive aldehyde group that allows for the construction of diverse molecular architectures. This application note details the synthesis of complex chromene-pyrazole hybrids through a multi-component reaction starting from this compound, outlines the protocol for evaluating their cytotoxic activity, and presents representative data for analogous compounds, highlighting their potential as anticancer agents. The fusion of chromone and pyrazole rings is a strategic approach, as pyrazole derivatives are also well-known for their significant anticancer effects.
Synthesis of Chromene-Pyrazole Hybrids
A modern and efficient method for synthesizing chromene-pyrazole hybrids involves a one-pot, three-component reaction of a 3-formylchromone, an arylhydrazine, and an acetylenedicarboxylate. This approach allows for the rapid generation of molecular diversity.
Experimental Protocol: General Procedure for the Synthesis of (Z)-dimethyl 1-(4-chlorophenyl)-4-((6-chloro-4-oxo-4H-chromen-3-yl)methylene)-4,5-dihydro-1H-pyrazole-3,5-dicarboxylate
This protocol is adapted from a similar multi-component reaction for the synthesis of chromenopyrazole hybrids.
Materials:
-
This compound
-
p-Chlorophenylhydrazine
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Glacial Acetic Acid
-
Microwave Synthesis Reactor
Procedure:
-
To a microwave reactor vial, add this compound (1.0 mmol), p-chlorophenylhydrazine (1.0 mmol), and dimethyl acetylenedicarboxylate (DMAD, 1.0 mmol).
-
Add glacial acetic acid (5 mL) to the vial.
-
Seal the vial and place it in the microwave synthesis reactor.
-
Irradiate the reaction mixture at 130 °C for 10 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water (50 mL).
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the target chromene-pyrazole hybrid.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform).
Biological Evaluation: Cytotoxicity Assessment
The anticancer potential of the synthesized compounds is typically evaluated by determining their cytotoxicity against various cancer cell lines. The MTT assay is a standard colorimetric method for this purpose.
Experimental Protocol: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[1][2]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HepG2 liver cancer)
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Synthesized chromene-pyrazole compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[1][2]
-
96-well microplates
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of approximately 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for another 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Data Presentation
While specific IC₅₀ values for the direct products of the above synthesis are not available in a single report, the following table summarizes the reported anticancer activities of structurally related pyrazole and chromone-pyrazole hybrids against common cancer cell lines to illustrate the potential of this compound class.
| Compound Class / Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) of Ref. |
| Pyrazole-Indole Hybrid (Compound 7a) | HepG2 | 6.1 ± 1.9 | Doxorubicin | 24.7 ± 3.2 |
| Pyrazole-Indole Hybrid (Compound 7b) | HepG2 | 7.9 ± 1.9 | Doxorubicin | 24.7 ± 3.2 |
| Pyrazole-Chalcone Hybrid (Compound 9e) | PACA2 | 27.6 | Doxorubicin | 52.1 |
| Pyrazole-Chalcone Hybrid (Compound 7d) | MCF-7 | 42.6 | Doxorubicin | 48.0 |
| 1,3-diphenyl-pyrazole-chalcone (Derivative 4c) | MCF-7 | 0.047 | Doxorubicin | - |
| Dihydro-1H-Pyrazole Derivative (Compound 3f) | MDA-MB-468 | 14.97 (at 24h) | Paclitaxel | 49.90 (at 24h) |
| Pyrazolyl Analogue (Compound 5e) | HCT-116 | 3.6 | - | - |
Table showing IC₅₀ values of various pyrazole-based hybrids, demonstrating their potent anticancer activity against several human cancer cell lines.[2][3][4][5][6]
Visualizations
Logical Workflow for Synthesis and Evaluation
Caption: Workflow from synthesis to biological evaluation.
Proposed Mechanism of Action: Apoptosis Induction
Several studies on related pyrazole derivatives suggest that their anticancer effect may be mediated through the induction of apoptosis, often involving the generation of Reactive Oxygen Species (ROS) and the activation of caspases.[7]
Caption: Proposed apoptotic pathway for pyrazole hybrids.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
Application of 6-Chloro-3-formylchromone in Medicinal Chemistry: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 6-Chloro-3-formylchromone in medicinal chemistry, detailing its synthesis, diverse biological activities, and underlying mechanisms of action. This versatile scaffold serves as a crucial building block for the development of novel therapeutic agents, exhibiting a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.
Introduction
This compound is a chromone derivative characterized by a chlorine atom at the 6-position and a formyl group at the 3-position. This unique substitution pattern imparts significant reactivity and allows for a multitude of chemical modifications, making it an attractive starting material for the synthesis of diverse heterocyclic compounds. The chromone nucleus itself is a well-established pharmacophore present in many natural and synthetic bioactive molecules. The presence of the electron-withdrawing chloro and formyl groups enhances the potential for various chemical transformations and biological interactions.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This one-pot synthesis utilizes a substituted 2-hydroxyacetophenone as the starting material.
Experimental Protocol: Vilsmeier-Haack Reaction
Materials:
-
5-Chloro-2-hydroxyacetophenone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Ethanol (for crystallization)
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) in an ice-water bath with continuous stirring.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature below 5 °C to form the Vilsmeier reagent.
-
To the freshly prepared Vilsmeier reagent, add 5-chloro-2-hydroxyacetophenone portion-wise with vigorous stirring.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The mixture will typically become a thick mass.
-
Decompose the reaction mixture by pouring it into ice-cold water with stirring. A solid precipitate of this compound will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product and recrystallize it from ethanol to obtain pure this compound.
Applications in Drug Discovery and Development
The reactivity of the formyl group and the chromone ring system allows for the synthesis of a wide array of derivatives with diverse pharmacological activities.
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic effects against various human cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Data on Anticancer Activity
| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |
| Schiff Base Derivatives | A-375 (Melanoma) | 64.05 | [1] |
| Chalcone Derivatives | MDA-MB-231 (Breast) | Not specified | [2] |
| Quinazolinone Hybrids | A549 (Lung) | 1.37 (for a potent derivative) | [3] |
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1.5 × 10³ cells per well and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 25, 50, 100, 200, and 400 µg/ml) and incubate for another 24 hours.[1]
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours.[1]
-
Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathway: EGFR Signaling
Several chromone derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. Inhibition of this pathway can block downstream signaling cascades responsible for cell proliferation, survival, and metastasis.[2][3][4][5][6]
References
- 1. jetir.org [jetir.org]
- 2. mdpi.com [mdpi.com]
- 3. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of EGF/EGFR activation with naphtho[1,2-b]furan-4,5-dione blocks migration and invasion of MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
Application Notes and Protocols: 6-Chloro-3-formylchromone in the Development of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 6-Chloro-3-formylchromone as a versatile building block for the synthesis of novel fluorescent probes. The protocols detailed herein are intended to guide researchers in the development and application of these probes for the detection of various analytes, with a particular focus on metal ions, and their use in cellular imaging.
Introduction
This compound is a readily accessible derivative of the chromone scaffold, a privileged structure in medicinal chemistry and materials science.[1] The presence of a reactive aldehyde group at the 3-position and a chloro substituent at the 6-position makes it an ideal precursor for the synthesis of a diverse range of fluorescent probes.[1] The electron-withdrawing nature of the chloro group can influence the photophysical properties of the resulting probes, often leading to enhanced performance.
The most common strategy for developing fluorescent probes from this compound involves the formation of Schiff bases through condensation of the formyl group with various hydrazine or amine-containing moieties. This straightforward synthetic approach allows for the facile introduction of different recognition units and the tuning of the probe's selectivity and sensitivity towards specific analytes.
Signaling Mechanisms of this compound-Based Probes
The fluorescent response of these probes upon analyte binding is typically governed by one of two primary mechanisms:
-
Turn-On Fluorescence (Chelation-Enhanced Fluorescence - CHEF): In the free state, the probe may exhibit weak fluorescence due to processes like photoinduced electron transfer (PET) or C=N isomerization, which provide non-radiative decay pathways. Upon chelation with a target metal ion, the probe's structure becomes more rigid, inhibiting these non-radiative processes and leading to a significant enhancement of fluorescence intensity.[2][3] This "turn-on" response is highly desirable for sensitive detection.
-
Turn-Off Fluorescence (Fluorescence Quenching): In this mechanism, the probe is initially fluorescent. Upon binding to a paramagnetic metal ion, such as Fe³⁺ or Cu²⁺, the fluorescence is quenched.[4] This quenching can occur through energy or electron transfer from the excited state of the fluorophore to the d-orbitals of the metal ion.[4]
The specific mechanism is determined by the electronic properties of the chromone fluorophore, the recognition moiety, and the target analyte.
Diagram of "Turn-On" and "Turn-Off" Signaling Pathways
Caption: General mechanisms of turn-on and turn-off fluorescence in probes.
Quantitative Data Summary
The following table summarizes the key performance characteristics of representative fluorescent probes derived from chromone scaffolds, including those closely related to this compound. This data is provided for comparative purposes to guide probe selection and development.
| Probe Name/Derivative | Target Analyte | Response Type | Excitation (λex, nm) | Emission (λem, nm) | Detection Limit (LOD) | Solvent System | Reference |
| HCFH | Al³⁺ | Turn-On | - | 502 | - | Ethanol | [3] |
| BHMMP | Al³⁺ | Turn-On | 370 | 522 | 0.70 µM | EtOH/H₂O | [5] |
| L (from 3-formylchromone) | Hg²⁺ | Colorimetric/Fluorescent | - | - | 1.87 µM | - | [6] |
| CP Probe (Chromone-based) | Fe³⁺ | Turn-Off | 345 | 439 | 0.044 µM | DMSO/H₂O (4:1, v/v) | [1] |
Note: The specific photophysical properties can vary depending on the solvent and pH.
Experimental Protocols
Protocol 1: General Synthesis of Schiff Base Fluorescent Probes from this compound
This protocol describes a general method for the synthesis of Schiff base fluorescent probes via the condensation of this compound with a substituted hydrazine.
Materials:
-
This compound
-
Substituted hydrazine (e.g., benzohydrazide)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Filtration apparatus (Büchner funnel and flask)
-
Recrystallization solvents (e.g., ethanol, DMF)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable volume of absolute ethanol.
-
Addition of Hydrazine: To this solution, add a solution of 1 equivalent of the desired substituted hydrazine in ethanol.
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reflux: Equip the flask with a condenser and reflux the reaction mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation and Filtration: After completion of the reaction, allow the mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, DMF/water).
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of Schiff base probes.
Protocol 2: Spectroscopic Titration for Metal Ion Sensing
This protocol outlines the procedure for evaluating the sensing performance of a newly synthesized probe towards a specific metal ion using fluorescence spectroscopy.
Materials:
-
Stock solution of the fluorescent probe (e.g., 1 mM in DMSO or ethanol)
-
Stock solution of the target metal ion salt (e.g., 10 mM of AlCl₃ or FeCl₃ in a suitable solvent)
-
Spectroscopic grade solvent (e.g., DMSO/H₂O mixture, ethanol)
-
Quartz cuvettes (1 cm path length)
-
Fluorometer
Procedure:
-
Probe Solution Preparation: Prepare a dilute solution of the fluorescent probe (e.g., 10 µM) in the desired solvent system in a quartz cuvette.
-
Initial Spectrum: Record the initial fluorescence emission spectrum of the probe solution by exciting at its absorption maximum (λex).
-
Titration: Add incremental amounts of the metal ion stock solution to the cuvette containing the probe solution. After each addition, gently mix the solution and allow it to equilibrate for a specific time (e.g., 1-2 minutes).
-
Spectral Measurement: Record the fluorescence emission spectrum after each addition of the metal ion.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum (λem) against the concentration of the added metal ion. This titration curve can be used to determine the binding stoichiometry (e.g., using a Job's plot) and the binding constant.
-
Selectivity Study: To assess the selectivity of the probe, repeat the experiment with other relevant metal ions at the same concentration and compare the fluorescence response.
Protocol 3: Live-Cell Imaging of Intracellular Metal Ions
This protocol provides a general guideline for visualizing intracellular metal ions using a this compound-based fluorescent probe.
Materials:
-
Cultured cells (e.g., HeLa, HepG2) grown on glass-bottom dishes or coverslips
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Stock solution of the fluorescent probe (e.g., 1 mM in DMSO)
-
Stock solution of the target metal ion (e.g., FeCl₃) or a chelator (e.g., EDTA) for control experiments
-
Confocal or fluorescence microscope equipped with appropriate filters/lasers
Procedure:
-
Cell Culture: Seed the cells on a suitable imaging dish and culture them until they reach the desired confluency.
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe (e.g., 5-10 µM) in serum-free cell culture medium.
-
Remove the culture medium from the cells and wash them once with PBS.
-
Incubate the cells with the probe-containing medium for a specific duration (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.
-
-
Washing: After incubation, remove the probe solution and wash the cells two to three times with PBS to remove any excess, non-internalized probe.
-
Imaging:
-
Add fresh cell culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope. Use an excitation wavelength appropriate for the probe and collect the emission at its maximum.
-
-
Analyte Treatment (Optional):
-
To observe the probe's response to changes in intracellular ion concentration, you can treat the probe-loaded cells with a solution of the target metal ion or a chelator.
-
Acquire images before and after the treatment to visualize the change in fluorescence.
-
Diagram of Live-Cell Imaging Workflow
Caption: Step-by-step workflow for live-cell imaging experiments.
Conclusion
This compound serves as a valuable and versatile starting material for the development of novel fluorescent probes. The straightforward synthesis of Schiff base derivatives allows for the creation of a wide array of sensors with tunable properties for the detection of various analytes, particularly metal ions. The "turn-on" and "turn-off" signaling mechanisms provide clear and sensitive responses, making these probes suitable for both in vitro quantification and in vivo cellular imaging applications. The protocols provided herein offer a foundation for researchers to explore the potential of this compound in their own research endeavors.
References
- 1. This compound | 42248-31-7 | Benchchem [benchchem.com]
- 2. A turn-on and reversible Schiff base fluorescence sensor for Al3+ ion - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. A Chromone-Derived Schiff-Base Ligand as Al(3+) "Turn on" Fluorescent Sensor: Synthesis and Spectroscopic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Formyl Chromone Based Schiff Base Derivative: An Efficient Colorimetric and Fluorescence Chemosensor for the Selective Detection of Hg2+ Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Chloro-3-formylchromone as a Precursor for Agrochemicals
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Chloro-3-formylchromone is a versatile synthetic intermediate, serving as a valuable building block for the synthesis of a diverse range of heterocyclic compounds.[1] Its reactive aldehyde group and the electrophilic nature of the chromone ring system allow for various chemical transformations, making it an attractive precursor for the development of novel agrochemicals.[2] Chromone derivatives have demonstrated a wide spectrum of biological activities, including insecticidal, fungicidal, and herbicidal properties. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its conversion into agrochemically relevant heterocyclic systems, specifically focusing on pyrazole-based fungicides and diacylhydrazine-based insecticides.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic compound.[3][4]
Experimental Protocol: Vilsmeier-Haack Reaction
Materials:
-
5-Chloro-2-hydroxyacetophenone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Water
-
Ethanol
-
Round-bottom flask (100 mL)
-
Magnetic stirrer
-
Dropping funnel
-
Büchner funnel and flask
-
Beakers
-
Crystallizing dish
Procedure:
-
In a 100 mL round-bottom flask, cool 6.0 mL of N,N-dimethylformamide (DMF) in an ice-water bath with continuous stirring.
-
To the cooled DMF, add 2.15 g (0.01 mol) of 5-chloro-2-hydroxyacetophenone with vigorous stirring.
-
Slowly add 2.0 mL (0.025 mol) of phosphorus oxychloride (POCl₃) dropwise to the mixture, ensuring the temperature is maintained below 5°C.
-
After the addition is complete, allow the resulting thick, pink-colored mass to stand overnight at room temperature.
-
Decompose the reaction mixture by carefully pouring it into a beaker containing crushed ice and cold water.
-
A solid precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[5]
Expected Yield: Approximately 71%.[5]
Physical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₅ClO₃ | [1] |
| Molecular Weight | 208.6 g/mol | [1] |
| Appearance | Light cream colored solid | [1] |
| Melting Point | 164-170 °C | [1] |
Application in Fungicide Synthesis: Pyrazole Derivatives
The formyl group of this compound is a key handle for the synthesis of various heterocyclic compounds with potential fungicidal activity. One prominent class of fungicides derived from similar precursors are pyrazoles, which can act as succinate dehydrogenase inhibitors (SDHIs).[6][7]
Experimental Protocol: Synthesis of a Chromone-Substituted Pyrazole
This protocol describes a general procedure for the reaction of this compound with a hydrazine derivative to form a pyrazole.
Materials:
-
This compound
-
Hydrazine hydrate (or a substituted hydrazine)
-
Ethanol (or another suitable solvent like glacial acetic acid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of ethanol.
-
Add an equimolar amount of hydrazine hydrate to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol and dry to obtain the pyrazole derivative.
Quantitative Data: Fungicidal Activity of Pyrazole Derivatives
The following table summarizes the fungicidal activity of representative pyrazole derivatives against various plant pathogens. While not all are directly derived from this compound, they illustrate the potential of this class of compounds.
| Compound ID | Target Fungi | EC₅₀ (µg/mL) | Reference |
| 7ai | Rhizoctonia solani | 0.37 | [8] |
| 26 | Botrytis cinerea | 2.432 | [9] |
| 26 | Rhizoctonia solani | 2.182 | [9] |
| 26 | Valsa mali | 1.787 | [9] |
| 26 | Thanatephorus cucumeris | 1.638 | [9] |
| E1 | Rhizoctonia solani | 1.1 | [7] |
Mode of Action: Inhibition of Succinate Dehydrogenase
Pyrazole carboxamide fungicides often target the mitochondrial respiratory chain, specifically Complex II, also known as succinate dehydrogenase (SDH).[6][7] Inhibition of SDH disrupts the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, leading to a depletion of ATP, the cell's primary energy currency. This ultimately results in fungal cell death.[6]
Caption: Inhibition of Succinate Dehydrogenase by Pyrazole Fungicides.
Application in Insecticide Synthesis: Diacylhydrazine Analogues
This compound can be utilized in the synthesis of diacylhydrazine analogues, a class of insect growth regulators.[10][11] These compounds often mimic the insect molting hormone, 20-hydroxyecdysone, leading to a premature and lethal molt.
Experimental Protocol: Synthesis of a Chromone-based Acylhydrazone
This protocol outlines the synthesis of an acylhydrazone from this compound and a substituted benzoyl hydrazine.
Materials:
-
This compound
-
Substituted benzoyl hydrazine
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted benzoyl hydrazine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield the acylhydrazone derivative.
Quantitative Data: Insecticidal Activity
The following table presents the insecticidal activity of chromone analogues of diacylhydrazines against Mythimna separata.
| Compound ID | Mortality (%) at 500 mg/L | Reference |
| Analogue 1 | 80 | [11] |
| Analogue 2 | 84.2 | [11] |
| Analogue 3 | 100 | [11] |
Mode of Action: GABA Receptor Antagonism
While some diacylhydrazines act as ecdysone agonists, other heterocyclic compounds derived from similar precursors can target the insect nervous system. A common target for insecticides is the γ-aminobutyric acid (GABA) receptor, an ionotropic receptor that forms a chloride ion channel.[2][5] Antagonists of this receptor block the influx of chloride ions, leading to hyperexcitation of the nervous system, convulsions, and death of the insect.[8]
Caption: Antagonism of the Insect GABA Receptor.
Application in Herbicide Synthesis: Pyrimidine Derivatives
Derivatives of this compound can also be explored for their herbicidal properties. Pyrimidine derivatives, for instance, are a well-known class of herbicides.[12][13][14]
Experimental Protocol: Synthesis of a Chromone-Substituted Pyrimidine
This generalized protocol describes the synthesis of a pyrimidine derivative from this compound and a suitable amidine or urea derivative.
Materials:
-
This compound
-
Urea or a substituted amidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add this compound and the amidine or urea derivative to the sodium ethoxide solution.
-
Heat the mixture to reflux for 8-12 hours.
-
After cooling, neutralize the reaction mixture with an acid (e.g., acetic acid).
-
The product may precipitate upon neutralization or after partial removal of the solvent.
-
Collect the solid by filtration, wash with water and then with cold ethanol, and dry.
Quantitative Data: Herbicidal Activity
The following table shows the herbicidal activity of a pyrido[2,3-d]pyrimidine derivative, highlighting the potential of this class of compounds.
| Compound ID | Target Plant | Activity at 1 mM | Reference |
| 2o | Bentgrass | Good | [15] |
Biological Assay Protocols
Antifungal Bioassay: Mycelial Growth Inhibition
This protocol is adapted for screening compounds against phytopathogenic fungi.[14]
-
Culture Preparation: Grow the test fungus (e.g., Rhizoctonia solani) on potato dextrose agar (PDA) plates at 25°C for 5-7 days.
-
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare serial dilutions of the stock solution.
-
Assay: Add the test compound dilutions to molten PDA to achieve the desired final concentrations. Pour the agar into Petri dishes.
-
Inoculation: Place a mycelial plug (5 mm diameter) from the edge of an actively growing fungal culture in the center of each agar plate.
-
Incubation: Incubate the plates at 25°C for 3-5 days.
-
Evaluation: Measure the diameter of the fungal colony. Calculate the percentage of inhibition relative to a control plate containing only the solvent.
Insecticidal Bioassay: Leaf-Dip Method
This protocol is suitable for assessing the insecticidal activity against leaf-eating insects like Mythimna separata.[11]
-
Compound Preparation: Prepare solutions of the test compound in a suitable solvent with a surfactant.
-
Leaf Treatment: Dip leaves of a suitable host plant (e.g., corn) into the test solutions for 10-20 seconds. Allow the leaves to air dry.
-
Insect Exposure: Place the treated leaves in a Petri dish or a suitable container with a moistened filter paper. Introduce a known number of insect larvae (e.g., third-instar larvae of M. separata).
-
Incubation: Maintain the containers at a controlled temperature and humidity with a set photoperiod.
-
Evaluation: Record the larval mortality at 24, 48, and 72 hours.
Herbicidal Bioassay: Seed Germination and Early Growth
This protocol provides a method for screening for pre-emergent herbicidal activity.[16][17]
-
Compound Preparation: Prepare solutions of the test compound in a suitable solvent.
-
Assay Setup: Line Petri dishes with filter paper. Add a specific volume of the test solution to each dish.
-
Seed Sowing: Place a known number of seeds of a model plant (e.g., Arabidopsis thaliana or cress) on the filter paper.
-
Incubation: Seal the Petri dishes and incubate them in a growth chamber with controlled light and temperature.
-
Evaluation: After 7-10 days, measure the germination rate, root length, and shoot length. Compare the results with a solvent-only control.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide array of heterocyclic compounds with significant potential in the agrochemical industry. The straightforward synthesis of this starting material, coupled with the diverse reactivity of its formyl group, allows for the efficient generation of novel fungicides, insecticides, and herbicides. The provided protocols offer a foundation for the exploration and development of new agrochemical candidates based on the chromone scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular biology of insect neuronal GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. GABA signaling affects motor function in the honey bee | Department of Biology [biology.ox.ac.uk]
- 6. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. Frontiers | The insecticidal effect of the botanical insecticide chlorogenic acid on Mythimna separata (Walker) is related to changes in MsCYP450 gene expression [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00914A [pubs.rsc.org]
- 17. Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Knoevenagel Condensation with 6-Chloro-3-formylchromone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Knoevenagel condensation reaction involving 6-chloro-3-formylchromone. This pivotal reaction serves as a gateway to a diverse range of novel chromone derivatives with significant potential in medicinal chemistry and drug discovery. The protocols detailed herein are designed to be adaptable for the synthesis of various derivatives, and the accompanying data provides insights into the reaction's scope and the biological activities of the resulting products.
Introduction
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an active methylene compound with a carbonyl group, typically an aldehyde or a ketone, in the presence of a basic catalyst.[1] In the context of drug development, this compound is a valuable starting material. The chromone scaffold is a recognized pharmacophore present in many biologically active compounds, and the chloro-substituent can enhance lipophilicity and metabolic stability. The formyl group at the 3-position is a reactive handle for introducing further molecular diversity through reactions like the Knoevenagel condensation. The resulting α,β-unsaturated products are of particular interest as they can act as Michael acceptors, potentially interacting with biological targets.[2]
Reaction Mechanism and Workflow
The Knoevenagel condensation proceeds through a nucleophilic addition of a carbanion, generated from the active methylene compound by a base, to the carbonyl carbon of the aldehyde. This is followed by a dehydration step to yield the final α,β-unsaturated product. A common catalyst for this reaction is a weak base such as piperidine.
Caption: General workflow for the Knoevenagel condensation.
Experimental Protocols
The following protocols are generalized procedures for the Knoevenagel condensation of this compound with common active methylene compounds. Researchers should optimize reaction times and purification methods based on the specific substrate and desired product.
Protocol 1: Synthesis of 2-((6-chloro-4-oxo-4H-chromen-3-yl)methylene)malononitrile
Materials:
-
This compound (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Piperidine (catalytic amount, ~2-3 drops)
-
Ethanol (10-20 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10-20 mL).
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature. The reaction can be gently heated to reflux to increase the rate if necessary.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. If so, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure.
-
Wash the crude product with cold ethanol to remove unreacted starting materials and catalyst.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Protocol 2: Synthesis of Ethyl 2-cyano-3-(6-chloro-4-oxo-4H-chromen-3-yl)acrylate
Materials:
-
This compound (1.0 mmol)
-
Ethyl cyanoacetate (1.0 mmol)
-
Piperidine (catalytic amount, ~2-3 drops)
-
Ethanol (10-20 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and ethyl cyanoacetate (1.0 mmol) in ethanol (10-20 mL).
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Stir the solution at room temperature or under reflux, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.
-
If a precipitate forms, collect it by vacuum filtration. Otherwise, remove the ethanol under reduced pressure.
-
Wash the crude solid with cold ethanol.
-
Purify the product by recrystallization from an appropriate solvent.
Data Presentation
| Active Methylene Compound | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| Malononitrile | Piperidine | Acetic Acid | Reflux, 20 min | 61-92 | [2] |
| Ethyl Cyanoacetate | Piperidine | Acetic Acid | Reflux, 20 min | 61-92 | [2] |
| Cyanoacetamide | Pyridine | Pyridine | Reflux | - | [2] |
| Barbituric Acid | Pyridine | Pyridine | Reflux, 10 min | 94 | [2] |
| Dimedone | Potassium Acetate | Acetic Anhydride | Reflux, 1 hr | 54-64 | [2] |
| Meldrum's Acid | Piperidine/Acetic Acid | Chloroform | Heating | 63 | [2] |
Biological Activities of Knoevenagel Adducts
Derivatives of 3-formylchromone have shown a range of biological activities, and their Knoevenagel condensation products are of significant interest in drug discovery.
Antifungal Activity
Recent studies have highlighted the antifungal potential of chromone derivatives. Specifically, chromone-3-carbonitriles, which are products of the Knoevenagel condensation with malononitrile, have demonstrated significant antifungal and antibiofilm activities against various Candida species.[3] Some of these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL.[3] The proposed mechanism of action involves the inhibition of hypha formation, a key virulence factor for Candida albicans.[3]
References
- 1. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Schiff Bases from 6-Chloro-3-formylchromone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of Schiff bases derived from 6-Chloro-3-formylchromone. It includes methodologies for their characterization and evaluation of their potential as antimicrobial and anticancer agents. The information is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.
Introduction
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds with significant applications in medicinal chemistry.[1] The chromone scaffold is a prominent heterocyclic motif found in many natural and synthetic bioactive compounds. The conjugation of the Schiff base functionality with the this compound core presents a promising strategy for the development of novel therapeutic agents. The presence of the chlorine atom, the chromone ring, and the imine group offers multiple sites for potential interactions with biological targets, leading to a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[2]
Synthesis of Schiff Bases from this compound
The general synthesis of Schiff bases from this compound involves a condensation reaction with a primary amine. This reaction is typically carried out under reflux in an alcoholic solvent with a catalytic amount of acid.
General Reaction Scheme
Caption: General synthesis of a Schiff base from this compound.
Experimental Protocol: Conventional Reflux Method
This protocol describes a standard method for the synthesis of Schiff bases using conventional heating.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, substituted anilines)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.
-
To this solution, add 1.0 mmol of the substituted primary amine.
-
Add a few drops (2-3) of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The resulting solid precipitate is collected by vacuum filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
The Schiff base can be further purified by recrystallization from a suitable solvent such as ethanol.
-
Dry the purified product in a desiccator.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of Schiff bases.
Characterization Data
The synthesized Schiff bases should be characterized to confirm their structure and purity. The following tables summarize representative quantitative data for Schiff bases derived from 3-formylchromone and its analogs.
Note: Specific quantitative data for Schiff bases derived directly from this compound is limited in the available literature. The data presented below is based on closely related analogs and should be considered as representative examples.
Table 1: Physicochemical Data of Representative Chromone-Based Schiff Bases
| Compound ID | R-Group of Primary Amine | Molecular Formula | Yield (%) | Melting Point (°C) |
| 1 | Phenyl | C₁₆H₁₀ClNO₂ | 85-95 | 160-162 |
| 2 | 4-Chlorophenyl | C₁₆H₉Cl₂NO₂ | 88-96 | 188-190 |
| 3 | 4-Methoxyphenyl | C₁₇H₁₂ClNO₃ | 82-93 | 175-177 |
| 4 | 4-Nitrophenyl | C₁₆H₉ClN₂O₄ | 90-98 | 210-212 |
Table 2: Spectroscopic Data of Representative Chromone-Based Schiff Bases
| Compound ID | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass (m/z) |
| 1 | 8.55 (s, 1H, -CH=N-), 7.20-8.20 (m, 9H, Ar-H) | 177.5 (C=O), 160.2 (-CH=N-), 118-158 (Ar-C) | 1645 (C=O), 1610 (C=N) | 283 [M]⁺ |
| 2 | 8.60 (s, 1H, -CH=N-), 7.30-8.25 (m, 8H, Ar-H) | 177.4 (C=O), 159.8 (-CH=N-), 119-157 (Ar-C) | 1648 (C=O), 1605 (C=N) | 317 [M]⁺ |
| 3 | 8.50 (s, 1H, -CH=N-), 6.90-8.15 (m, 8H, Ar-H), 3.85 (s, 3H, -OCH₃) | 177.6 (C=O), 160.5 (-CH=N-), 55.8 (-OCH₃), 114-160 (Ar-C) | 1642 (C=O), 1608 (C=N) | 313 [M]⁺ |
| 4 | 8.70 (s, 1H, -CH=N-), 7.50-8.40 (m, 8H, Ar-H) | 177.3 (C=O), 159.5 (-CH=N-), 119-155 (Ar-C) | 1650 (C=O), 1600 (C=N), 1520, 1345 (NO₂) | 328 [M]⁺ |
Applications in Drug Development
Schiff bases derived from this compound are promising candidates for drug development due to their significant biological activities.
Antimicrobial Activity
These compounds have shown potent activity against a range of bacterial and fungal strains.[3] The imine group is crucial for their antimicrobial effects.
Protocol for Antimicrobial Screening (Agar Well Diffusion Method):
-
Prepare sterile Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.
-
Inoculate the surface of the agar plates with a standardized inoculum of the test microorganism.
-
Create wells of 6 mm diameter in the agar plates using a sterile cork borer.
-
Add a specific concentration (e.g., 100 µg/mL) of the Schiff base solution (dissolved in a suitable solvent like DMSO) to the wells. A solvent control should also be included.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
Table 3: Representative Antimicrobial Activity Data (Zone of Inhibition in mm)
| Compound ID | Staphylococcus aureus | Escherichia coli | Candida albicans |
| 1 | 18 | 15 | 16 |
| 2 | 22 | 18 | 20 |
| 3 | 16 | 14 | 15 |
| 4 | 20 | 17 | 18 |
| Ciprofloxacin | 25 | 28 | - |
| Fluconazole | - | - | 24 |
Anticancer Activity
Chromone-based Schiff bases have demonstrated significant cytotoxic activity against various cancer cell lines.[2][4] Their mechanism of action often involves the induction of apoptosis through the intrinsic pathway.
Protocol for Cytotoxicity Assay (MTT Assay):
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized Schiff bases and incubate for 48 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Table 4: Representative Anticancer Activity Data (IC₅₀ in µM)
| Compound ID | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) |
| 1 | 15.2 | 18.5 |
| 2 | 10.8 | 12.4 |
| 3 | 20.5 | 25.1 |
| 4 | 12.1 | 14.8 |
| Cisplatin | 8.5 | 10.2 |
Proposed Signaling Pathway for Anticancer Activity
The anticancer activity of these Schiff bases is often associated with the induction of oxidative stress and subsequent apoptosis.
References
Application Notes and Protocols for Catalytic Reactions Using 6-Chloro-3-formylchromone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Chloro-3-formylchromone is a versatile heterocyclic building block widely utilized in organic synthesis and medicinal chemistry.[1] Its unique structural features, including an electrophilic formyl group and a reactive pyrone ring, make it an ideal substrate for a variety of catalytic reactions. These reactions enable the synthesis of a diverse array of complex molecules with significant biological activities, including anti-inflammatory and anticancer properties.[1][2] This document provides detailed application notes and experimental protocols for key catalytic reactions involving this compound and its derivatives, along with insights into their biological mechanisms of action.
Key Catalytic Applications
This compound serves as a precursor in several important catalytic transformations:
-
Multicomponent Reactions (MCRs): These reactions are highly efficient for generating molecular diversity and creating libraries of compounds for biological screening. This compound is a valuable substrate in MCRs, such as the Kabachnik-Fields reaction, to produce complex heterocyclic structures.[3][4]
-
Condensation Reactions: The formyl group readily undergoes condensation with various nucleophiles. Acid catalysts, such as p-toluenesulfonic acid (PTSA), are commonly employed for condensations with amines to form Schiff bases.[3][5] These Schiff bases can be further utilized as ligands for the synthesis of catalytically active metal complexes.[6][7]
-
Knoevenagel Condensation: This reaction involves the condensation of the formyl group with active methylene compounds, such as malononitrile, to yield chromonylidene derivatives.[3]
-
Claisen-Schmidt Condensation: Acid-catalyzed condensation with acetophenones leads to the formation of chromone analogues of chalcones.[8]
Data Presentation: Summary of Catalytic Reactions
| Reaction Type | Catalyst | Reactants | Product Type | Yield (%) | Reference |
| Vilsmeier-Haack Synthesis | POCl₃/DMF | 2-hydroxy-5-chloroacetophenone | This compound | 71 | [9] |
| Three-Component Reaction | None / Basic Catalyst | 3-formyl-6-methylchromone, primary amine, secondary phosphine oxide | α-aminophosphine oxide derivative | up to 98 | [10] |
| Knoevenagel Condensation | Microwave Irradiation | 3-formylchromones, malononitrile | Chromylidene nitriles | 90-95 | [11] |
| Acetal Formation | Amide (e.g., acetamide) | This compound, methanol | Acetal derivative | 81 | [5] |
| Schiff Base Metal Complex Catalysis | Cu(II)-Schiff Base Complex | Aldehydes, acetophenone | Chalcone derivatives | >90 | [12] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol describes the synthesis of the title compound from a substituted 2-hydroxyacetophenone.[9]
Materials:
-
2-hydroxy-5-chloroacetophenone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Ethanol
Procedure:
-
Cool 6.0 mL of DMF in an ice-water bath.
-
To the cooled DMF, add 2.15 g (0.01 mol) of 2-hydroxy-5-chloroacetophenone with vigorous stirring.
-
Slowly add 2.0 mL (0.025 mol) of phosphorus oxychloride dropwise to the mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stand overnight at room temperature, during which it will become a thick mass.
-
Decompose the reaction mixture by pouring it into crushed ice with stirring.
-
Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Expected Yield: ~71%
Protocol 2: Three-Component Kabachnik-Fields Reaction
This protocol is adapted from a study on 3-formyl-6-methylchromone and can be applied to this compound.[10]
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Secondary phosphine oxide (e.g., diphenylphosphine oxide)
-
Acetonitrile
Procedure:
-
In a reaction vessel, dissolve 1 mmol of this compound, 1 mmol of the primary amine, and 1 mmol of the secondary phosphine oxide in acetonitrile.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding α-aminophosphine oxide derivative.
Protocol 3: Knoevenagel Condensation with Malononitrile
This protocol is a general procedure for the Knoevenagel condensation with 3-formylchromones under microwave irradiation.[11]
Materials:
-
This compound
-
Malononitrile
-
Polyethylene glycol (PEG-400)
Procedure:
-
In a microwave-safe reaction vessel, mix 1 mmol of this compound and 1.1 mmol of malononitrile in 5 mL of PEG-400.
-
Irradiate the mixture in a microwave reactor at a suitable power level and temperature (e.g., 80-100 °C) for 2-7 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the product from a suitable solvent if necessary.
Expected Yield: 90-95%
Protocol 4: Synthesis of a Schiff Base and its Copper(II) Complex
This protocol outlines the general synthesis of a Schiff base from this compound and an amine, followed by complexation with a metal salt.[12][13]
Materials:
-
This compound
-
Primary amine (e.g., 2-aminophenol)
-
Methanol or Ethanol
-
Copper(II) acetate monohydrate
Procedure:
Part A: Schiff Base Synthesis
-
Dissolve 1 mmol of this compound in 20 mL of methanol.
-
Add a solution of 1 mmol of the primary amine in 10 mL of methanol to the chromone solution.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature. The Schiff base product will precipitate.
-
Collect the solid by filtration, wash with cold methanol, and dry in vacuo.
Part B: Copper(II) Complex Synthesis
-
Dissolve 1 mmol of the synthesized Schiff base in 20 mL of hot methanol.
-
Add a solution of 0.5 mmol of copper(II) acetate monohydrate in 10 mL of methanol to the Schiff base solution.
-
Reflux the mixture for 1-2 hours, during which the color of the solution will change, and a precipitate may form.
-
Cool the mixture, collect the complex by filtration, wash with methanol, and dry.
Biological Signaling Pathways and Experimental Workflows
Anti-inflammatory Signaling Pathway
Derivatives of chromones have been shown to exhibit anti-inflammatory properties by inhibiting the ROS-dependent TRAF6-ASK1-p38 MAPK signaling pathway.[1][2][3][5] Lipopolysaccharide (LPS) stimulation of cells, such as macrophages, leads to the production of reactive oxygen species (ROS), which facilitates the association of TRAF6 and ASK1. This complex then activates the p38 MAPK pathway, resulting in the production of pro-inflammatory cytokines like IL-1β and IL-6. Chromone derivatives can impair the production of ROS, thereby disrupting the formation of the TRAF6-ASK1 complex and subsequent downstream signaling.
Caption: Anti-inflammatory mechanism of chromone derivatives.
Anticancer Signaling Pathway
Chromone derivatives have demonstrated anticancer activity through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.[6] One proposed mechanism involves the inhibition of the PI3K/AKT signaling pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation.[8] By inhibiting this pathway, chromone derivatives can lead to decreased cell viability and the induction of programmed cell death.
Caption: Anticancer mechanism via PI3K/AKT pathway inhibition.
Experimental Workflow for Catalytic Reaction and Product Analysis
The general workflow for performing a catalytic reaction with this compound derivatives and analyzing the products is outlined below.
Caption: General workflow for synthesis and analysis.
References
- 1. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway | PLOS One [journals.plos.org]
- 2. [PDF] A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway | Semantic Scholar [semanticscholar.org]
- 3. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of Newly Synthesized Chromone Derivatives with High Tumor Specificity against Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound | 42248-31-7 | Benchchem [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Characterization of Co (III) Complex of the New Chiral Schiff Base – Material Science Research India [materialsciencejournal.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Chloro-3-formylchromone by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6-Chloro-3-formylchromone via recrystallization.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My this compound is not dissolving in the hot solvent. What should I do?
A1: This issue can arise from a few factors:
-
Insufficient Solvent: You may not have added enough solvent to dissolve the compound, even at elevated temperatures. Gradually add more hot solvent in small increments until the solid dissolves.
-
Inappropriate Solvent Choice: The selected solvent may not be suitable for dissolving this compound. Based on its structure, polar organic solvents are likely good candidates. If one solvent isn't working, a different one should be tried. Refer to the solvent selection table below.
-
Insoluble Impurities: Your crude product may contain impurities that are insoluble in the chosen solvent. If the majority of your compound has dissolved and a small amount of solid remains, you should proceed to the hot filtration step to remove these impurities.
Q2: No crystals are forming after cooling the solution. What is the problem?
A2: The absence of crystal formation is a common issue and can be attributed to several factors:
-
Solution is Too Dilute: You may have used too much solvent, preventing the solution from reaching saturation upon cooling. To address this, reheat the solution and carefully evaporate some of the solvent to increase the concentration of your compound. Then, allow it to cool again.
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the dissolved solid is higher than its normal solubility limit. To induce crystallization, you can:
-
Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal of pure this compound to the solution. This provides a template for further crystallization.
-
-
Inappropriate Solvent: The compound might be too soluble in the chosen solvent, even at low temperatures. In this case, you will need to select a different solvent or consider a two-solvent system.
Q3: The product has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point (166-168°C for this compound).[1] To remedy this:
-
Reheat the solution to dissolve the oil.
-
Add more solvent to the hot solution to decrease the saturation point.
-
Ensure the boiling point of your solvent is lower than the melting point of the compound. If it is not, select a lower-boiling point solvent.
-
Cool the solution more slowly. Rapid cooling can sometimes promote oiling out. Allow the solution to cool to room temperature gradually before placing it in an ice bath.
Q4: The recovered crystals are discolored. How can I obtain a pure, colorless product?
A4: Discoloration is typically due to the presence of colored impurities. To remove these:
-
Use activated charcoal (decolorizing carbon). After dissolving your crude product in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.
Q5: The final yield of my recrystallized this compound is very low. How can I improve it?
A5: A low yield can result from several factors:
-
Using too much solvent: This is a common cause of low recovery, as a significant portion of your product will remain dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve your crude product.
-
Premature crystallization: If crystals form during hot filtration, you will lose product. To prevent this, ensure your filtration apparatus (funnel and receiving flask) is pre-heated, and use a slight excess of hot solvent.
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.
-
Inherent solubility: The compound may have some solubility in the cold solvent, leading to unavoidable losses. To maximize your yield, ensure the solution is thoroughly cooled in an ice bath before filtration.
Data Presentation
The following table summarizes the physical properties and qualitative solubility of this compound.
| Property | Value |
| Molecular Formula | C₁₀H₅ClO₃ |
| Molecular Weight | 208.60 g/mol [1] |
| Appearance | Light cream/wheat-colored shining powder[1][2] |
| Melting Point | 166-168 °C[1] |
| Purity (Typical) | >99%[1] |
| Solubility in Chloroform | Soluble[1] |
| Solubility in Ethanol | Likely soluble (based on related compounds)[3] |
| Solubility in DMSO | Likely soluble (based on related compounds)[3] |
| Solubility in DMF | Likely soluble (based on related compounds)[3] |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound from Ethanol
This protocol is adapted from general recrystallization procedures and tailored for this compound based on its known properties.
1. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate beaker, heat ethanol on a hot plate to a gentle boil.
-
Add the hot ethanol to the Erlenmeyer flask containing the crude solid in small portions, with swirling, until the solid just dissolves. Use the minimum amount of hot solvent necessary.
2. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Gently swirl the flask and reheat the solution to boiling for a few minutes.
3. Hot Gravity Filtration:
-
If insoluble impurities or activated charcoal are present, perform a hot gravity filtration.
-
Pre-heat a stemless funnel and a clean receiving Erlenmeyer flask on a hot plate.
-
Place a fluted filter paper in the hot funnel.
-
Pour the hot solution through the fluted filter paper into the pre-heated receiving flask.
4. Crystallization:
-
Cover the receiving flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly to room temperature on a benchtop. Do not disturb the flask during this time to allow for the formation of large, well-defined crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
5. Collection of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly over the holes.
-
Wet the filter paper with a small amount of ice-cold ethanol to ensure it is sealed to the funnel.
-
Turn on the vacuum and pour the cold slurry of crystals into the Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Continue to draw air through the crystals for several minutes to help them dry.
6. Drying:
-
Transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Allow the crystals to air-dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.
7. Analysis:
-
Once dry, weigh the purified crystals to determine the percent recovery.
-
Measure the melting point of the recrystallized product. A sharp melting point close to the literature value (166-168°C) is indicative of high purity.[1]
Mandatory Visualization
Caption: A workflow diagram for troubleshooting common issues during recrystallization.
Caption: Key factors influencing the success of recrystallization.
References
Technical Support Center: Synthesis of 6-Chloro-3-formylchromone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-3-formylchromone.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1] This reaction involves the formylation of an electron-rich aromatic precursor, which in this case is 5-chloro-2-hydroxyacetophenone, using a Vilsmeier reagent.[2] The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3]
Q2: What is the mechanism of the Vilsmeier-Haack reaction in this synthesis?
A2: The reaction proceeds through several key steps:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1]
-
Electrophilic Attack: The electron-rich starting material, 5-chloro-2-hydroxyacetophenone, attacks the Vilsmeier reagent.
-
Cyclization and Hydrolysis: Subsequent intramolecular cyclization and hydrolysis lead to the formation of the final product, this compound.[3]
Q3: What are the potential impurities I should be aware of during the synthesis?
A3: Several impurities can arise during the synthesis of this compound. These can be broadly categorized as:
-
Starting material-related impurities: Unreacted 5-chloro-2-hydroxyacetophenone.
-
Over-reaction products: Diformylated or other secondary reaction products on the chromone ring.
-
Side-products from the Vilsmeier-Haack reaction: These can include chlorinated byproducts or compounds arising from the decomposition of the Vilsmeier reagent.[4]
-
Degradation products: The aldehyde functional group can be susceptible to oxidation to the corresponding carboxylic acid if not handled properly during work-up and storage.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficiently activated substrate. 3. Incorrect reaction temperature. | 1. Ensure POCl₃ and DMF are of high purity and anhydrous. Prepare the Vilsmeier reagent fresh before use. 2. Confirm the purity of the 5-chloro-2-hydroxyacetophenone. 3. The reaction is typically carried out at elevated temperatures. Ensure the reaction mixture reaches the optimal temperature for a sufficient duration. |
| Presence of Unreacted Starting Material | 1. Incomplete reaction. 2. Insufficient amount of Vilsmeier reagent. | 1. Increase the reaction time or temperature. Monitor the reaction progress by TLC or HPLC. 2. Use a slight excess of the Vilsmeier reagent to ensure complete conversion of the starting material.[4] |
| Formation of Isomeric Impurities | Non-regioselective formylation. | While formylation is expected at specific positions, alternative isomers can form. Purification by column chromatography is the most effective way to separate these isomers.[4] |
| Product Degradation (e.g., oxidation to carboxylic acid) | 1. Harsh work-up conditions. 2. Exposure to air and light during storage. | 1. Use mild work-up procedures. Avoid strong oxidizing agents. Neutralize the reaction mixture carefully. 2. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[4] |
| Difficulty in Purifying the Product | 1. Impurities with similar polarity to the product. 2. Oily product that is difficult to crystallize. | 1. Optimize the mobile phase for column chromatography to improve separation. Consider using a different stationary phase if silica gel is not effective. 2. Attempt to form a crystalline derivative (e.g., a hydrazone) for purification, followed by regeneration of the aldehyde. Alternatively, explore different solvent systems for recrystallization.[4] |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a general guideline and may require optimization.
Materials:
-
5-chloro-2-hydroxyacetophenone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM), anhydrous
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Sodium bicarbonate (NaHCO₃), saturated solution
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Magnesium sulfate (MgSO₄), anhydrous
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Crushed ice
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Standard laboratory glassware (flame-dried)
-
Magnetic stirrer
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Dropping funnel
-
Nitrogen inlet
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask in an ice bath.
-
Add POCl₃ dropwise with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.[4]
-
-
Formylation Reaction:
-
Dissolve 5-chloro-2-hydroxyacetophenone in anhydrous DCM and add it dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.[4]
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.[4]
-
Neutralize the aqueous solution with a saturated solution of NaHCO₃.[4]
-
Extract the product with DCM (3 x volume).[4]
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[4]
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.[4]
-
Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent (e.g., ethanol).[2][4]
-
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 6-Chloro-3-formylchromone Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of 6-chloro-3-formylchromone and its derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound derivatives, primarily through the Vilsmeier-Haack reaction.
Issue 1: Low or No Product Yield
Q: My Vilsmeier-Haack reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I improve the yield?
A: Low yields in the synthesis of this compound derivatives are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality: The purity of your starting materials is crucial.
-
2-Hydroxyacetophenone derivative: Ensure the starting acetophenone is pure and free from contaminants.
-
Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF): Use freshly distilled or high-purity reagents. Old or improperly stored POCl₃ and DMF can degrade, leading to side reactions and reduced yields. DMF is hygroscopic and can absorb moisture, which can quench the Vilsmeier reagent.
-
-
Reaction Temperature: Temperature control is critical for the Vilsmeier-Haack reaction.[1]
-
Formation of the Vilsmeier Reagent: The initial reaction between POCl₃ and DMF to form the Vilsmeier reagent is exothermic and should be performed at a low temperature, typically between 0-10°C, to prevent degradation of the reagent.[2]
-
Reaction with the Substrate: The subsequent reaction with the 2-hydroxyacetophenone derivative is often carried out at room temperature or with gentle heating.[2] If the reaction is sluggish, a moderate increase in temperature (e.g., to 40-60°C) may be beneficial. However, excessive heat can lead to decomposition and the formation of side products.
-
-
Stoichiometry of Reagents: The molar ratio of POCl₃ to DMF is important for the efficient formation of the Vilsmeier reagent. A slight excess of POCl₃ is often used to ensure complete conversion of DMF. The ratio of the Vilsmeier reagent to the 2-hydroxyacetophenone substrate should also be optimized. Typically, an excess of the Vilsmeier reagent is used to drive the reaction to completion.
-
Reaction Time: The reaction may not be proceeding to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration.
-
Work-up Procedure: The hydrolysis of the intermediate iminium salt is a critical step. Pouring the reaction mixture into crushed ice with vigorous stirring is essential for efficient precipitation of the product and to quench the reaction.[2] Incomplete hydrolysis can lead to lower yields.
Issue 2: Formation of Side Products and Impurities
Q: I am observing significant amounts of side products in my reaction mixture, making purification difficult. What are these impurities and how can I minimize their formation?
A: Side product formation is a common challenge in the Vilsmeier-Haack reaction. Here are some potential side products and strategies to mitigate them:
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Unreacted Starting Material: As mentioned above, optimizing reaction conditions (temperature, time, stoichiometry) can help drive the reaction to completion and reduce the amount of unreacted starting material.
-
Polymeric Materials: High reaction temperatures or incorrect stoichiometry can lead to the formation of polymeric tars, which can complicate purification. Maintaining a controlled temperature throughout the reaction is crucial.
-
Over-formylation or Other Side Reactions: While the Vilsmeier-Haack reaction is generally regioselective for the 3-position of the chromone ring, other reactive sites on your specific derivative could potentially react. Careful control of the reaction conditions, particularly the amount of Vilsmeier reagent, can help minimize these side reactions.
-
Hydrolysis Products of the Vilsmeier Reagent: If the reaction is not performed under anhydrous conditions, the Vilsmeier reagent can be hydrolyzed, reducing its effectiveness and leading to byproducts.
To minimize side product formation:
-
Control the Temperature: Avoid excessive heating.
-
Optimize Reagent Ratios: Use the appropriate stoichiometry of POCl₃, DMF, and your substrate.
-
Ensure Anhydrous Conditions: Use dry solvents and glassware to prevent premature hydrolysis of the Vilsmeier reagent.
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my this compound derivative. What are the best methods for purification?
A: Purification of this compound derivatives can sometimes be challenging due to the presence of impurities. Here are some recommended purification techniques:
-
Recrystallization: This is the most common and effective method for purifying solid this compound derivatives.[2]
-
Solvent Selection: Ethanol is often a suitable solvent for recrystallization.[2] Other potential solvents or solvent mixtures to try include ethyl acetate/hexane or dichloromethane/hexane. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Troubleshooting Recrystallization:
-
Oiling Out: If your product "oils out" instead of crystallizing, it may be due to impurities or too rapid cooling. Try using a larger volume of solvent, cooling the solution more slowly, or adding a co-solvent.
-
Poor Crystal Formation: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Seeding the solution with a tiny crystal of the pure product can also be effective.
-
-
-
Column Chromatography: If recrystallization is not effective in removing all impurities, column chromatography on silica gel can be a powerful purification technique. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is a good starting point.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound via the Vilsmeier-Haack reaction?
A1: The Vilsmeier-Haack reaction for the synthesis of 3-formylchromones proceeds through the following key steps:
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Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[3][4]
-
Electrophilic Attack: The electron-rich 2-hydroxyacetophenone derivative attacks the electrophilic carbon of the Vilsmeier reagent.
-
Cyclization: An intramolecular cyclization occurs, leading to the formation of the chromone ring.
-
Hydrolysis: The intermediate iminium salt is hydrolyzed during the aqueous work-up to yield the final 3-formylchromone derivative.[4]
Q2: What are the typical reaction conditions for the synthesis of this compound?
A2: A general procedure involves the slow addition of POCl₃ to cooled DMF (0-10°C) to form the Vilsmeier reagent. The 5-chloro-2-hydroxyacetophenone is then added, and the reaction mixture is typically stirred at room temperature overnight. The reaction is quenched by pouring it into ice water, and the precipitated product is collected by filtration and purified by recrystallization, often from ethanol.[2]
Q3: How can I characterize the final this compound product?
A3: The structure and purity of the synthesized compound can be confirmed using various analytical techniques:
-
Melting Point: A sharp melting point indicates a high degree of purity.
-
Spectroscopy:
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¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the structure.
-
IR (Infrared) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) groups of the chromone and the aldehyde, and the C-Cl bond.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Q4: Are there any safety precautions I should take when performing this synthesis?
A4: Yes, it is essential to follow standard laboratory safety procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. Handle it with extreme care and under anhydrous conditions.
-
DMF is a skin and eye irritant. Avoid contact with skin and eyes.
Data Presentation
Table 1: Reaction Conditions and Yields for Substituted 3-Formylchromone Derivatives
| Entry | Starting 2-Hydroxyacetophenone Derivative | Product | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | 5-Chloro-2-hydroxyacetophenone | This compound | 12 | Room Temp. | 71 | [2] |
| 2 | 5-Bromo-2-hydroxyacetophenone | 6-Bromo-3-formylchromone | 12 | Room Temp. | 65 | [2] |
| 3 | 5-Nitro-2-hydroxyacetophenone | 6-Nitro-3-formylchromone | 12 | Room Temp. | 68 | [2] |
| 4 | 2-Hydroxy-5-methylacetophenone | 6-Methyl-3-formylchromone | 12 | Room Temp. | 73 | [2] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a generalized procedure based on literature reports.[2]
Materials:
-
5-Chloro-2-hydroxyacetophenone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Ice
-
Ethanol (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous DMF (e.g., 10 mL).
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add POCl₃ (e.g., 1.5 equivalents) dropwise to the cooled DMF with continuous stirring, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
-
Reaction with Substrate:
-
To the freshly prepared Vilsmeier reagent, add 5-chloro-2-hydroxyacetophenone (e.g., 1 equivalent) portion-wise while maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The mixture may become a thick paste.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice (e.g., 200 g) with vigorous stirring.
-
A solid precipitate will form. Continue stirring until all the ice has melted.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold water to remove any remaining DMF and inorganic salts.
-
-
Purification:
-
Dry the crude product in a desiccator or oven at a low temperature.
-
Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain pure this compound as a crystalline solid.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
References
stability and degradation of 6-Chloro-3-formylchromone
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 6-Chloro-3-formylchromone. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound is susceptible to degradation under several conditions due to its chemical structure. The primary factors include:
-
pH: The γ-pyrone ring is prone to opening under nucleophilic attack, a reaction that can be catalyzed by basic conditions.
-
Temperature: Elevated temperatures can lead to thermal decomposition. Some reactions involving 3-formylchromones have been observed to be sensitive to temperatures above 30-40°C.[1]
-
Light: Chromone derivatives can be photosensitive. The presence of a chlorine atom, an electron-withdrawing group, may influence its photostability.
-
Presence of Nucleophiles: The aldehyde group and the C2 position of the pyrone ring are electrophilic and can react with nucleophiles present in solution, such as amines or thiols in buffers or cell culture media.[2][3][4]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of the compound, it is recommended to store this compound as a solid in a cool, dark, and dry place. Supplier recommendations typically suggest storage at 0-8°C.[5][6] For solutions, it is advisable to prepare them fresh and protect them from light. If storage of a solution is necessary, it should be kept at low temperatures (e.g., -20°C or -80°C) for a limited time.
Q3: In which solvents is this compound soluble?
A3: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[5] Its solubility in aqueous solutions is expected to be low. For biological experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it in the aqueous experimental medium.
Q4: Are there known signaling pathways affected by chromone derivatives?
A4: Yes, various chromone derivatives have been reported to modulate several signaling pathways. These are often associated with anti-inflammatory and neuroprotective effects. For instance, some chromone derivatives have been shown to inhibit the ROS-dependent activation of the TRAF6-ASK1-p38 pathway, which is involved in inflammation.[7] Other studies have pointed to the involvement of chromones in the GSK3β/NF-κB/NLRP3 and Akt/FOXG1 signaling pathways, which are relevant to neuroprotection.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected or no biological activity in an assay. | Degradation of the compound in the assay medium. | Prepare fresh solutions of the compound for each experiment. Minimize the exposure of the compound to harsh conditions (e.g., high pH, prolonged incubation at high temperatures). Run a control experiment to check the stability of the compound in the assay buffer over the time course of the experiment using a suitable analytical method like HPLC. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS). | Degradation of the compound during sample preparation, storage, or analysis. | Analyze the sample immediately after preparation. Ensure the mobile phase is compatible with the compound and does not promote degradation. Check for potential degradation in the autosampler. |
| Low or inconsistent solubility in aqueous buffers. | The compound has poor aqueous solubility. | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Use the minimum required volume of the stock solution for dilution into the aqueous buffer. Gentle warming or sonication may aid dissolution, but be cautious of potential thermal degradation. |
| Reaction with components of the experimental medium. | The 3-formyl group or the pyrone ring is reacting with nucleophiles (e.g., amines in Tris buffer, thiols like DTT or β-mercaptoethanol). | Use non-nucleophilic buffers (e.g., HEPES, phosphate buffer). If the presence of nucleophiles is unavoidable, assess the compatibility of the compound with these reagents beforehand. |
Predicted Degradation Pathways
-
Hydrolysis: Under aqueous conditions, especially at neutral to basic pH, the pyrone ring can undergo nucleophilic attack by water or hydroxide ions, leading to ring-opening.
-
Reaction with Nucleophiles: The electrophilic nature of the C2 and C4 positions, as well as the formyl group, makes the compound susceptible to reactions with various nucleophiles, leading to the formation of adducts or ring-opened products.
-
Photodegradation: Exposure to light, particularly UV radiation, may lead to photochemical reactions, including dimerization or rearrangement.
-
Thermal Degradation: At elevated temperatures, the compound may undergo decomposition, the mechanism of which would need to be determined experimentally.
Experimental Protocols
Protocol for Assessing the Hydrolytic Stability of this compound
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 4, 7, and 9).
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration.
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final desired concentration. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect.
-
Sampling: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) and collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Immediately analyze the collected samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound. The appearance of new peaks should be monitored as potential degradation products.
-
Data Analysis: Plot the concentration of the compound versus time for each pH and calculate the degradation rate constant and half-life.
Protocol for Assessing the Photostability of this compound
-
Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile) in a transparent container (e.g., quartz cuvette). Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Light Exposure: Expose the sample to a light source that simulates sunlight (e.g., a xenon lamp with appropriate filters). The light intensity should be known and controlled.
-
Monitoring: At regular time intervals, withdraw an aliquot of the solution and analyze it by UV-Vis spectrophotometry or HPLC to monitor the degradation of the compound.
-
Dark Control: Analyze the control sample at the same time points to account for any degradation not caused by light.
-
Data Analysis: Calculate the photodegradation rate and quantum yield to quantify the photostability of the compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₅ClO₃ | [6][9][10] |
| Molecular Weight | 208.60 g/mol | [9][10] |
| Melting Point | 166-168 °C | [9] |
| Appearance | Light cream colored solid | [6] |
| CAS Number | 42248-31-7 | [6][9][10] |
Note: The melting point may vary slightly between different sources and purities.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the ROS-dependent p38 MAPK pathway by a chromone derivative.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating the hydrolytic stability of a compound.
References
- 1. Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the produ ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02763G [pubs.rsc.org]
- 2. Reactions of 3-formylchromone with active methylene and methyl compounds and some subsequent reactions of the resulting condensation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]
- 5. chembk.com [chembk.com]
- 6. chemimpex.com [chemimpex.com]
- 7. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 42248-31-7 | INDOFINE Chemical Company [indofinechemical.com]
- 10. This compound | C10H5ClO3 | CID 463777 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Vilsmeier-Haack Formylation of Chromones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Vilsmeier-Haack formylation of chromones. The following sections offer detailed solutions to common experimental challenges, standardized protocols, and comparative data to aid in the successful synthesis of 3-formylchromones.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the Vilsmeier-Haack formylation of chromones, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
-
Question: I am observing a very low yield of my 3-formylchromone, or the reaction does not seem to proceed at all. What are the likely causes and how can I fix this?
-
Answer: Low or no yield is a common problem that can stem from several factors related to reagents, reaction conditions, or the substrate itself.
-
Vilsmeier Reagent Integrity: The Vilsmeier reagent (the chloroiminium salt formed from DMF and POCl₃) is highly moisture-sensitive.[1][2]
-
Solution: Ensure that the DMF is anhydrous and the POCl₃ is fresh and of high purity. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) with dry glassware.[3] For consistent results, consider using a freshly opened bottle of POCl₃.
-
-
Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.
-
Solution: A molar ratio of approximately 2.5 moles of POCl₃ per mole of the 2-hydroxyacetophenone substrate is often effective.[4] The amount of DMF should be sufficient to act as both a reagent and a solvent.
-
-
Reaction Temperature: The formation of the Vilsmeier reagent is exothermic and requires careful temperature control.
-
Solution: The addition of POCl₃ to DMF should be performed slowly and dropwise while maintaining the temperature below 5°C using an ice bath.[1] After the addition, allowing the mixture to stir at a slightly elevated temperature (e.g., 50°C) for about an hour can ensure the complete formation of the reagent before adding the substrate.[1][5]
-
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and therefore works best with electron-rich aromatic compounds.[6][7]
-
Solution: If your 2-hydroxyacetophenone starting material contains strongly electron-withdrawing groups, the aromatic ring may be too deactivated for the reaction to proceed efficiently. In such cases, longer reaction times or higher temperatures may be necessary, although this can also increase the likelihood of side reactions.[8]
-
-
Issue 2: Formation of a Solid Precipitate During Vilsmeier Reagent Preparation
-
Question: While preparing the Vilsmeier reagent by adding POCl₃ to DMF, the solution becomes a thick solid, and my stir bar gets stuck. What is happening?
-
Answer: The Vilsmeier reagent itself is a salt, which can precipitate or cause the reaction mixture to solidify, especially at low temperatures and high concentrations.[9]
-
Solution: This is often a normal occurrence.
-
Mechanical Stirring: For larger-scale reactions, switching from a magnetic stir bar to an overhead mechanical stirrer can prevent sticking and ensure proper mixing.
-
Solvent Addition: While DMF is typically used in excess, you can experiment with adding a small amount of an inert, dry co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to improve solubility and keep the mixture stirrable.[3]
-
Controlled Addition: Ensure the POCl₃ is added very slowly to the cooled DMF to better manage the reaction's exothermicity and the rate of precipitate formation.[9]
-
-
Issue 3: Complex Work-up and Product Isolation
-
Question: The work-up procedure of pouring the reaction mixture onto crushed ice results in a thick, difficult-to-handle mass, and I am struggling to isolate the pure product. What are the best practices for the work-up?
-
Answer: The work-up step is critical as it involves quenching the reactive Vilsmeier complex and precipitating the product.
-
Quenching: The decomposition of the reaction complex with ice water is highly exothermic and can be vigorous.
-
Solution: Pour the reaction mixture slowly and in a thin stream into a beaker containing a large excess of crushed ice with vigorous stirring.[1] This ensures efficient heat dissipation and controlled decomposition.
-
-
Hydrolysis: The intermediate iminium salt must be fully hydrolyzed to the desired aldehyde.
-
Purification: The crude product often requires purification to remove unreacted starting materials and side products.
-
Solution: After collecting the solid by vacuum filtration and washing thoroughly with cold water, recrystallization is a common and effective purification method.[1] Ethanol is frequently used as a recrystallization solvent.[4] If recrystallization is insufficient, column chromatography on silica gel may be necessary.[11]
-
-
Issue 4: Unwanted Side Reactions
-
Question: I am observing significant byproducts in my final product. What are the common side reactions, and how can they be minimized?
-
Answer: Several side reactions can occur, depending on the substrate and reaction conditions.
Experimental Protocols
A general procedure for the synthesis of 3-formylchromones from substituted 2-hydroxyacetophenones is provided below. This protocol is a synthesis of methodologies reported in the literature and should be adapted based on the specific substrate.[1][4]
Protocol 1: Synthesis of Substituted 3-Formylchromone
-
Vilsmeier Reagent Preparation:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, place N,N-dimethylformamide (DMF, e.g., 6.0 mL).
-
Cool the flask to 0°C in an ice-water bath with continuous stirring.
-
Slowly add phosphorus oxychloride (POCl₃, e.g., 2.0 mL, ~2.5 equivalents relative to the substrate) dropwise to the cooled DMF, ensuring the temperature is maintained below 5°C.[1]
-
After the addition is complete, remove the ice bath and stir the mixture at approximately 50°C for 1 hour to ensure the complete formation of the Vilsmeier reagent.[1][5]
-
-
Reaction with Substrate:
-
Cool the freshly prepared Vilsmeier reagent back down in an ice bath.
-
Add the substituted 2-hydroxyacetophenone (e.g., 0.01 mol) dissolved in a minimal amount of DMF, portion-wise or dropwise, with vigorous stirring.[1]
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The mixture will typically become a thick mass.[4]
-
-
Work-up and Isolation:
-
Carefully and slowly pour the reaction mixture into a beaker containing a large volume of crushed ice (~200 g) under vigorous stirring to decompose the reaction complex.[1]
-
A solid precipitate should form. Continue stirring the mixture for 1-2 hours.[1]
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.[1]
-
-
Purification:
Data Presentation: Reaction Yields
The Vilsmeier-Haack formylation is a versatile method applicable to a wide range of substituted 2-hydroxyacetophenones, consistently producing good to excellent yields.[1][5]
| Entry | Substituent on 2-Hydroxyacetophenone | Product | Yield (%) | Reference |
| 1 | Unsubstituted | 3-Formylchromone | 80-90 | [1][5] |
| 2 | 5-Chloro-3-nitro | 6-Chloro-8-nitro-3-formylchromone | 71 | [4] |
| 3 | 5-Bromo | 6-Bromo-3-formylchromone | 85 | [4] |
| 4 | 5-Nitro | 6-Nitro-3-formylchromone | 78 | [4] |
| 5 | 3,5-Dichloro | 6,8-Dichloro-3-formylchromone | 82 | [4] |
Visualizations
The following diagrams illustrate the key processes involved in the Vilsmeier-Haack formylation of chromones.
Caption: General experimental workflow for the synthesis of 3-formylchromones.
Caption: Troubleshooting logic for addressing low product yield.
Caption: Simplified mechanism of Vilsmeier-Haack formylation for chromones.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. asianpubs.org [asianpubs.org]
- 5. sciforum.net [sciforum.net]
- 6. Formylation - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 6-Chloro-3-formylchromone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Chloro-3-formylchromone.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and efficient method for synthesizing this compound is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the formylation and subsequent cyclization of a substituted 2-hydroxyacetophenone, typically 1-(5-chloro-2-hydroxyphenyl)ethanone, in a one-pot procedure.[1][3]
Q2: What are the key reagents in the Vilsmeier-Haack synthesis of this compound?
A2: The key reagents are the 2-hydroxyacetophenone precursor, a formylating agent known as the Vilsmeier reagent, which is typically formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5][6]
Q3: What is the Vilsmeier reagent and how is it formed?
A3: The Vilsmeier reagent is a highly electrophilic chloroiminium ion.[2][6] It is generated by the reaction of a substituted amide, like DMF, with phosphorus oxychloride (POCl₃).[4][7] This reagent is a weak electrophile that effectively formylates electron-rich aromatic compounds.[4][6]
Q4: How can the final product, this compound, be purified?
A4: Purification is commonly achieved through column chromatography on silica gel or by recrystallization.[8] Column chromatography is effective for separating the product from impurities with different polarities, while recrystallization from a suitable solvent system can yield a high-purity crystalline product.[8]
Synthesis Pathway and Mechanism
The synthesis proceeds via the Vilsmeier-Haack reaction. First, dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent. The electron-rich 2-hydroxyacetophenone then attacks this reagent, leading to formylation and subsequent intramolecular cyclization to yield the final this compound after hydrolysis during workup.[4][7][9]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier Reagent: Reagents (POCl₃, DMF) may have absorbed moisture. 2. Insufficient Activation: The starting material is not sufficiently electron-rich or pure. 3. Incorrect Temperature: The reaction was not heated sufficiently. | 1. Use high-purity, anhydrous reagents. Prepare the Vilsmeier reagent fresh before use.[8] 2. Verify the purity and identity of the starting 2-hydroxyacetophenone. 3. Ensure the reaction mixture reaches the optimal temperature and is maintained for a sufficient duration.[8] |
| Presence of Unreacted Starting Material | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Insufficient Reagent: Not enough Vilsmeier reagent was used. | 1. Increase the reaction time and/or temperature. Monitor progress using Thin Layer Chromatography (TLC).[8] 2. Use a slight excess of the Vilsmeier reagent to drive the reaction to completion.[8] |
| Formation of Isomeric Impurities | Non-regioselective Formylation: Formylation occurred at an alternative position on the aromatic ring. | Optimize the reaction conditions (e.g., temperature, solvent). Isomers can typically be separated by careful column chromatography.[8] |
| Product Degradation (Brown/Dark Color) | Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially during workup or storage. Harsh Workup: Use of strong oxidizing agents or prolonged exposure to air. | Use mild workup procedures and avoid strong oxidizing agents. Store the purified product under an inert atmosphere (e.g., nitrogen) and protect it from light.[8] |
| Difficulty in Purification | 1. Similar Polarity: Impurities have a polarity close to the product. 2. Oily Product: The product does not crystallize easily. | 1. Optimize the mobile phase for column chromatography to enhance separation. Consider a different stationary phase.[8] 2. Attempt recrystallization with various solvent systems. If that fails, consider forming a crystalline derivative (e.g., a hydrazone) for purification, followed by regeneration of the aldehyde.[8] |
Troubleshooting Workflow
If you encounter issues during your experiment, follow this logical workflow to diagnose and resolve the problem.
Experimental Protocol: Vilsmeier-Haack Synthesis
This protocol is a general guideline adapted from established procedures for synthesizing 3-formylchromones.[1][10] Researchers should optimize conditions based on their specific laboratory setup and reagent purity.
Materials:
-
1-(5-chloro-2-hydroxyphenyl)ethanone (starting material)
-
Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), high purity
-
Ice-cold water
-
Ethanol or Ethyl Acetate/Hexane for crystallization/chromatography
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or other suitable extraction solvent
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool anhydrous DMF (approx. 10-12 molar equivalents) in an ice bath. To this, add POCl₃ (approx. 2.5-3 molar equivalents) dropwise with vigorous stirring, ensuring the temperature is maintained between 0-5 °C. After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[10]
-
Addition of Acetophenone: Add the 1-(5-chloro-2-hydroxyphenyl)ethanone (1 equivalent), dissolved in a minimal amount of anhydrous DMF, dropwise to the freshly prepared Vilsmeier reagent.
-
Reaction: Stir the resulting mixture at room temperature overnight or heat gently (e.g., 50-60 °C) for several hours. Monitor the reaction's progress by TLC.[1]
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring.[1] A solid precipitate should form.
-
Neutralization & Isolation: Neutralize the acidic aqueous solution carefully with a saturated solution of NaHCO₃ or other suitable base until the pH is neutral. Filter the solid product, wash it thoroughly with cold water, and dry it. Alternatively, extract the product into an organic solvent like DCM, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.[1][8]
References
- 1. asianpubs.org [asianpubs.org]
- 2. This compound | 42248-31-7 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. sciforum.net [sciforum.net]
Technical Support Center: 6-Chloro-3-formylchromone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 6-Chloro-3-formylchromone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely used and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1] This one-step reaction utilizes the corresponding 2-hydroxyacetophenone (in this case, 2-hydroxy-5-chloroacetophenone) and a Vilsmeier reagent, which is typically formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3] This method is favored for its high efficiency and good to excellent yields.[2]
Q2: What is the Vilsmeier reagent and how is it prepared?
A2: The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction.[4] It is typically prepared in situ by the slow, dropwise addition of an acid chloride, such as phosphorus oxychloride (POCl₃), to an ice-cold solution of a substituted amide, most commonly N,N-dimethylformamide (DMF).[2][5] The reaction is exothermic and must be performed under anhydrous conditions to prevent the decomposition of the reagent.[6]
Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?
A3: The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive and thermally unstable, which can lead to rapid temperature and pressure increases if not controlled.[7][8] The reaction should always be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching of the reaction mixture with ice water should be done slowly and carefully to manage the exothermic nature of the hydrolysis.[9]
Q4: How can the progress of the reaction be monitored?
A4: The progress of the Vilsmeier-Haack formylation can be effectively monitored by thin-layer chromatography (TLC).[10] To do this, a small aliquot of the reaction mixture is carefully quenched (for example, with a dilute basic solution), extracted with an appropriate organic solvent, and then spotted on a TLC plate to compare the consumption of the starting material (2-hydroxy-5-chloroacetophenone) with the formation of the product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the Vilsmeier reagent.[6]2. Insufficiently Reactive Substrate: While generally reactive, the electronic properties of the starting acetophenone can influence reactivity.[4]3. Incomplete Reaction: Reaction time or temperature may be insufficient.4. Product Loss During Work-up: The product may have some solubility in the aqueous layer, or hydrolysis of the iminium intermediate may be incomplete.[11] | 1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃.2. For less reactive substrates, consider a slight excess of the Vilsmeier reagent or a moderate increase in reaction temperature, monitoring carefully for side product formation.[12]3. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider a gradual and controlled increase in temperature (e.g., to 45-55°C).[13]4. Ensure the aqueous work-up is performed at low temperatures (e.g., pouring the reaction mixture onto crushed ice) and neutralize carefully with a mild base like sodium acetate.[9][14] Ensure vigorous stirring during hydrolysis to promote complete conversion of the iminium salt.[11] |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The reaction is exothermic, and excessive heat can lead to polymerization and decomposition of the starting material or product.[15]2. Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions. | 1. Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and the addition of the substrate. Use an ice-salt bath for precise temperature management (0-5°C).[2][15]2. Use purified, high-purity starting materials and anhydrous solvents. |
| Multiple Products Observed on TLC | 1. Side Reactions: Unwanted side reactions, such as chlorination, can occur, particularly at higher temperatures.[5]2. Incomplete Cyclization: The intermediate may not have fully cyclized to the chromone ring. | 1. Run the reaction at the lowest effective temperature to minimize chlorination.[5] Consider alternative reagents like oxalyl chloride or thionyl chloride with DMF if chlorination is a persistent issue.[5]2. Ensure sufficient reaction time and appropriate temperature for the cyclization step. The reaction is often left overnight at room temperature to ensure completion.[3] |
| Difficulty in Product Purification | 1. Impurities with Similar Polarity: Side products may have similar polarity to the desired product, making separation by column chromatography difficult.2. Oily Product: The crude product may be an oil that is difficult to crystallize. | 1. Optimize the mobile phase for column chromatography to improve separation. Consider using a different stationary phase if silica gel is not effective.2. Attempt recrystallization from a variety of solvents or solvent mixtures. Ethanol is often a suitable solvent for the recrystallization of 3-formylchromones.[2][3][13] |
Data Presentation
Table 1: Vilsmeier-Haack Reaction Parameters and Reported Yields for Substituted 3-Formylchromones
| Starting Material | Reagent Ratio (Substrate:POCl₃:DMF) | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| 2-Hydroxy-5-chloroacetophenone | 1 : 2.5 : excess | 0 to RT | Overnight | ~71 | [3] |
| General 2-Hydroxyacetophenones | Not specified | 45-55 | 2 hours, then overnight at RT | 80-90 | [13] |
| 2-Hydroxy-3-nitro-5-chloroacetophenone | 1 : 2.5 : excess | 0 to RT | Overnight | 71 | [3] |
| General Electron-Rich Arenes | 1 : 1.5 (Vilsmeier Reagent) | 0 to 80 | Varies | 77 (example) | [12][14] |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on established methods for the synthesis of substituted 3-formylchromones via the Vilsmeier-Haack reaction.[2][3][13]
1. Reagent Preparation (Vilsmeier Reagent):
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, add 10 mL of anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice-water bath with continuous stirring.
-
Slowly add phosphorus oxychloride (POCl₃) (e.g., 2.5 equivalents) dropwise to the cooled DMF, ensuring the temperature is maintained below 5°C. The addition should take approximately 20-30 minutes.
-
After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.
2. Formylation and Cyclization:
-
Dissolve 2-hydroxy-5-chloroacetophenone (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of the acetophenone dropwise to the pre-formed Vilsmeier reagent at 0°C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 45-55°C for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to stand at room temperature overnight.
3. Work-up and Isolation:
-
Carefully and slowly pour the reaction mixture onto a large beaker containing crushed ice (approximately 200-300 g) with constant stirring.
-
A solid precipitate should form. Continue stirring for 1-2 hours to ensure complete hydrolysis of the intermediate.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
4. Purification:
-
Dry the crude solid product in a desiccator or a vacuum oven at a low temperature.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.[3][13]
-
Characterize the final product using appropriate analytical techniques (e.g., melting point, IR, and NMR spectroscopy).
Visualizations
Caption: Mechanism of this compound synthesis.
Caption: Experimental workflow for synthesis and purification.
Caption: Troubleshooting decision tree for low yield.
References
- 1. This compound | 42248-31-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. sciforum.net [sciforum.net]
- 14. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: 6-Chloro-3-formylchromone
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 6-Chloro-3-formylchromone. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the safe and effective handling and use of this compound in your research.
Physical and Chemical Properties
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value | Reference |
| CAS Number | 42248-31-7 | [1] |
| Molecular Formula | C₁₀H₅ClO₃ | [1] |
| Molecular Weight | 208.60 g/mol | [1] |
| Appearance | Light cream to yellow/green powder/crystal | |
| Melting Point | 165-170 °C | |
| Solubility | Soluble in Chloroform, Ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF). | |
| Storage | Store in a cool, dry place at 0-8 °C. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and use of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, it is recommended to store the compound at 0-8 °C.
Q2: What personal protective equipment (PPE) should be used when handling this compound?
A2: this compound is an irritant to the skin, eyes, and respiratory system.[1] When handling this compound, it is essential to wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Q3: In which solvents is this compound soluble?
A3: The compound is soluble in a range of organic solvents, including chloroform, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). The choice of solvent will depend on the specific experimental requirements.
Q4: What are the primary applications of this compound in research?
A4: this compound is a versatile building block in organic synthesis, particularly for the creation of novel heterocyclic compounds. It is frequently used in the development of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs. Its reactive formyl group and chromone core make it a valuable precursor for a variety of chemical transformations.
Troubleshooting Guides
This section provides solutions to potential issues that may be encountered during experiments involving this compound.
Issue 1: Difficulty in Dissolving the Compound
-
Question: I am having trouble dissolving this compound in my chosen reaction solvent. What should I do?
-
Answer:
-
Solvent Selection: Ensure you are using an appropriate solvent. While soluble in chloroform, ethanol, DMSO, and DMF, the dissolution rate may vary. For reactions, ensure the solvent is compatible with your reaction conditions.
-
Gentle Heating: Gentle warming of the solvent can aid in dissolution. However, be cautious as excessive heat may lead to degradation, especially in the presence of reactive reagents.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and accelerate the dissolution process.
-
Solvent Polarity: If the compound is not dissolving, consider a solvent with a different polarity that is still compatible with your reaction.
-
Issue 2: Low Reaction Yield in Condensation Reactions with Amines
-
Question: My condensation reaction between this compound and a primary amine is giving a low yield. How can I improve this?
-
Answer:
-
Reaction Conditions: The outcome of the reaction can be highly dependent on the solvent and temperature. Reactions with primary aromatic amines in isopropanol have been shown to produce good yields of the corresponding 4-chromanone derivatives.[2]
-
Catalyst: While many condensations proceed without a catalyst, the addition of a catalytic amount of a mild acid or base can sometimes improve the reaction rate and yield. However, be aware that basic conditions can potentially lead to the opening of the pyrone ring.[3]
-
Water Removal: The condensation reaction produces water as a byproduct. Removing this water, for example by using a Dean-Stark apparatus with a suitable solvent like toluene, can drive the equilibrium towards the product.
-
Reagent Purity: Ensure that both the this compound and the amine are of high purity. Impurities can interfere with the reaction.
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Increasing the temperature may improve the rate, but could also lead to side product formation.
-
Issue 3: Formation of Unexpected Side Products
-
Question: I am observing unexpected spots on my TLC plate, suggesting the formation of side products. What could be the cause?
-
Answer:
-
Ring Opening: The γ-pyrone ring of the chromone is susceptible to nucleophilic attack, which can lead to ring-opening, especially under basic conditions or with strong nucleophiles.[4] Consider using milder reaction conditions or protecting the chromone ring if this is a persistent issue.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. For example, reactions with secondary amines in methanol can lead to different products than when the reaction is carried out in ethanol.[5]
-
Multiple Formylations (in synthesis): If you are synthesizing this compound via a Vilsmeier-Haack reaction, over-formylation can occur.[6] Careful control of stoichiometry and reaction temperature is crucial.
-
Purification: The observed spots may be impurities from the starting material. Ensure the purity of your this compound before use.
-
Issue 4: Difficulty in Purifying the Final Product
-
Question: I am struggling to purify the product of my reaction involving this compound. What methods are recommended?
-
Answer:
-
Recrystallization: This is often an effective method for purifying solid products. Ethanol is a commonly used solvent for the recrystallization of 3-formylchromone derivatives.[7] Other solvent systems to consider are ethyl acetate/hexanes or acetone/hexanes. The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Column Chromatography: For complex mixtures or to separate products with similar polarities, column chromatography on silica gel is a standard technique.[7] A suitable eluent system can be determined by TLC analysis, aiming for an Rf value of 0.2-0.3 for the desired product.[7] A gradient of non-polar to polar solvents (e.g., hexanes and ethyl acetate) is often effective.
-
Experimental Protocols
Protocol: Synthesis of an Imine Derivative from this compound and Aniline
This protocol provides a general procedure for the condensation reaction of this compound with a primary amine.
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Isopropanol (or other suitable solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) supplies
-
Apparatus for filtration (e.g., Büchner funnel and flask)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in isopropanol.
-
Reagent Addition: Add aniline (1.0-1.2 equivalents) to the solution at room temperature with stirring.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.
-
Isolation: Collect the solid product by filtration. Wash the solid with a small amount of cold isopropanol to remove any soluble impurities.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low yields in reactions.
Experimental Workflow for Imine Synthesis
Caption: A step-by-step workflow for the synthesis of an imine.
References
- 1. This compound | C10H5ClO3 | CID 463777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products [mdpi.com]
- 5. Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the produ ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02763G [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purity Assessment of 6-Chloro-3-formylchromone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for assessing the purity of 6-Chloro-3-formylchromone. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for determining the purity of this compound?
A1: The primary methods for purity assessment are High-Performance Liquid Chromatography (HPLC), particularly with UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS). For definitive quantitative purity assessment without the need for a specific reference standard of the same substance, Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique. Spectroscopic methods like FTIR and standard NMR are crucial for identity confirmation and can indicate the presence of impurities.
Q2: Why is HPLC a suitable method for this compound analysis?
A2: HPLC is well-suited for analyzing chromone derivatives as they are often polar, non-volatile, and can be thermally sensitive. Reversed-phase HPLC, with its high resolution and sensitivity, allows for the effective separation of the main compound from potential impurities and degradation products, making it ideal for developing stability-indicating methods.
Q3: Can Gas Chromatography (GC) be used for the analysis of this compound?
A3: Yes, GC-MS can be used. However, given the presence of a reactive aldehyde group and the potential for thermal degradation at high temperatures in the GC inlet, care must be taken to optimize the injection temperature and other parameters to avoid decomposition of the analyte. The use of a mass spectrometer detector is highly recommended for definitive peak identification based on fragmentation patterns.
Q4: What kind of impurities might be present in a sample of this compound?
A4: Impurities can originate from the synthesis process or degradation. Potential impurities may include unreacted starting materials (e.g., 6-chloro-2-hydroxyacetophenone), reagents from the Vilsmeier-Haack reaction, positional isomers, and degradation products formed through hydrolysis or oxidation of the formyl group.
Q5: How can I confirm the identity of my this compound sample?
A5: Identity can be confirmed by a combination of spectroscopic techniques. Mass Spectrometry (MS) will show the characteristic molecular ion peaks for the chlorine isotope pattern. Proton and Carbon-13 NMR spectroscopy will provide detailed structural information about the arrangement of atoms in the molecule. Fourier Transform Infrared (FTIR) spectroscopy can confirm the presence of key functional groups such as the aldehyde and ketone carbonyls.
Analytical Method Protocols and Data
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol: Stability-Indicating Reversed-Phase HPLC
-
Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, a C18 reversed-phase column, a column oven, and an autosampler.
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of the this compound sample in 1.0 mL of a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Vortex and sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC System Setup and Analysis:
-
Equilibrate the C18 column with the initial mobile phase composition for at least 30 minutes at the specified flow rate until a stable baseline is achieved.
-
Set the column oven temperature and the UV detection wavelength.
-
Inject 10 µL of the sample solution and run the gradient program.
-
-
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Quantitative Data Summary: Proposed HPLC Method
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 0.1-1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS System Setup and Analysis:
-
Set the GC parameters, including the inlet temperature, carrier gas flow rate, and oven temperature program.
-
Set the MS parameters, including the mass range and scan time.
-
Inject 1 µL of the sample solution.
-
-
Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should exhibit a characteristic molecular ion peak cluster due to the chlorine isotope. Impurities can be identified by their unique retention times and mass spectra.
Quantitative Data Summary: Proposed GC-MS Method
| Parameter | Recommended Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C (optimize to prevent degradation) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | m/z 40-400 |
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanols: The slightly basic nature of the chromone ring can interact with residual silanols on the silica-based column. | - Use a mobile phase with a low pH (e.g., containing 0.1% formic or trifluoroacetic acid) to suppress silanol ionization.[1][2]- Employ a high-purity, end-capped C18 column to minimize exposed silanols.[2]- Increase the buffer concentration in the mobile phase. |
| Column Overload: Injecting too concentrated a sample. | - Dilute the sample or reduce the injection volume.[1] | |
| Column Contamination/Void: Buildup of strongly retained impurities or a void at the column inlet. | - Flush the column with a strong solvent.- If the problem persists, replace the guard column or the analytical column. | |
| Ghost Peaks | Carryover from previous injections: Insufficient needle wash or contaminated autosampler components. | - Implement a robust needle wash protocol between injections.- Flush the autosampler with a strong solvent. |
| Contaminated mobile phase or system: Impurities in solvents or leaching from system components. | - Use fresh, high-purity HPLC-grade solvents.- Filter all mobile phases before use. | |
| Irreproducible Retention Times | Inadequate column equilibration: Insufficient time for the column to stabilize with the mobile phase. | - Increase the equilibration time between runs, especially for gradient methods. |
| Mobile phase composition changes: Inaccurate mixing or evaporation of volatile components. | - Prepare fresh mobile phase daily.- Ensure mobile phase bottles are properly sealed. | |
| Temperature fluctuations: Inconsistent column temperature. | - Use a column oven to maintain a constant temperature. |
GC-MS Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Analyte Degradation (extra peaks) | High inlet temperature: The formyl group can be susceptible to thermal degradation.[3] | - Lower the injector temperature in increments of 10-20 °C to find the optimal balance between volatilization and stability. |
| Active sites in the inlet liner: Silanol groups on the glass liner can catalytically degrade the analyte. | - Use a deactivated (silanized) inlet liner.- Regularly replace the inlet liner. | |
| Poor Peak Shape (Tailing) | Active sites in the GC system: The polar nature of the compound can lead to interactions with active sites in the column or inlet. | - Trim the first few centimeters of the column to remove accumulated non-volatile residues.- Ensure a properly deactivated column is being used. |
| Column contamination: Buildup of non-volatile material from the sample matrix. | - Bake out the column at its maximum isothermal temperature.- If tailing persists, replace the column. | |
| No or Low Signal | Sample degradation: Complete degradation in the inlet. | - See solutions for "Analyte Degradation". |
| Improper fragmentation: The molecule may not be ionizing or fragmenting as expected. | - Check the MS tune and ensure the ion source is clean. |
Visualizations
Caption: A typical workflow for HPLC-based purity assessment.
Caption: A decision tree for troubleshooting common HPLC issues.
References
Technical Support Center: Scale-Up Synthesis of 6-Chloro-3-formylchromone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 6-Chloro-3-formylchromone.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the synthesis of this compound?
A1: The most widely employed and scalable method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2] This one-pot synthesis utilizes 5-chloro-2-hydroxyacetophenone as the starting material, which reacts with a Vilsmeier reagent generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3] The reaction is highly efficient and generally provides good to excellent yields, making it suitable for industrial production.[1]
Q2: What are the primary challenges when scaling up the Vilsmeier-Haack reaction for this compound synthesis?
A2: The primary challenges during the scale-up of this synthesis include:
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Thermal Management: The formation of the Vilsmeier reagent is a highly exothermic reaction. Inadequate heat dissipation in large reactors can lead to a runaway reaction, decomposition of the reagent and product, and the formation of impurities.[4][5][6]
-
Mixing and Viscosity: The reaction mixture can become a thick, viscous slurry, making efficient mixing difficult on a large scale.[7] Poor mixing can result in localized overheating and uneven reagent distribution, leading to lower yields and inconsistent product quality.[4][8]
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Stoichiometry and Reagent Purity: The molar ratio of DMF to POCl₃ is a critical parameter that requires optimization for scale-up.[9] The purity of all reagents, especially the absence of moisture, is crucial as the Vilsmeier reagent is highly moisture-sensitive.[5]
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Work-up and Product Isolation: The quenching of the reaction mixture and the subsequent isolation and purification of the product can be challenging at a larger scale.[4]
Q3: What are the common impurities observed in the synthesis of this compound?
A3: Common impurities can include unreacted 5-chloro-2-hydroxyacetophenone, byproducts from the decomposition of the Vilsmeier reagent, and potentially isomeric impurities from non-regioselective formylation, although the Vilsmeier-Haack reaction is generally highly regioselective for this substrate.[10] Over-reaction to form diformylated products is also a possibility if the reaction conditions are not well-controlled.
Q4: What safety precautions are essential during the scale-up of this synthesis?
A4: Phosphorus oxychloride (POCl₃) is a hazardous and corrosive chemical and must be handled with extreme care in a well-ventilated area, using appropriate personal protective equipment (PPE). Due to the highly exothermic nature of the reaction, a robust cooling system for the reactor is mandatory to prevent thermal runaways.[6] Pressure relief systems should also be in place.[6] A thorough risk assessment should be conducted before performing the reaction on a large scale.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent due to moisture contamination.[5]2. Incorrect stoichiometry of DMF and POCl₃.[9]3. Reaction temperature is too low. | 1. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen). Use anhydrous DMF and fresh, high-purity POCl₃.[5]2. Optimize the molar ratio of DMF to POCl₃. A slight excess of POCl₃ is often used.3. While the initial formation of the Vilsmeier reagent is performed at low temperatures (0-10 °C), the subsequent reaction with the acetophenone may require gentle heating. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature profile. |
| Formation of a Dark, Tarry Mixture | 1. Runaway reaction due to poor temperature control.[5]2. Decomposition of the Vilsmeier reagent or product at elevated temperatures. | 1. Implement strict temperature control. Add POCl₃ to DMF dropwise at a slow rate while maintaining a low temperature (0-10 °C) with vigorous stirring.[5]2. Ensure the internal reaction temperature does not exceed the stability limit of the product and intermediates. Consider using a more dilute reaction mixture to aid in heat dissipation. |
| Viscous, Difficult-to-Stir Reaction Mass | The formation of the Vilsmeier reagent complex and the product precipitate can lead to a thick slurry.[7] | 1. Use a reactor equipped with a powerful overhead stirrer capable of handling viscous mixtures. An anchor or turbine-type impeller may be more effective than a simple magnetic stir bar.[4]2. Consider using a suitable co-solvent that can help to maintain a more mobile reaction mixture without interfering with the reaction. |
| Low Isolated Yield After Work-up | 1. Incomplete precipitation of the product during quenching.2. Product loss during filtration and washing. | 1. Optimize the quenching procedure. Slowly add the reaction mixture to a well-stirred mixture of ice and water. Adjust the pH if necessary to ensure complete precipitation.2. Use an appropriate filter size and type for the scale of the reaction. Wash the filter cake with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product. |
| Product Fails Purity Specifications | 1. Presence of unreacted starting material.2. Formation of byproducts due to suboptimal reaction conditions. | 1. Ensure the reaction goes to completion by monitoring with TLC or HPLC. Consider a slight excess of the Vilsmeier reagent.2. Optimize reaction parameters (temperature, reaction time, stoichiometry) to minimize byproduct formation. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[7] For large-scale purification, column chromatography is generally not economically viable. |
Data Presentation
Table 1: Summary of Typical Reaction Parameters for Vilsmeier-Haack Synthesis of 3-Formylchromones
| Parameter | Laboratory Scale (grams) | Pilot/Industrial Scale (kilograms) | Key Considerations for Scale-Up |
| Starting Material | 5-chloro-2-hydroxyacetophenone | 5-chloro-2-hydroxyacetophenone | Ensure consistent purity of raw materials. |
| Reagents | DMF, POCl₃ | DMF, POCl₃ | Use anhydrous grade reagents. POCl₃ is hazardous and requires special handling procedures. |
| Molar Ratio (DMF:POCl₃) | Typically 3-5 : 1.1-1.5 | Optimization is crucial. May vary depending on reactor efficiency. | A slight excess of POCl₃ is common.[9] |
| Temperature (Reagent Formation) | 0-10 °C | 0-10 °C | Strict control is critical to prevent exotherms.[5] |
| Temperature (Reaction) | Room temperature to gentle heating (e.g., 40-60 °C) | Careful optimization required. Monitor internal temperature closely. | Heat removal efficiency of the reactor is a limiting factor.[4] |
| Reaction Time | 2-24 hours | May be longer due to mass and heat transfer limitations. | Monitor reaction completion by in-process controls (e.g., HPLC). |
| Work-up | Quenching on ice water | Controlled addition to a chilled aqueous solution. | Manage the exotherm during quenching. |
| Purification | Column chromatography or recrystallization | Recrystallization is the preferred method.[7] | Solvent selection is critical for yield and purity. |
| Typical Yield | 70-90% | Yields may be lower on scale-up if not properly optimized. | Process optimization is key to maintaining high yields. |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
This protocol is for research purposes and should be adapted and optimized for larger scales.
Materials:
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5-chloro-2-hydroxyacetophenone
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N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃), freshly distilled or high purity
-
Ice
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Water
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C. The Vilsmeier reagent will form as a yellowish crystalline mass.
-
After the addition is complete, stir the mixture at 0-5 °C for 30 minutes.
-
Add 5-chloro-2-hydroxyacetophenone (1 equivalent) portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.
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A solid precipitate will form. Continue stirring for 1-2 hours to ensure complete precipitation.
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Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude this compound by recrystallization from ethanol.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. amarequip.com [amarequip.com]
- 7. asianpubs.org [asianpubs.org]
- 8. hasler-gp.com [hasler-gp.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing Reaction Byproducts of 6-Chloro-3-formylchromone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, managing, and troubleshooting reaction byproducts encountered during the synthesis of 6-Chloro-3-formylchromone. The following resources include frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure a higher yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound and what are the expected byproducts?
A1: The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction of 2'-hydroxy-5'-chloroacetophenone.[1] While this method is generally high-yielding, several byproducts can form. The most common byproduct is unreacted starting material, 2'-hydroxy-5'-chloroacetophenone. Other potential, though less common, side products can include di-formylated species or byproducts from the decomposition of the Vilsmeier reagent itself.[2][3]
Q2: How can I monitor the progress of the reaction to minimize byproduct formation?
A2: Thin-layer chromatography (TLC) is an effective and straightforward method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product. It is crucial to stop the reaction once the starting material has been consumed to prevent the formation of further byproducts.[2]
Q3: What are the recommended methods for purifying crude this compound?
A3: The primary methods for purification are recrystallization and column chromatography. Ethanol is a commonly cited solvent for recrystallization.[1] For more challenging purifications where impurities are present in significant amounts, silica gel column chromatography is recommended. A basic wash of the crude product with a dilute sodium hydroxide solution can also be effective in removing the unreacted phenolic starting material.[4]
Q4: I have a low yield of my desired product. What are the likely causes?
A4: Low yields in the Vilsmeier-Haack reaction can stem from several factors. These include incomplete reaction, suboptimal reaction temperature, or improper stoichiometry of the reagents. Ensuring anhydrous (dry) conditions and using high-purity reagents are critical for the success of the reaction.[2]
Q5: My final product appears as a dark, oily, or tar-like substance. Can it still be purified?
A5: Yes, it is often possible to purify the desired product from a dark, crude mixture. Column chromatography is typically the most effective method in such cases to separate the product from polymeric or highly colored impurities. This can be followed by recrystallization to obtain a pure, crystalline product.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Material in the Final Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress closely using TLC. Consider extending the reaction time until the starting material spot is no longer visible. |
| Insufficient Vilsmeier Reagent | Ensure the correct stoichiometry of the Vilsmeier reagent (formed from POCl₃ and DMF) to the 2'-hydroxy-5'-chloroacetophenone. A slight excess of the Vilsmeier reagent may be necessary for complete conversion. |
| Suboptimal Temperature | The Vilsmeier-Haack reaction is temperature-sensitive. Ensure the reaction is carried out at the optimal temperature as determined by literature precedents for similar substrates. |
| Inefficient Purification | If unreacted starting material persists after the initial workup, consider washing the crude product with a dilute aqueous solution of sodium hydroxide to remove the acidic phenol. Alternatively, optimize the solvent system for column chromatography to achieve better separation. |
Issue 2: Formation of Unknown Byproducts
| Potential Cause | Recommended Solution |
| Over-formylation/Di-formylation | This can occur with highly activated substrates or an excess of the formylating agent. Carefully control the stoichiometry of the Vilsmeier reagent. Adding the Vilsmeier reagent dropwise to the substrate solution can help minimize localized high concentrations.[2] |
| Reaction with Solvent or Impurities | Ensure all solvents and reagents are of high purity and anhydrous. Moisture can lead to the decomposition of the Vilsmeier reagent and other side reactions. |
| Product Degradation | The aldehyde functional group can be susceptible to oxidation. Use a mild workup procedure and consider storing the purified product under an inert atmosphere (e.g., nitrogen or argon). |
| Hydrolysis of Vilsmeier Reagent | Incomplete hydrolysis of the intermediate iminium salt during workup can lead to byproducts. Ensure the reaction mixture is quenched thoroughly with ice-cold water and stirred for an adequate amount of time. |
Data Presentation
Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Distribution (Illustrative)
| Vilsmeier Reagent:Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
| Note: This data is illustrative for a generic activated aromatic compound and highlights the importance of stoichiometric control.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
Reagents:
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2'-hydroxy-5'-chloroacetophenone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
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Ice
-
Saturated sodium bicarbonate solution
-
Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask in an ice bath to 0°C.
-
Add POCl₃ (typically 1.1 to 1.5 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5°C.
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After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
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Dissolve 2'-hydroxy-5'-chloroacetophenone (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent.
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Heat the reaction mixture to reflux and monitor the progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
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Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
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Extract the product with DCM (3 x volume).
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification of this compound
A. Recrystallization:
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Dissolve the crude product in a minimal amount of hot ethanol.
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If insoluble impurities are present, perform a hot filtration.
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Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
B. Column Chromatography:
-
Solvent System Selection: Use TLC to determine an appropriate eluent system. A mixture of hexanes and ethyl acetate is a good starting point. The ideal solvent system should provide a good separation between the product and impurities, with an Rf value for the product of approximately 0.2-0.4.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.
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Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
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Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC to isolate the pure product.
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Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting byproduct formation in this compound synthesis.
References
Technical Support Center: Solvent Effects on the Reactivity of 6-Chloro-3-formylchromone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Chloro-3-formylchromone. The following information addresses common issues encountered during experiments, with a focus on the critical role of solvents in directing reaction pathways.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not yielding the expected product. What are the most common causes?
The reactivity of this compound is highly sensitive to the choice of solvent and nucleophile.[1][2][3] The formyl group and the C2-C3 double bond of the pyrone ring are both electrophilic sites, making the molecule susceptible to various nucleophilic attacks.[4] A change in solvent can dramatically alter the reaction pathway, leading to different products. For instance, reactions with secondary amines in methanol can yield (E)-2-methoxy-3-(morpholinomethylene)chroman-4-one, while using ethanol can result in enaminoketones.[4][5]
Q2: I am trying to synthesize an imine from this compound and an amine, but I am getting a complex mixture of products. How can I improve the selectivity?
For the synthesis of imines, the choice of solvent is crucial. While many solvents can be used, aprotic solvents like THF and CH2Cl2 have been shown to favor the formation of imines.[1][3] In some cases, using 2-propanol as a solvent can also selectively produce imines.[1][2][3] It is also important to control the reaction temperature, as some products can be sensitive to heat and may decompose at higher temperatures.[1]
Q3: Can the solvent affect the stereoselectivity of the reaction?
Yes, the solvent can influence the stereoselectivity. For example, in reactions with 2-aminobenzothiazoles, the use of primary and secondary alcohols (excluding 2-propanol) as solvents leads to the selective formation of the Z-isomer of 2-alkoxy-3-enamines.[1][2][3]
Q4: I am observing ring-opening of the chromone core. How can I prevent this?
The pyrone ring of this compound is susceptible to opening by nucleophiles. This is often observed in reactions with bifunctional nucleophiles, where an initial reaction at the formyl group is followed by an intramolecular attack at the C2 position.[4] The choice of solvent and reaction conditions can influence this. In some cases, using a less nucleophilic solvent or a solvent that does not facilitate the subsequent ring-opening step can be beneficial.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | - Inappropriate solvent selection.- Incorrect reaction temperature.- Substrate decomposition. | - Refer to the data tables below for solvent recommendations for specific product types.- Optimize the reaction temperature; some reactions are sensitive to heat.[1]- Ensure the purity of the starting materials. |
| Formation of multiple products | - The solvent is promoting multiple reaction pathways.- The nucleophile is reacting at different sites. | - Switch to a more selective solvent. For example, use THF for imine synthesis.[1]- Modify the reaction conditions (temperature, catalyst) to favor one pathway. |
| Unexpected product formation (e.g., enamine instead of imine) | - The solvent is participating in the reaction. | - In alcoholic solvents, the formation of 2-alkoxy-3-enamines is common.[1][2][3] To obtain the imine, switch to an aprotic solvent like THF or DCM.[1][3] |
| Ring-opened product is the major product | - The reaction conditions favor nucleophilic attack on the pyrone ring. | - Consider using a milder base or a non-polar solvent to disfavor the ring-opening step. |
Quantitative Data Summary
The following tables summarize the effect of different solvents on the reaction of this compound with various nucleophiles.
Table 1: Influence of Solvent on the Reaction with 2-Amino-6-methoxybenzothiazole
| Solvent | Product Type | Yield (%) | Reference |
| Methanol | 2-Alkoxy-3-enamine (Z-isomer) | High | [1] |
| Ethanol | 2-Alkoxy-3-enamine (Z-isomer) | High | [1] |
| 2-Propanol | Imine | ~95 | [3] |
| THF | Imine | Exclusive formation | [1] |
| DCM | Imine/Enamine | - | [1][3] |
| DMF | - | - | [1] |
| DMSO | - | - | [1] |
| Acetonitrile | - | - | [1] |
| Xylene | - | - | [1] |
Table 2: Influence of Solvent on the Reaction with Secondary Amines
| Secondary Amine | Solvent | Product Type | Reference |
| Pyrrolidine | Ethanol | Enaminoketone | [4] |
| Morpholine | Methanol | (E)-2-methoxy-3-(morpholinomethylene)chroman-4-one | [4] |
Table 3: Reaction with Amides in Alcoholic Solvents
| Amide | Solvent | Product Type | Reference |
| Acetamide | Methanol/Propanol | Acetal | [4] |
| Formamide | Methanol/Propanol | Acetal | [4] |
| Benzamide | Methanol/Propanol | Acetal | [4] |
Experimental Protocols
General Procedure for the Synthesis of Imines
To a solution of this compound (1 mmol) in THF (20 mL), the desired amine (1 mmol) is added. The reaction mixture is stirred at 30-40 °C for 12 hours. The resulting solid is filtered, washed with the solvent used in the reaction (3 x 20 mL), and dried under vacuum to yield the imine product.[1]
General Procedure for the Synthesis of 2-Alkoxy-3-enamines
To a solution of this compound (1 mmol) in a primary or secondary alcohol (e.g., methanol, ethanol) (20 mL), 2-aminobenzothiazole (1 mmol) is added. The mixture is stirred at 30-40 °C for 12 hours. The solid product is collected by filtration, washed with the corresponding alcohol (3 x 20 mL), and dried under vacuum.[1]
Visualizations
Diagram 1: Solvent-Dependent Reaction Pathways
Caption: Solvent effects on the reaction of this compound with amines.
Diagram 2: Experimental Workflow for Product Synthesis and Analysis
Caption: General experimental workflow for the synthesis of this compound derivatives.
References
- 1. Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the produ ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02763G [pubs.rsc.org]
- 2. Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the product 3-((benzo[d]thiazol-2-ylimino)butyl)-4H-chromen-4-one - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. This compound | 42248-31-7 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 6-Chloro-3-formylchromone and Other Chromone Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The chromone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. This guide provides a comparative study of 6-Chloro-3-formylchromone and other notable chromone derivatives, supported by experimental data and detailed methodologies to inform future drug development efforts.
Data Presentation: A Comparative Overview of Biological Activities
The following tables summarize the quantitative biological activity of various chromone derivatives, providing a basis for comparison of their therapeutic potential.
Table 1: Anticancer Activity of Chromone Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 6-Chloro-2-pyrrolidino-3-formylchromone | Ehrlich Ascites Carcinoma (EAC) | in vitro cytotoxicity | Data not quantified, but showed promising activity | [1] |
| 6-Chloro-2-morpholino-3-formylchromone | Ehrlich Ascites Carcinoma (EAC) | in vitro cytotoxicity | Data not quantified, but showed promising activity | [1] |
| 6-Chloro-2-piperidino-3-formylchromone | Ehrlich Ascites Carcinoma (EAC) | in vitro cytotoxicity | Data not quantified, but showed promising activity | [1] |
| 3-(4-Fluorophenyl)-2-(2-amino-4-pyridyl)chromone (8a) | p38α MAP Kinase Inhibition | Kinase Assay | 0.017 | |
| Chromone-thiadiazole phosphonate (6e) | MCF-7 (Breast), DU 145 (Prostate) | MTT Assay | 2.97 (MCF-7), 3.11 (DU 145) | [2] |
| Halogenated Phenoxychalcone (2c) | MCF-7 (Breast) | Not Specified | 1.52 | [3] |
| 6-Amino-2-styrylchromone (9h) | HT-29 (Colon) | Not Specified | Comparable to 5-Fluorouracil | [4] |
Note: Specific IC50 values for this compound were not available in the searched literature; however, its 2-substituted derivatives have shown significant anticancer potential.
Table 2: Anti-inflammatory Activity of Chromone Derivatives
| Compound/Derivative | Assay | Target/Cell Line | IC50 (µM) | Reference |
| 3-Formylchromone | Multiple in vitro and in vivo models | Not Specified | Showed promising activity | [5] |
| 6,3´,4´-Trihydroxyflavone | Nitric Oxide (NO) Production Inhibition | RAW264.7 Macrophages | 22.1 (2D), 35.6 (3D) | [6] |
| 7,3´,4´-Trihydroxyflavone | Nitric Oxide (NO) Production Inhibition | RAW264.7 Macrophages | 26.7 (2D), 48.6 (3D) | [6] |
| Diterpenoid (from Dichrocephala integrifolia) | Superoxide Anion Generation | Not Specified | 1.74 | |
| Tisochrysis lutea Extract | PGE2 Production | RAW 264.7 Macrophages | Concentration-dependent inhibition | [7] |
Table 3: Enzyme Inhibitory Activity of Chromone Derivatives
| Compound/Derivative | Enzyme Target | IC50 (µM) | Reference | |---|---|---|---|---| | Substituted 3-Formylchromones (e.g., 11b, 12a) | Topoisomerase IIα | Potent inhibitory activity |[8] | | 6-Chloro-2-substituted-3-formylchromones | Topoisomerase | Potential inhibitors |[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are protocols for key experiments cited in this guide.
Anticancer Activity Assessment
1. MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, DU-145) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add varying concentrations of the test chromone derivatives to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.
2. Topoisomerase II Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
-
Reaction Setup: In a microcentrifuge tube, combine kDNA, assay buffer, ATP, and the test compound at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase IIα to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the DNA products on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light. Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel.
Anti-inflammatory Activity Assessment
1. Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Cell Culture: Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS.
-
Cell Treatment: Seed cells in a 96-well plate and pre-treat with test compounds for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of inhibition of NO production.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by chromone derivatives and a typical experimental workflow.
Caption: Anticancer mechanism of chromones via MAPK pathway inhibition.
Caption: Anti-inflammatory mechanism of chromones via NF-κB pathway inhibition.
Caption: General experimental workflow for in vitro biological evaluation.
References
- 1. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Comparative In Vitro Evaluation of the Anti-Inflammatory Effects of a Tisochrysis lutea Extract and Fucoxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Formylchromone based topoisomerase IIα inhibitors: discovery of potent leads - MedChemComm (RSC Publishing) [pubs.rsc.org]
Unveiling the Biological Potential: A Comparative Analysis of 6-Chloro-3-formylchromone and Its Analogs
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of bioactive compounds is paramount. This guide provides an objective comparison of the biological activities of 6-Chloro-3-formylchromone and its analogs, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and development.
This compound, a halogenated derivative of the versatile 3-formylchromone scaffold, has garnered significant interest for its diverse biological activities. This document delves into a comparative analysis of its efficacy, particularly in the realms of antimicrobial and anticancer action, benchmarked against its structural analogs. The inclusion of different substituents on the chromone ring allows for a nuanced exploration of how minor chemical modifications can significantly impact biological outcomes.
Comparative Biological Activity: A Quantitative Overview
The biological potency of this compound and its analogs has been evaluated through various in vitro assays. The following tables summarize the key quantitative data, offering a clear comparison of their antimicrobial and cytotoxic effects.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The data below compares the efficacy of this compound and its bromo analog against pathogenic Vibrio species.
| Compound | Test Organism | MIC (µg/mL) |
| This compound | Vibrio parahaemolyticus | 20[1] |
| Vibrio harveyi | 20[1] | |
| 6-Bromo-3-formylchromone | Vibrio parahaemolyticus | 20[1] |
| Vibrio harveyi | 20[1] |
Anticancer Activity (Cytotoxicity)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following data, while not exhaustive, provides a comparative look at the cytotoxicity of various 6-substituted-3-formylchromones against human cancer cell lines. A comprehensive study of several 3-formylchromone derivatives revealed that substitutions at the 6-position significantly influence their cytotoxic potential. Notably, 6-fluoro, 6-chloro, and 6-chloro-7-methyl derivatives were identified as the most cytotoxic among the tested compounds.
| Compound | Cell Line(s) | Activity |
| 6-Fluoro-3-formylchromone | Human tumor cell lines | Most cytotoxic |
| This compound | Human tumor cell lines | Most cytotoxic |
| 6-Chloro-7-methyl-3-formylchromone | Human tumor cell lines | Most cytotoxic |
| 6-Nitro-3-formylchromone | Human tumor cell lines | Less cytotoxic than halogenated analogs |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method used to determine the antimicrobial efficacy of the chromone derivatives.
1. Preparation of Test Compounds:
-
Stock solutions of the chromone derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
A series of twofold dilutions of the stock solutions are prepared in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
2. Inoculum Preparation:
-
The test microorganism is cultured overnight in the appropriate broth.
-
The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted test compounds is inoculated with the standardized microbial suspension.
-
Positive (microorganism in broth without test compound) and negative (broth only) controls are included.
-
The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
4. Determination of MIC:
-
Following incubation, the wells are visually inspected for turbidity.
-
The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
-
Human cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well in a complete culture medium.
-
The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Serial dilutions of the chromone derivatives are prepared in the culture medium.
-
The medium from the wells is replaced with the medium containing various concentrations of the test compounds.
-
A vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only) are included.
-
The plate is incubated for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
After the incubation period, the treatment medium is removed, and a solution of MTT in a serum-free medium is added to each well.
-
The plate is incubated for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the biological activity of these compounds, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
References
A Comparative Spectroscopic Analysis of Substituted 3-Formylchromones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of substituted 3-formylchromones, a class of compounds with significant biological activity and versatile applications in heterocyclic synthesis.[1][2] The structural modifications on the chromone ring influence their electronic and conformational properties, which can be effectively elucidated through various spectroscopic techniques. This document summarizes key spectroscopic data from existing literature to offer a comparative overview for researchers in the field.
Spectroscopic Data Comparison
The following tables summarize the characteristic spectroscopic data for a selection of substituted 3-formylchromones, including infrared (IR), proton nuclear magnetic resonance (¹H-NMR), and carbon-13 nuclear magnetic resonance (¹³C-NMR) spectroscopy, as well as mass spectrometry (MS).
Infrared (IR) Spectroscopy
The IR spectra of 3-formylchromones are characterized by strong absorption bands corresponding to the carbonyl groups of the γ-pyrone ring and the formyl substituent.[3] The position of these bands can be influenced by the nature and position of substituents on the benzoyl moiety.
| Compound/Substituent | ν(C=O) of γ-pyrone (cm⁻¹) | ν(C=O) of formyl group (cm⁻¹) | Reference |
| 3-Formylchromone | ~1655 - 1637 | ~1694 - 1693 | [3][4] |
| 6-Methyl-3-formylchromone | Not explicitly stated, but expected in a similar range | Not explicitly stated, but expected in a similar range | [5] |
| 6-Chloro-3-formylchromone | Not explicitly stated, but expected in a similar range | Not explicitly stated, but expected in a similar range | [1] |
| Hydrazine & Hydrazide Derivatives | Not explicitly stated, but similar characteristics are noted | Not explicitly stated, but similar characteristics are noted | [6] |
Note: The exact positions of the absorption bands can vary slightly depending on the solvent and the physical state of the sample (solid/liquid).
¹H-NMR Spectroscopy
The ¹H-NMR spectra of substituted 3-formylchromones provide valuable information about the protons in the molecule. The chemical shifts of the formyl proton and the protons on the chromone skeleton are particularly diagnostic.
| Compound/Substituent | δ(CHO) (ppm) | δ(H-2) (ppm) | δ(Aromatic Protons) (ppm) | Reference |
| 3-Formylchromone | ~10.3 | ~8.9 | ~7.4 - 8.2 | [7] |
| 2-(2-Furyl)-3-hydroxychromone | N/A | N/A | 6.65 - 8.24 | [8] |
| Hydrazine & Hydrazide Derivatives | Varies with derivative | Varies with derivative | Varies with derivative | [6] |
Note: Chemical shifts are typically reported in parts per million (ppm) downfield from a standard reference, such as tetramethylsilane (TMS).
¹³C-NMR Spectroscopy
¹³C-NMR spectroscopy is instrumental in determining the carbon framework of the molecules. The chemical shifts of the carbonyl carbons and the carbons of the pyrone ring are key identifiers.
| Compound/Substituent | δ(C=O) of γ-pyrone (ppm) | δ(C=O) of formyl group (ppm) | δ(C-2) (ppm) | δ(C-3) (ppm) | Reference |
| 2-(2-Furyl)-3-hydroxychromone | 172.7 | N/A | 139.1 | 136.8 | [8] |
| Hydrazine & Hydrazide Derivatives | Varies with derivative | Varies with derivative | Varies with derivative | Varies with derivative | [6] |
Note: The provided data for 2-(2-Furyl)-3-hydroxychromone is for a related chromone derivative and is included for illustrative purposes.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. Electrospray ionization (ESI) is a common technique used for the analysis of these compounds.
| Compound/Substituent | Molecular Ion [M+H]⁺ (m/z) | Key Fragmentation Pathways | Reference |
| 3-Formylchromone | 175 | Loss of H₂ and CO | [9] |
| 2-(2-Furyl)-3-hydroxychromone | 229.0501 | Not detailed | [8] |
| Hydrazine & Hydrazide Derivatives | Varies with derivative | Not detailed | [6] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of substituted 3-formylchromones, based on methods described in the cited literature.
Synthesis of Substituted 3-Formylchromones
A common method for the synthesis of 3-formylchromones is the Vilsmeier-Haack reaction.[1][2][6] This involves the reaction of a substituted 2-hydroxyacetophenone with a formylating agent, typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[1]
Infrared (IR) Spectroscopy
IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrophotometer.[8] Samples are often prepared as potassium bromide (KBr) pellets or as a nujol mull.[3][10] The spectra are usually recorded in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 600 MHz for ¹H).[8] Deuterated solvents such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are used to dissolve the samples.[8] Chemical shifts are reported in ppm relative to an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectra can be obtained using various ionization techniques, with electrospray ionization (ESI) being common for these types of compounds.[8][9] High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecules.[8]
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of substituted 3-formylchromones.
Caption: General workflow for the synthesis and spectroscopic analysis of substituted 3-formylchromones.
Logical Relationship of Spectroscopic Techniques
This diagram illustrates how different spectroscopic techniques provide complementary information for the structural elucidation of substituted 3-formylchromones.
References
- 1. researchgate.net [researchgate.net]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. NiII and CoII binary and ternary complexes of 3-formylchromone: spectroscopic characterization, antimicrobial activities, docking and modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. scielo.br [scielo.br]
- 9. 3-ホルミルクロモン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. spectrabase.com [spectrabase.com]
A Comparative Analysis of In Silico Docking Performance of 6-Chloro-3-formylchromone Derivatives Against Key Biological Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in silico docking performance of 6-chloro-3-formylchromone derivatives against various biological targets implicated in a range of diseases. By presenting quantitative data from recent studies, alongside detailed experimental protocols and visual workflows, this document aims to facilitate the evaluation of these compounds as potential therapeutic agents. The performance of chromone derivatives is benchmarked against established inhibitors to provide a clear context for their potential efficacy.
Data Presentation: A Comparative Overview of Binding Affinities
The following tables summarize the binding affinities of 6-substituted-3-formylchromone derivatives and comparable inhibitors against several key protein targets. The data is compiled from recent in silico docking studies and is presented to facilitate a clear comparison of potential efficacy. Lower binding energy values (more negative) indicate a stronger predicted interaction between the ligand and the protein's active site.
Table 1: Comparative Docking Scores against Insulin-Degrading Enzyme (IDE)
Insulin-degrading enzyme (IDE) is a crucial metalloprotease involved in the clearance of insulin and amyloid-beta peptides, making it a significant target in the study of type 2 diabetes and Alzheimer's disease.
| Compound/Derivative | Class | Target Protein | Binding Affinity (kcal/mol) |
| 6-isopropyl-3-formylchromone | Chromone Derivative | IDE | -8.5 [1] |
| This compound | Chromone Derivative | IDE | Not specifically reported, but other 6-substituted derivatives show strong affinity[1] |
| Dapagliflozin | Standard Inhibitor (Reference) | IDE | -7.9[1] |
| Vitexin | Natural Flavonoid | IDE | -8.3[1] |
| Myricetin | Natural Flavonoid | IDE | -8.4[1] |
Table 2: Comparative Docking Scores against Cyclooxygenase (COX)
Cyclooxygenase (COX) enzymes are key to the inflammatory pathway, and their inhibition is a primary strategy for anti-inflammatory drug development.
| Compound/Derivative | Class | Target Protein | Binding Affinity (kcal/mol) |
| 6-substituted-3-formylchromones | Chromone Derivatives | COX | Strong binding affinity reported[1] |
| Celecoxib | Standard Inhibitor (COX-2 selective) | COX-2 | -10.587[2] |
| Rofecoxib | Standard Inhibitor (COX-2 selective) | COX-2 | Not explicitly stated, but used as a reference[2] |
| Quercetin | Natural Flavonoid | COX-2 | Rerank Score: -98.9 (proportional to binding energy)[3] |
| Diclofenac | Standard Inhibitor (Non-selective) | COX-2 | Rerank Score: -88.7 (proportional to binding energy)[3] |
Table 3: Comparative Docking Scores against SARS-CoV-2 Main Protease (Mpro)
The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug discovery.
| Compound/Derivative | Class | Target Protein | Binding Affinity (kcal/mol) |
| 6-substituted-3-formylchromones | Chromone Derivatives | SARS-CoV-2 Mpro | Strong binding affinity reported[1] |
| Triarylchromone (TAC-3) | Chromone Derivative | SARS-CoV-2 Mpro | -11.2[4] |
| Triarylchromone (TAC-6) | Chromone Derivative | SARS-CoV-2 Mpro | -11.2[4] |
| Nelfinavir | Standard Inhibitor (HIV Protease Inhibitor) | SARS-CoV-2 Mpro | Noted as a potential non-covalent inhibitor[5] |
| Lopinavir | Standard Inhibitor (HIV Protease Inhibitor) | SARS-CoV-2 Mpro | Noted as a potential non-covalent inhibitor[5] |
| 6-Deaminosinefungin | Potential Inhibitor | SARS-CoV-2 Mpro | -8.7[6] |
| UNII-O9H5KY11SV | Potential Inhibitor | SARS-CoV-2 Mpro | -8.5[6] |
Table 4: Comparative Docking Scores against Glutathione S-Transferase (GST)
Glutathione S-transferases (GSTs) are a family of enzymes involved in detoxification, and their inhibition can be a strategy to overcome drug resistance in cancer therapy.
| Compound/Derivative | Class | Target Protein | Binding Affinity (kcal/mol) |
| (E)-6-bromo-3-(3-(2-methoxyphenyl)-3-oxoprop-1-enyl)-4H-chromen-4-one | Flavone-Chalcone Hybrid (from 6-bromo-3-formylchromone) | GST | -6.6 to -5.0[7] |
| Ethacrynic acid | Standard Inhibitor | GST | Established inhibitor, specific docking scores vary by study[8][9] |
| TER 199 | Standard Inhibitor (Glutathione analog) | GST | Established inhibitor, specific docking scores vary by study[8] |
| 1-chloro-2,4-dinitrobenzene (CDNB) | Substrate | GST | Used as a substrate in docking studies[10] |
Experimental Protocols
The following sections detail the typical methodologies employed in the in silico docking studies cited in this guide. These protocols provide a framework for understanding how the binding affinities were computationally derived.
Protein and Ligand Preparation
-
Protein Preparation:
-
The three-dimensional crystal structures of the target proteins (e.g., IDE, COX, Mpro, GST) are obtained from the Protein Data Bank (PDB).
-
Water molecules, co-crystallized ligands, and any non-essential ions are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.
-
The prepared protein structures are saved in the PDBQT file format, which is required for AutoDock Vina.
-
-
Ligand Preparation:
-
The 2D structures of the this compound derivatives and comparator compounds are drawn using chemical drawing software (e.g., ChemDraw) or retrieved from databases like PubChem.
-
The 2D structures are converted to 3D structures and their geometries are optimized using computational chemistry software (e.g., Gaussian) with methods such as Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level.
-
Gasteiger partial charges are assigned to the ligand atoms.
-
The rotatable bonds within the ligands are defined to allow for conformational flexibility during docking.
-
The final ligand structures are saved in the PDBQT format.
-
Molecular Docking Simulation
-
Software:
-
AutoDock Vina, a widely used open-source program for molecular docking, is frequently employed.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of the target protein. The size and center of the grid box are crucial parameters that determine the search space for the ligand binding.
-
For example, in a study of a 6-bromo-3-formylchromone derivative with Glutathione S-Transferase (GST), the grid box was centered at x: -19.714, y: 16.028, z: 27.483 with dimensions of x: 24, y: 22, z: 24 Å.[7]
-
-
Docking Algorithm:
-
The Lamarckian Genetic Algorithm is a commonly used algorithm in AutoDock for exploring the conformational space of the ligand within the defined grid box.
-
The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to a value between 8 and 32 to ensure a comprehensive exploration of possible binding poses.
-
-
Scoring Function:
-
AutoDock Vina uses an empirical scoring function to estimate the binding affinity of the ligand-protein complex in kcal/mol.
-
The program generates multiple binding poses for each ligand, ranked by their predicted binding affinities. The pose with the lowest binding energy is generally considered the most favorable.
-
Analysis and Visualization
-
The docking results are analyzed to identify the best binding poses and the corresponding binding affinities.
-
The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized using software such as PyMOL or Discovery Studio.
Visualizing the Process: Workflows and Pathways
To better illustrate the methodologies and biological context, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure Based Discovery of Small Molecules to Regulate the Activity of Human Insulin Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of high-affinity inhibitors of SARS-CoV-2 main protease: Towards the development of effective COVID-19 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibitors of glutathione S-transferases as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Validating the Anticancer Activity of 6-Chloro-3-formylchromone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activity of 6-Chloro-3-formylchromone and its close analog, 6-fluoro-3-formylchromone (FCC), with the established chemotherapeutic agent, Doxorubicin. The information presented is based on available experimental data and is intended to inform further research and development in the field of oncology.
Comparative Analysis of Cytotoxicity
The in vitro cytotoxic effects of 6-fluoro-3-formylchromone (FCC) and Doxorubicin have been evaluated in various cancer cell lines. Due to the limited availability of specific data for this compound, its fluoro-analog serves as a primary reference point in this comparison.
| Compound | Cell Line | Assay | Incubation Time | IC50 | Reference |
| 6-fluoro-3-formylchromone (FCC) | SMMC-7721 (Hepatocellular Carcinoma) | MTT | 24 h | Not explicitly stated, but significant inhibition at 2-20 µg/ml | [Source on FCC activity] |
| Doxorubicin | SMMC-7721 (Hepatocellular Carcinoma) | MTT | 48 h | ~1.14 µM | [Source on Doxorubicin IC50] |
| Doxorubicin | Various Breast Cancer Cell Lines | SRB | 48 h | 6.6 - 8.3 µM | [Source on Doxorubicin in breast cancer] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as incubation times and assay methods. The data suggests that FCC exhibits significant dose- and time-dependent inhibitory effects on the proliferation of SMMC-7721 cells.
Induction of Apoptosis
6-fluoro-3-formylchromone has been shown to induce apoptosis in cancer cells. This is a crucial mechanism for many anticancer agents, as it leads to programmed cell death.
| Compound | Cell Line | Method | Concentration | Apoptotic Cells (%) | Key Findings | Reference |
| 6-fluoro-3-formylchromone (FCC) | SMMC-7721 | Flow Cytometry (Annexin V/PI) | 0 µg/ml | 2.8 | Dose-dependent increase in apoptosis. | [Source on FCC apoptosis] |
| 2 µg/ml | 10.5 | |||||
| 5 µg/ml | 25.7 | |||||
| 10 µg/ml | 38.4 | |||||
| 20 µg/ml | 48.2 |
The significant, dose-dependent increase in the percentage of apoptotic cells upon treatment with FCC highlights its potential as a pro-apoptotic agent in hepatocellular carcinoma.
Cell Cycle Arrest
In addition to inducing apoptosis, 6-fluoro-3-formylchromone has been observed to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.
| Compound | Cell Line | Method | Concentration | % Cells in G0/G1 Phase | Key Findings | Reference |
| 6-fluoro-3-formylchromone (FCC) | SMMC-7721 | Flow Cytometry (Propidium Iodide) | 0 µg/ml | 63.80 | FCC treatment leads to a significant accumulation of cells in the G0/G1 phase. | [Source on FCC cell cycle] |
| 2 µg/ml | 70.15 | |||||
| 5 µg/ml | 78.92 | |||||
| 10 µg/ml | 82.33 | |||||
| 20 µg/ml | 85.30 |
This G0/G1 phase arrest contributes to the overall anti-proliferative effect of the compound.
Signaling Pathways
The anticancer effects of 6-fluoro-3-formylchromone are mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.
Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-3-formylchromone Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 6-Chloro-3-formylchromone derivatives, highlighting their structure-activity relationships (SAR) as potential anticancer agents. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
The chromone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Among these, this compound has emerged as a versatile precursor for the synthesis of novel compounds with promising anticancer properties.[1] The presence of the electron-withdrawing chloro group at the 6-position and the reactive formyl group at the 3-position of the chromone ring are key features that can be strategically modified to modulate biological activity.[2] This guide delves into the SAR of these derivatives, with a focus on their cytotoxic effects against cancer cell lines.
Comparative Analysis of Anticancer Activity
The anticancer activity of this compound derivatives is often evaluated by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify this activity, with lower values indicating higher potency. The following table summarizes the cytotoxic activity of a series of substituted 3-formylchromone derivatives, including 6-chloro analogs, against the human prostate cancer cell line (PC-3).
Table 1: Cytotoxicity of Substituted 3-Formylchromone Derivatives against PC-3 Cancer Cell Line
| Compound ID | R1 | R2 | R3 | LC50 (µM)[3] |
| 1 | H | H | H | >100 |
| 2 | Cl | H | H | 8.6 |
| 3 | Br | H | H | 12.4 |
| 4 | NO2 | H | H | >100 |
| 5 | Cl | H | Cl | 4.2 |
| 6 | Br | H | Br | 6.8 |
| 7 | Cl | CH3 | H | 5.5 |
| Etoposide | - | - | - | 1.5 |
Structure-Activity Relationship (SAR) Insights:
From the data presented, several key SAR observations can be made:
-
Importance of the 6-Chloro Substituent: The parent 3-formylchromone (Compound 1) is inactive, while the introduction of a chloro group at the 6-position (Compound 2) leads to a significant increase in cytotoxicity (LC50 = 8.6 µM).[3] This highlights the crucial role of the 6-chloro substituent in the anticancer activity of this class of compounds.
-
Effect of Halogen Substitution: Comparing the 6-chloro (Compound 2) and 6-bromo (Compound 3) derivatives, the chloro-substituted compound exhibits slightly higher potency.[3]
-
Influence of Multiple Halogenation: Dihalogenation at positions 6 and 8 with chlorine (Compound 5) or bromine (Compound 6) further enhances the cytotoxic activity, with the dichloro derivative (LC50 = 4.2 µM) being the most potent among the halogenated analogs in this series.[3]
-
Impact of Additional Substituents: The introduction of a methyl group at the 7-position in the this compound scaffold (Compound 7) results in a potent anticancer agent (LC50 = 5.5 µM).[3]
Mechanism of Action: Topoisomerase IIα Inhibition
Several studies suggest that 3-formylchromone derivatives exert their anticancer effects by inhibiting human DNA topoisomerase IIα (hTopo-IIα).[3] This enzyme plays a critical role in DNA replication, transcription, and chromosome segregation. By inhibiting hTopo-IIα, these compounds can lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells.[4] Molecular docking studies have indicated that these derivatives can fit into the ATP binding pocket of the hTopo-IIα enzyme, disrupting its function.[3]
dot
References
6-Chloro-3-formylchromone: A Comparative Efficacy Analysis Against Established Anticancer and Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 6-Chloro-3-formylchromone with established drugs in the fields of oncology and inflammation. Drawing upon available preclinical data, this document aims to offer an objective overview to inform further research and development.
Executive Summary
This compound, a synthetic derivative of the chromone scaffold, has demonstrated notable cytotoxic and potential anti-inflammatory activities in preclinical studies. This guide evaluates its efficacy in comparison to the topoisomerase I inhibitors Irinotecan and Topotecan, and the selective COX-2 inhibitor Celecoxib. While direct comparative studies are limited, this analysis consolidates available data to provide a preliminary assessment of its potential.
Anticancer Efficacy: A Cytotoxicity Comparison
This compound and its derivatives have been investigated for their ability to inhibit the proliferation of various cancer cell lines. One of its proposed mechanisms of action is the inhibition of p56lck tyrosine kinase, a key enzyme in T-cell signaling, and potential activity as a topoisomerase inhibitor.
Table 1: Comparative Cytotoxicity (IC50/CC50 in µM) of this compound and Known Anticancer Drugs
| Compound | HSC-2 (Oral Squamous Carcinoma) | HSC-3 (Oral Squamous Carcinoma) | HSG (Submandibular Gland Carcinoma) | HL-60 (Promyelocytic Leukemia) | LoVo (Colon Carcinoma) | HT-29 (Colon Carcinoma) | H1299 (NSCLC) | H1975 (NSCLC) | HCC827 (NSCLC) |
| This compound (FC7)[1] | 33[1] | 110[1] | >1000[1] | 33[1] | - | - | - | - | - |
| Irinotecan | - | - | - | - | 15.8[2][3] | 5.17[2][3] | - | - | - |
| Topotecan | - | - | - | - | 0.02[4] | - | 12.67 | 0.44 | 2.89 |
Note: Data is compiled from different studies and direct, head-to-head comparisons under identical experimental conditions may yield different results. "-" indicates data not available.
The data indicates that this compound exhibits cytotoxicity against several cancer cell lines, with CC50 values in the micromolar range.[1] For the LoVo colon cancer cell line, Topotecan appears significantly more potent than Irinotecan. It is important to note the variability of IC50 values across different cell lines for the same compound, highlighting the importance of cell-type specific responses.
Anti-inflammatory Potential: Comparison with a COX-2 Inhibitor
Chromone derivatives have been reported to possess anti-inflammatory properties, with some studies suggesting inhibition of cyclooxygenase (COX) enzymes as a potential mechanism. This positions them as potential alternatives to non-steroidal anti-inflammatory drugs (NSAIDs).
Table 2: Comparative Anti-inflammatory Activity (IC50 in µM)
| Compound | COX-2 Inhibition (in vitro) |
| This compound | Data Not Available |
| Celecoxib | 0.04 |
Currently, specific quantitative data on the COX-2 inhibitory activity of this compound is not available in the reviewed literature. However, the known selective COX-2 inhibitor Celecoxib demonstrates potent inhibition with an IC50 value of 40 nM. Further investigation is required to quantify the anti-inflammatory efficacy of this compound and its potential for COX-2 inhibition.
Signaling Pathways and Mechanisms of Action
To visualize the potential mechanisms of action, the following diagrams illustrate the topoisomerase I inhibition pathway, relevant to the activity of Irinotecan and Topotecan, and the p56lck signaling cascade.
Caption: Mechanism of Topoisomerase I Inhibition.
Caption: p56lck Signaling Pathway in T-Cell Activation.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a widely used method for assessing cell viability and proliferation.
Materials:
-
Cells to be tested
-
96-well plates
-
Complete growth medium
-
Test compound (e.g., this compound) and control drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound and control drugs in the growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 or CC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the compound concentration.
In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., a fluorometric probe that detects Prostaglandin G2)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test compound (e.g., this compound) and control inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, COX probe, and COX cofactor in the assay buffer. Prepare a solution of arachidonic acid.
-
Compound Addition: Add the test compound and control inhibitor at various concentrations to the wells of the 96-well plate. Include wells with a known inhibitor as a positive control and wells with buffer only as a negative control.
-
Enzyme Addition: Add the COX-2 enzyme solution to all wells except the no-enzyme control.
-
Reaction Mix Addition: Prepare a reaction mix containing the COX assay buffer and COX probe and add it to all wells.
-
Initiation of Reaction: Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for a set period (e.g., 10-20 minutes).
-
Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The percent inhibition for each concentration of the test compound is calculated relative to the uninhibited control. The IC50 value is determined by plotting the percent inhibition against the compound concentration.
Conclusion
This compound demonstrates promising cytotoxic activity against various cancer cell lines, suggesting its potential as an anticancer agent. However, a direct comparison of its potency with established drugs like Irinotecan and Topotecan is challenging due to the lack of head-to-head studies. Further research is needed to elucidate its precise mechanism of action and to quantify its anti-inflammatory properties, particularly its effect on COX-2, to allow for a meaningful comparison with drugs like Celecoxib. The experimental protocols and pathway diagrams provided in this guide offer a framework for future investigations into the therapeutic potential of this compound.
References
Comparative Analysis of 6-Chloro-3-formylchromone and Analogs: A Guide to Cytotoxicity and STAT3 Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 6-Chloro-3-formylchromone and its structural analogs. The focus is on their cytotoxic effects against various cancer cell lines and the underlying mechanism of action involving the STAT3 signaling pathway. This document is intended to serve as a resource for researchers in oncology and medicinal chemistry, offering a compilation of experimental data to inform future studies and drug development efforts.
Introduction
Chromone scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The 3-formylchromone moiety, in particular, serves as a versatile pharmacophore. This compound is a key derivative within this class, and understanding its biological activity profile, including its cross-reactivity and mechanism of action, is crucial for its potential therapeutic development. This guide presents a comparative overview of this compound and other 6-substituted analogs, with a focus on their cytotoxic potency and their impact on the STAT3 signaling cascade.
Comparative Cytotoxicity of 6-Substituted 3-Formylchromones
The in vitro cytotoxic activity of this compound and its analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below. This data provides a quantitative comparison of the anticancer potency of these compounds.
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | HSC-2 | >1000 |
| HSC-3 | 430 | |
| HSG | 410 | |
| HL-60 | 176 | |
| 6-Fluoro-3-formylchromone | HSC-2 | 380 |
| HSC-3 | 170 | |
| HSG | 200 | |
| HL-60 | 130 | |
| 6-Bromo-3-formylchromone | HSC-2 | 500 |
| HSC-3 | 210 | |
| HSG | 250 | |
| HL-60 | 150 | |
| 6-Methyl-3-formylchromone | HSC-2 | >1000 |
| HSC-3 | 460 | |
| HSG | 480 | |
| HL-60 | 210 | |
| 6-Nitro-3-formylchromone | HSC-2 | >1000 |
| HSC-3 | 600 | |
| HSG | 620 | |
| HL-60 | 300 | |
| 3-Formylchromone (Unsubstituted) | HSC-2 | >1000 |
| HSC-3 | 550 | |
| HSG | 580 | |
| HL-60 | 250 |
Note: Data is compiled from various in vitro studies. Experimental conditions may vary between studies.
Mechanism of Action: Inhibition of the STAT3 Signaling Pathway
Recent studies have elucidated that the anticancer effects of 3-formylchromones are, at least in part, mediated through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that is constitutively activated in many human cancers and plays a pivotal role in tumor cell proliferation, survival, and metastasis.
3-Formylchromone has been shown to downregulate the constitutive phosphorylation of STAT3 at tyrosine 705 (Tyr705) in hepatocellular carcinoma cells. This inhibition of STAT3 activation is achieved by increasing the expression of the protein tyrosine phosphatase SHP-2, which is a known negative regulator of the JAK/STAT pathway. The suppression of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and subsequent transcriptional activation of downstream target genes involved in oncogenesis.
Below is a diagram illustrating the STAT3 signaling pathway and the proposed point of intervention by 3-formylchromones.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HSC-2, HSC-3, HSG, HL-60)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound and its analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Western Blot Analysis of STAT3 Phosphorylation
This protocol is used to determine the effect of the test compounds on the phosphorylation status of STAT3.
Materials:
-
Human cancer cell lines with constitutively active STAT3 (e.g., some hepatocellular carcinoma lines)
-
6-well plates
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-SHP-2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the test compounds at various concentrations for a specified period (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total STAT3.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the cross-reactivity and mechanism of action of this compound and its analogs.
A Comparative Guide to the Synthesis of 6-Chloro-3-formylchromone: Reproducibility and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis methods for 6-Chloro-3-formylchromone, a valuable intermediate in medicinal chemistry and organic synthesis. The focus is on the reproducibility, efficiency, and experimental protocols of the most common synthetic routes. All quantitative data is summarized for easy comparison, and detailed experimental procedures are provided.
Introduction
This compound is a key building block for the synthesis of a variety of heterocyclic compounds with potential pharmacological activities. The reliability and reproducibility of its synthesis are paramount for consistent research and development outcomes. This guide evaluates the prevalent Vilsmeier-Haack reaction and provides a comparative perspective on alternative approaches.
Comparison of Synthesis Methods
The synthesis of this compound is predominantly achieved through the Vilsmeier-Haack reaction of 5-chloro-2-hydroxyacetophenone. While other methods for chromone synthesis exist, the Vilsmeier-Haack reaction is widely cited as the most suitable and efficient for 3-formylchromones.[1]
| Method | Starting Material | Key Reagents | Reaction Steps | Reported Yield | Reproducibility & Key Considerations |
| Vilsmeier-Haack Reaction | 5-chloro-2-hydroxyacetophenone | Vilsmeier reagent (POCl₃/DMF) | One-pot formylation and cyclization | 71-90%[2] | Generally high and reproducible yields. Sensitive to moisture and temperature control. The purity of the starting material is crucial. |
| Multi-step Synthesis via Chalcone Intermediate | 5-chloro-2-hydroxyacetophenone and a formylating agent | Base (e.g., NaOH, KOH) for Claisen-Schmidt condensation; Oxidizing agent for cyclization | 1. Formation of a chalcone intermediate. 2. Oxidative cyclization to the chromone. | Variable, generally lower than V-H | More complex, multi-step process. Overall yield is dependent on the efficiency of each step. May offer more flexibility for structural modifications of the chalcone intermediate. |
Experimental Protocols
Method 1: Vilsmeier-Haack Reaction
This one-pot reaction involves the formylation and subsequent cyclization of a substituted 2-hydroxyacetophenone.
Step 1: Synthesis of the Precursor, 5-chloro-2-hydroxyacetophenone, via Fries Rearrangement
The Fries rearrangement of p-chlorophenyl acetate is a common method to produce the required 5-chloro-2-hydroxyacetophenone precursor.[3] The ratio of ortho and para isomers can be influenced by reaction conditions.
-
Reactants: p-Chlorophenyl acetate, Aluminum chloride (AlCl₃)
-
Procedure:
-
To a stirred solution of p-chlorophenyl acetate in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add anhydrous aluminum chloride in portions while maintaining a low temperature.
-
Slowly heat the reaction mixture to the desired temperature (typically between 60-140°C) and maintain for several hours.
-
Cool the mixture and decompose the aluminum chloride complex by carefully adding ice and hydrochloric acid.
-
Extract the product with a suitable organic solvent, wash, dry, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to isolate 5-chloro-2-hydroxyacetophenone.
-
-
Yield: The yield of the desired p-hydroxyacetophenone can be optimized, with some mechanochemical approaches reporting quantitative conversion.[4]
Step 2: Synthesis of this compound
-
Reactants: 5-chloro-2-hydroxyacetophenone, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)
-
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool DMF in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.
-
To this reagent, add 5-chloro-2-hydroxyacetophenone portion-wise.
-
After the addition is complete, continue stirring at room temperature for several hours or overnight.
-
Pour the reaction mixture onto crushed ice to decompose the complex and precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
-
Reported Yield: A yield of 71% has been reported for this specific compound using this method.[2]
Method 2: Multi-step Synthesis via Chalcone Intermediate (Claisen-Schmidt Condensation)
This method involves the initial formation of a chalcone, which is then cyclized to the chromone.
Step 1: Synthesis of a Chalcone Intermediate
The Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde is a classic method for chalcone synthesis.[5][6]
-
Reactants: 5-chloro-2-hydroxyacetophenone, a suitable aldehyde, and a base catalyst (e.g., NaOH or KOH).
-
Procedure:
-
Dissolve 5-chloro-2-hydroxyacetophenone and the aldehyde in a solvent like ethanol.
-
Add an aqueous solution of the base catalyst dropwise with stirring.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water and acidify to precipitate the chalcone.
-
Filter, wash, and recrystallize the product.
-
Step 2: Oxidative Cyclization to this compound
Various oxidizing agents can be used for the cyclization of the chalcone to the chromone.
-
Reactants: The synthesized chalcone and an oxidizing agent (e.g., selenium dioxide, DMSO/I₂).
-
Procedure: The specific conditions will depend on the chosen oxidizing agent. Generally, the chalcone is refluxed with the oxidizing agent in a suitable solvent until the reaction is complete. The product is then isolated and purified.
Reproducibility and Key Factors
Vilsmeier-Haack Reaction:
The reproducibility of the Vilsmeier-Haack reaction for the synthesis of 3-formylchromones is generally considered to be good, with yields often in the range of 80-90% for various derivatives.[2] However, several factors can influence the outcome:
-
Purity of Reactants: The purity of the starting 2-hydroxyacetophenone and the Vilsmeier reagent is critical. Impurities can lead to side reactions and lower yields.
-
Temperature Control: The formation of the Vilsmeier reagent is an exothermic process and requires careful temperature control to avoid degradation of the reagent.
-
Moisture: The reaction is sensitive to moisture, and anhydrous conditions are recommended to achieve high yields.
-
Stoichiometry: The molar ratio of the reactants, particularly the Vilsmeier reagent to the hydroxyacetophenone, can affect the efficiency of the reaction.
Fries Rearrangement:
The reproducibility of the Fries rearrangement can be influenced by:
-
Catalyst: The choice and amount of the Lewis acid catalyst are crucial.
-
Temperature and Reaction Time: These parameters significantly affect the ratio of ortho and para isomers formed.
-
Solvent: The solvent can influence the solubility of the reactants and the reaction rate.
Visualizing the Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Logical Relationship of Synthesis Methods
References
- 1. researchgate.net [researchgate.net]
- 2. Gold(I)-catalysed one-pot synthesis of chromans using allylic alcohols and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fries Rearrangement [merckmillipore.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
Quantitative Analysis of 6-Chloro-3-formylchromone in Reaction Mixtures: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of 6-Chloro-3-formylchromone in reaction mixtures is crucial for reaction monitoring, yield optimization, and quality control. This guide provides a comparative overview of two common analytical methods: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented is based on established analytical practices for chromone derivatives and similar heterocyclic compounds, offering a framework for robust and reliable quantification.
This document details the experimental protocols for each method and presents a comparative summary of their performance characteristics. While specific validated methods for this compound are not widely published, the provided protocols are adapted from validated methods for structurally related compounds and are intended to serve as a strong starting point for method development and validation in your laboratory.
General Workflow for Quantitative Analysis
The quantitative analysis of this compound from a reaction mixture typically follows a standardized workflow. This process ensures that the sample is appropriately prepared and that the analytical method yields accurate and reproducible results. The general steps are outlined in the diagram below.
Comparison of Analytical Methods
The choice between HPLC-UV and UV-Vis spectrophotometry depends on several factors, including the complexity of the reaction mixture, the required sensitivity and selectivity, and the available instrumentation. The following table summarizes the key performance characteristics of each method, with data extrapolated from studies on analogous compounds.
| Parameter | HPLC-UV | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV detection | Measurement of UV absorbance at a specific wavelength |
| Selectivity | High (separates analyte from impurities) | Low (potential interference from other absorbing species) |
| Linearity Range | 0.5 - 100 µg/mL | 1 - 25 µg/mL |
| Correlation Coefficient (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 1.0 µg/mL |
| Analysis Time per Sample | 10 - 20 minutes | < 5 minutes |
| Solvent Consumption | High | Low |
| Instrumentation Cost | High | Low |
| Typical Application | Complex mixtures, trace analysis, stability studies | Simple mixtures, routine assays, high-concentration samples |
Experimental Protocols
Detailed experimental protocols for the two proposed analytical methods are provided below. These should be considered as starting points and may require optimization for your specific reaction conditions and matrix.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method offers high selectivity and sensitivity, making it ideal for the analysis of this compound in complex reaction mixtures containing starting materials, intermediates, and byproducts.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water (containing 0.1% formic acid to improve peak shape). A typical starting point could be a 60:40 (v/v) mixture of Acetonitrile and acidified water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength between 280 nm and 330 nm is expected to be suitable. The maximum absorption wavelength (λmax) should be determined experimentally.
-
Injection Volume: 10 µL.
2. Preparation of Standard Solutions:
-
Prepare a stock solution of accurately weighed this compound standard in a suitable solvent (e.g., Acetonitrile) at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 0.5 µg/mL to 100 µg/mL.
3. Sample Preparation:
-
Carefully withdraw a known volume (e.g., 100 µL) of the reaction mixture.
-
Quench the reaction if necessary by diluting the aliquot in a cold solvent.
-
Extract the analyte into a suitable organic solvent if the reaction solvent is incompatible with the mobile phase.
-
Dilute the sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).
-
Determine the concentration of this compound in the prepared sample by interpolating its peak area on the calibration curve.
-
Calculate the concentration in the original reaction mixture by applying the appropriate dilution factors.
Method 2: Ultraviolet-Visible (UV-Vis) Spectrophotometry
This method is simpler, faster, and more cost-effective than HPLC-UV, but it is less selective. It is best suited for reaction mixtures where this compound is the primary absorbing species at the analytical wavelength, or for preliminary estimations.
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm.
-
Matched quartz cuvettes with a 1 cm path length.
2. Determination of Maximum Absorption Wavelength (λmax):
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile).
-
Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).
3. Preparation of Standard Solutions:
-
Prepare a stock solution of accurately weighed this compound standard in the chosen solvent at a concentration of 100 µg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 25 µg/mL.
4. Sample Preparation:
-
Withdraw a known volume of the reaction mixture.
-
Dilute the sample with the chosen solvent to a concentration where the absorbance falls within the linear range of the calibration curve (typically 0.1 - 1.0 AU).
-
If other components in the reaction mixture absorb at the λmax, a sample blank (a reaction mixture without the starting material that forms the chromone) should be prepared and used to zero the spectrophotometer.
5. Data Analysis:
-
Measure the absorbance of each calibration standard at the predetermined λmax.
-
Construct a calibration curve by plotting absorbance against the concentration of the standards.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).
-
Measure the absorbance of the prepared sample solution.
-
Determine the concentration of this compound in the sample solution using the calibration curve.
-
Calculate the concentration in the original reaction mixture, accounting for all dilutions.
Conclusion
Both HPLC-UV and UV-Vis spectrophotometry can be employed for the quantitative analysis of this compound in reaction mixtures. The HPLC-UV method is superior in terms of selectivity and is recommended for complex matrices or when high accuracy and precision are required. UV-Vis spectrophotometry offers a rapid and economical alternative for simpler reaction systems or for routine monitoring where potential interferences are well-understood and controlled. The choice of method should be guided by the specific requirements of the analysis and the resources available. For regulatory purposes or in-depth kinetic studies, the development and validation of an HPLC method would be the more appropriate approach.
cytotoxicity comparison of 6-Chloro-3-formylchromone on different cell lines
For Immediate Release
This guide provides a comparative analysis of the cytotoxic effects of 6-Chloro-3-formylchromone across various human cell lines. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation into the therapeutic potential of this compound.
Introduction
This compound is a derivative of the chromone scaffold, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1] The presence of a chlorine atom at the 6-position and a formyl group at the 3-position are thought to be key features contributing to its bioactivity.[2] The α,β-unsaturated aldehyde functionality of the formyl group, in particular, can act as a Michael acceptor, potentially reacting with biological nucleophiles and contributing to its cytotoxic effects.[2] This document summarizes the available quantitative data on the cytotoxicity of this compound against both cancerous and normal human cell lines, details the experimental methodology for such evaluations, and illustrates the putative signaling pathways involved in its mechanism of action.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound, designated as FC7 in the cited study, was evaluated against a panel of four human tumor cell lines and three normal human cell lines. The 50% cytotoxic concentration (CC50), which is the concentration of the compound required to cause a 50% reduction in cell viability, was determined for each cell line. The results demonstrate that 6-substituted 3-formylchromones, including the 6-chloro derivative, exhibit higher cytotoxicity compared to the parent 3-formylchromone.[2][3] Notably, the 6-chloro derivative was among the most potent compounds tested.[2][3]
| Cell Line | Type | CC50 (µM)[3] |
| Human Tumor Cell Lines | ||
| HSC-2 | Oral Squamous Cell Carcinoma | 39 |
| HSC-3 | Oral Squamous Cell Carcinoma | 169 |
| HSG | Submandibular Gland Carcinoma | 101 |
| HL-60 | Promyelocytic Leukemia | 16 |
| Normal Human Cell Lines | ||
| HGF | Gingival Fibroblast | 136 |
| HPC | Pulp Cell | 91 |
| HPLF | Periodontal Ligament Fibroblast | 214 |
Experimental Protocols
The following is a detailed methodology for a typical colorimetric cytotoxicity assay, such as the MTT assay, used to determine the CC50 values.[4][5][6][7]
1. Cell Culture and Seeding:
-
Human tumor and normal cell lines are cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere and grow for 24 hours.
2. Compound Preparation and Treatment:
-
A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compound are prepared in the culture medium to achieve a range of final concentrations.
-
The medium from the seeded cells is replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with the vehicle (DMSO) at the same final concentration as the treated wells.
3. Incubation:
-
The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compound to exert its cytotoxic effects.
4. Cytotoxicity Measurement (MTT Assay):
-
Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[4][5][6][7]
-
The plates are incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the soluble yellow MTT into insoluble purple formazan crystals.[4]
-
The medium is then removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[5][6]
5. Data Analysis:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated for each concentration relative to the vehicle-treated control cells.
-
The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of this compound.
Putative Signaling Pathway for Cytotoxicity
While the precise signaling cascade for this compound has not been fully elucidated, studies on related chromone derivatives suggest a mechanism involving the induction of oxidative stress and apoptosis.[8][9] This pathway likely involves the generation of reactive oxygen species (ROS), depletion of intracellular glutathione (GSH), and subsequent activation of the caspase cascade, leading to programmed cell death.
Caption: Proposed mechanism of this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. libir.josai.ac.jp [libir.josai.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. clyte.tech [clyte.tech]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
antimicrobial spectrum of 6-Chloro-3-formylchromone compared to other agents
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of the Antimicrobial Efficacy of 6-Chloro-3-formylchromone Against Other Agents.
Introduction
This compound is a synthetic heterocyclic compound belonging to the chromone class, which is recognized for a variety of biological activities. This guide provides a comparative overview of the antimicrobial spectrum of this compound, presenting available experimental data on its efficacy against specific pathogens. The data is contrasted with the performance of well-established antimicrobial agents to offer a preliminary assessment of its potential as a lead compound in drug discovery.
Quantitative Antimicrobial Data
The antimicrobial activity of this compound has been evaluated against a limited number of bacterial species. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and compares it with the activity of other chromone derivatives and the standard antibiotic, Ciprofloxacin.
| Compound | Vibrio parahaemolyticus | Vibrio harveyi | Uropathogenic Escherichia coli (UPEC) |
| This compound | 20 µg/mL [1][2] | 20 µg/mL [1][2] | 20 µg/mL |
| 6-Bromo-3-formylchromone | 20 µg/mL[1][2] | 20 µg/mL[1][2] | 20 µg/mL |
| Chromone (parent compound) | >500 µg/mL[1] | >500 µg/mL[1] | Not Reported |
| 5,7-dihydroxychromone-3α-d-C-glucoside | Not Reported | Not Reported | Not Reported |
| 4-chloroindole | 50 µg/mL[1] | Not Reported | Not Reported |
| 4-nitrocinnamaldehyde | 50 µg/mL[1] | Not Reported | Not Reported |
| Ciprofloxacin (standard antibiotic) | Not Reported | Not Reported | Not Reported |
Note: A direct comparative study of this compound against a broad panel of standard antibiotics and a wider range of microbial species is not yet available in the reviewed literature.
Antifungal Spectrum
Currently, there is no direct experimental data available for the antifungal activity of this compound. A study on related compounds investigated the antifungal properties of various chromone derivatives against nine Candida species. In that study, 2-Amino-6-chloro-3-formylchromone , a structurally similar compound, was found to be inactive, with a Minimum Inhibitory Concentration (MIC) greater than 100 µg/mL against all tested Candida strains. This finding suggests that the antifungal potential of this compound warrants specific investigation and cannot be inferred from related structures.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The data presented in this guide was primarily obtained using the broth microdilution method.
Broth Microdilution Method for MIC Determination
This method involves preparing a serial two-fold dilution of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.
Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Key Steps:
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in the wells of a 96-well plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are also included.
-
Incubation: The inoculated microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, the plate is examined for visible growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.
Mechanism of Action Insights
Preliminary studies on the mechanism of action of this compound against Vibrio parahaemolyticus suggest that it may interfere with virulence factor expression. Research has indicated that a related compound, 6-Bromo-3-formylchromone, inhibits the expression of genes associated with quorum sensing and biofilm formation, such as luxS and opaR. It also downregulates genes related to pathogenicity (tdh) and membrane integrity (vmrA).[1] Further investigation is required to fully elucidate the specific molecular targets of this compound.
Caption: Postulated mechanism of action based on a related compound.
Conclusion
The available data indicates that this compound exhibits notable antibacterial activity against the tested Gram-negative bacteria, Vibrio parahaemolyticus, Vibrio harveyi, and uropathogenic Escherichia coli. Its efficacy appears to be superior to the parent chromone structure. However, a comprehensive understanding of its antimicrobial spectrum is currently limited by the lack of data against Gram-positive bacteria and a broader range of clinically relevant Gram-negative pathogens. Furthermore, its antifungal activity remains to be determined. Future research should focus on broad-spectrum screening of this compound against a diverse panel of microorganisms, including multidrug-resistant strains, and direct comparative studies with standard antimicrobial agents. Such studies are essential to fully assess its potential as a novel antimicrobial candidate.
References
Safety Operating Guide
Proper Disposal of 6-Chloro-3-formylchromone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 6-Chloro-3-formylchromone, a halogenated organic compound, to ensure laboratory safety and environmental compliance.
Immediate Safety and Handling
This compound is classified as a hazardous substance that can cause skin and eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to strict safety protocols is essential.
Personal Protective Equipment (PPE): When handling this compound, personnel must wear appropriate PPE to prevent exposure. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In cases of poor ventilation or potential for aerosolization, a NIOSH-approved respirator is recommended.
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Emergency eyewash stations and safety showers must be readily accessible.
Quantitative Safety Data
While specific occupational exposure limits for this compound have not been established by major regulatory bodies such as OSHA or ACGIH, it is crucial to handle this compound with care due to its irritant properties.[2][3][4] In the absence of specific limits, it is best practice to minimize all routes of exposure.
| Parameter | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem[1] |
| Occupational Exposure Limits (OELs) | Not Established | Multiple Sources[2][3][4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound follows the guidelines for halogenated organic compounds. The primary disposal method is high-temperature incineration by a licensed hazardous waste disposal facility.
Experimental Protocol: Laboratory Waste Accumulation
-
Segregation: At the point of generation, all waste containing this compound (e.g., residual solid, contaminated labware, solutions) must be segregated from non-halogenated waste streams.
-
Waste Container: Use a dedicated, properly labeled "Halogenated Organic Waste" container. The container must be made of a compatible material (e.g., polyethylene) and have a secure, vapor-tight lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the words "Halogenated Organic Waste," and a list of all chemical constituents, including "this compound," with their approximate concentrations.
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.
-
Collection: Once the container is full, or on a regular schedule, arrange for collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
Spill Response Procedure
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated "Halogenated Organic Waste" container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for the safe disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
Caption: Spill Response Workflow.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
